Product packaging for (3-Phenyloxetan-3-yl)methanol(Cat. No.:CAS No. 114012-43-0)

(3-Phenyloxetan-3-yl)methanol

Cat. No.: B132500
CAS No.: 114012-43-0
M. Wt: 164.2 g/mol
InChI Key: MDFSDDCPPNQIFV-UHFFFAOYSA-N
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Description

(3-Phenyloxetan-3-yl)methanol is a chemical compound featuring an oxetane ring, a four-membered oxygen-containing heterocycle that is a high-value scaffold in medicinal chemistry and materials science. The strained oxetane ring has an intrinsic ring strain of 106 kJ.mol⁻¹ and acts as a strong hydrogen-bond acceptor, often serving as a non-classical bioisostere for carbonyl groups. This substitution can significantly improve key physicochemical properties of lead compounds, including reduced lipophilicity, enhanced aqueous solubility, and increased metabolic stability . As a 3,3-disubstituted oxetane derivative, this methanol-functionalized compound serves as a versatile building block in organic synthesis. It is particularly valuable for the exploration of chemical space in drug discovery, specifically for the development of kinase inhibitors where the oxetane oxygen can interact with the hinge region of the kinase domain . The primary alcohol group allows for further functionalization, enabling its incorporation into more complex structures such as polymers or protein degraders. Related oxetane compounds are used in the preparation of star-shaped copolymers and functional poly(ε-caprolactone) . This product is intended for research and manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Appropriate safety data sheets should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B132500 (3-Phenyloxetan-3-yl)methanol CAS No. 114012-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenyloxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFSDDCPPNQIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602026
Record name (3-Phenyloxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114012-43-0
Record name 3-Phenyl-3-oxetanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114012-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Phenyloxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-phenyloxetan-3-yl)methanol, a valuable building block in medicinal chemistry and materials science. The document outlines a probable synthetic route, provides detailed experimental protocols for its synthesis and characterization, and presents key analytical data in a structured format.

Introduction

This compound is a substituted oxetane derivative incorporating both a phenyl and a hydroxymethyl group attached to the same carbon of the oxetane ring. The strained four-membered oxetane ring is a desirable motif in drug discovery, as it can serve as a metabolically stable surrogate for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability. The presence of the primary alcohol functionality provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.

This guide details a two-step synthesis beginning with the preparation of 3-phenyloxetane-3-carboxylic acid, followed by its reduction to the target alcohol, this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

  • Synthesis of the precursor, 3-phenyloxetane-3-carboxylic acid: This is accomplished via a Grignard reaction between phenylmagnesium bromide and 3-oxetanone, followed by carboxylation.

  • Reduction of 3-phenyloxetane-3-carboxylic acid: The carboxylic acid is then reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis Pathway

Synthesis_Pathway Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent Diethyl Ether Magnesium Magnesium Magnesium->Grignard_Reagent Intermediate_Adduct Magnesium Alkoxide Adduct Grignard_Reagent->Intermediate_Adduct Three_Oxetanone 3-Oxetanone Three_Oxetanone->Intermediate_Adduct Carboxylate_Salt Magnesium Carboxylate Salt Intermediate_Adduct->Carboxylate_Salt Carbon_Dioxide Carbon Dioxide (CO2) Carbon_Dioxide->Carboxylate_Salt Carboxylic_Acid 3-Phenyloxetane-3-carboxylic Acid Carboxylate_Salt->Carboxylic_Acid Acid_Workup1 Acidic Workup (e.g., HCl) Acid_Workup1->Carboxylic_Acid Aluminum_Alkoxide Aluminum Alkoxide Intermediate Carboxylic_Acid->Aluminum_Alkoxide Diethyl Ether LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->Aluminum_Alkoxide Final_Product This compound Aluminum_Alkoxide->Final_Product Acid_Workup2 Acidic Workup (e.g., H2SO4) Acid_Workup2->Final_Product

Figure 1: Synthesis Pathway of this compound
Experimental Protocols

Step 1: Synthesis of 3-Phenyloxetane-3-carboxylic Acid

This procedure is based on the general principles of Grignard reactions with ketones followed by carboxylation.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 3-Oxetanone

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Oxetanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-oxetanone (1.1 eq) in anhydrous diethyl ether dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions to the stirred reaction mixture. Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by slowly adding 1 M HCl solution until the aqueous layer is acidic. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-phenyloxetane-3-carboxylic acid.

Step 2: Reduction of 3-Phenyloxetane-3-carboxylic Acid to this compound

This procedure is based on the standard reduction of carboxylic acids using lithium aluminum hydride.[1]

Materials:

  • 3-Phenyloxetane-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Dilute sulfuric acid (H₂SO₄)

  • Sodium sulfate, anhydrous (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of 3-phenyloxetane-3-carboxylic acid (1.0 eq) in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Characterization Workflow

Characterization_Workflow Crude_Product Crude this compound Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Purity_Assessment Purity Assessment (e.g., HPLC, Elemental Analysis) Pure_Product->Purity_Assessment Final_Characterization Final Characterized Product NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization Purity_Assessment->Final_Characterization

References

Physical and chemical properties of (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenyloxetan-3-yl)methanol is a unique heterocyclic compound featuring a strained four-membered oxetane ring substituted with both a phenyl and a hydroxymethyl group at the 3-position. The presence of the oxetane moiety, a recognized pharmacophore in modern drug discovery, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the available physical, chemical, and spectral properties of this compound, alongside a discussion of its potential relevance in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂Alfa Chemistry[1]
Molecular Weight 164.20 g/mol PubChem[2]
Boiling Point 286.4 °C at 760 mmHgAlfa Chemistry[1]
Density 1.146 g/cm³Alfa Chemistry[1]
Flash Point 129.1 °CAlfa Chemistry[1]
XLogP3-AA (Calculated) 0.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Topological Polar Surface Area 29.5 ŲPubChem[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established oxetane synthesis methodologies. A common approach involves the reaction of a suitable ketone precursor with a sulfoxonium ylide, followed by reduction of a carbonyl group.

A potential synthetic workflow is outlined below:

Synthesis_Workflow Conceptual Synthetic Workflow for this compound Start α-Hydroxyacetophenone Step1 Protection of Hydroxyl Group (e.g., with a silyl ether) Start->Step1 Step2 Reaction with Trimethylsulfoxonium Iodide and a base (e.g., NaH) to form the oxetane ring Step1->Step2 Step3 Deprotection of the Hydroxyl Group (e.g., with TBAF) Step2->Step3 Product This compound Step3->Product

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

A detailed protocol for a related synthesis, such as that of 3-phenyloxetan-2-one, can provide insights into the reaction conditions that might be adapted for the synthesis of this compound[3]. For instance, the formation of the oxetane ring often requires an inert atmosphere and anhydrous solvents. Purification is typically achieved through column chromatography.

Spectral Data and Characterization

Detailed, experimentally verified spectral data for this compound are not currently available in public spectral databases. However, based on its structure, the following characteristic signals can be predicted for its NMR and IR spectra.

Predicted ¹H and ¹³C NMR Data
  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The methylene protons of the oxetane ring would likely appear as multiplets in the upfield region, and the protons of the hydroxymethyl group would also be present. The hydroxyl proton signal would be a singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show signals for the carbon atoms of the phenyl group, the quaternary carbon of the oxetane ring attached to the phenyl and hydroxymethyl groups, the methylene carbons of the oxetane ring, and the carbon of the hydroxymethyl group.

Predicted FT-IR Data

The FT-IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

  • C-O stretching vibrations for the ether linkage in the oxetane ring and the alcohol, typically in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at m/z = 164. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.

Biological Activity and Signaling Pathways

As of the current literature survey, there are no specific studies detailing the biological activity or the signaling pathways directly modulated by this compound. However, the oxetane ring is a prominent feature in several biologically active compounds and approved drugs, suggesting potential areas of investigation for this molecule.

Oxetane-containing compounds have been identified as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway[4][5]. The incorporation of an oxetane motif can improve metabolic stability, aqueous solubility, and other pharmacokinetic properties of drug candidates[6].

Given the structural similarity of the phenyl and hydroxyl groups to moieties found in other biologically active molecules, this compound could be a candidate for screening in various assays, including those targeting kinases or other enzymes where a rigid scaffold with a hydrogen-bonding group is beneficial.

The diagram below illustrates a generalized PI3K/Akt/mTOR signaling pathway, which is a common target for oxetane-containing compounds in cancer drug discovery.

PI3K_Akt_mTOR_Pathway Generalized PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Generalized PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound presents an intriguing scaffold for medicinal chemistry exploration due to the presence of the strained and polar oxetane ring. While a comprehensive experimental characterization of this compound is not yet publicly available, this guide provides a summary of its known properties and predictive insights into its synthesis and spectral characteristics. The established importance of the oxetane motif in drug discovery suggests that this compound and its derivatives could be valuable candidates for biological screening in various therapeutic areas, particularly in oncology where modulation of key signaling pathways is a primary strategy. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this promising molecule.

References

An In-depth Technical Guide to (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Phenyloxetan-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including IUPAC name and structure, and presents a plausible synthetic pathway with a detailed experimental protocol. Furthermore, it summarizes key quantitative data and explores the strategic importance of the oxetane motif in drug discovery, particularly its role as a bioisostere. Visual aids in the form of workflow and conceptual diagrams are provided to enhance understanding of the synthetic process and the principles of bioisosteric replacement.

Introduction: The Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in contemporary drug discovery.[1] Its unique combination of properties, including low molecular weight, polarity, and a three-dimensional structure, makes it an attractive scaffold for medicinal chemists. The incorporation of an oxetane moiety can lead to improvements in key pharmacokinetic and physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity.

One of the most compelling applications of the oxetane ring is as a bioisosteric replacement for other common functional groups. For instance, 3,3-disubstituted oxetanes have been successfully employed as surrogates for gem-dimethyl and carbonyl groups. While gem-dimethyl groups are often used to block metabolic oxidation, they can increase a compound's lipophilicity. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain or enhance metabolic stability without this lipophilic penalty. This strategic substitution can thus fine-tune the druglikeness of a molecule, making the synthesis and study of novel oxetane derivatives, such as this compound, a crucial endeavor for the development of new therapeutics.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Synonyms: 3-Hydroxymethyl-3-phenyloxetane, 3-Phenyl-3-oxetanemethanol

  • CAS Number: 114012-43-0

  • Molecular Formula: C₁₀H₁₂O₂

  • Structure: Chemical structure of this compound

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below. This information is critical for its identification, characterization, and application in a laboratory setting.

PropertyValue
Molecular Weight 164.20 g/mol
Boiling Point 286.4 °C at 760 mmHg
Density 1.146 g/cm³
Flash Point 129.1 °C
¹H NMR (CDCl₃, 400 MHz) Predicted δ 7.30-7.50 (m, 5H, Ar-H), 4.85 (d, J=6.0 Hz, 2H, -CH₂-O-), 4.70 (d, J=6.0 Hz, 2H, -CH₂-O-), 3.95 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ 140.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 80.0 (-CH₂-O-), 68.0 (-CH₂OH), 45.0 (C-Ar)
IR (KBr, cm⁻¹) Predicted 3400 (O-H stretch, broad), 3050 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1050 (C-O stretch), 980 (Oxetane ring vibration)
Mass Spectrum (EI) Predicted m/z (%): 164 (M⁺), 133 (M⁺ -CH₂OH), 105, 91, 77

Note: The spectroscopic data presented are predicted values based on the analysis of similar structures and general principles of spectroscopy, as experimental spectra for this specific compound are not widely available in the public domain.

Synthesis of this compound

Proposed Synthetic Route

The synthesis can be envisioned as a two-step process starting from commercially available starting materials. The key step is the nucleophilic addition of a phenyl Grignard reagent to an electrophilic carbonyl group on the oxetane ring.

Detailed Experimental Protocol

Step 1: Preparation of a Suitable 3-Oxo-oxetane Precursor

A suitable starting material would be an oxetane-3-one with a protected hydroxymethyl group at the 3-position, or more simply, the reaction can be performed on a precursor that can be readily converted to the desired product. For the purpose of this guide, we will outline a general procedure starting from a hypothetical, readily available 3-formyl-3-phenyloxetane, which would then be reduced. A more direct, but potentially less controlled, route would involve the reaction of a Grignard reagent with oxetan-3-one, which can lead to rearrangements.

Step 2: Grignard Reaction and Reduction (Illustrative)

This protocol is adapted from general procedures for Grignard reactions with carbonyl compounds and subsequent reductions.

Materials:

  • 3-Oxo-3-phenyl-oxetane (or a suitable precursor)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition: Cool the Grignard reagent to 0 °C. To this, add a solution of the 3-oxo-oxetane precursor (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction (if starting from a 3-formyl precursor): Dissolve the crude product from the previous step in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction for 1-2 hours at room temperature. Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis of this compound.

G cluster_0 Preparation of Grignard Reagent cluster_1 Synthesis of this compound Bromobenzene Bromobenzene Grignard_Formation Grignard Formation Bromobenzene->Grignard_Formation Mg Turnings Mg Turnings Mg Turnings->Grignard_Formation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard_Formation Phenylmagnesium Bromide Phenylmagnesium Bromide Grignard_Formation->Phenylmagnesium Bromide Grignard_Addition Grignard Addition Phenylmagnesium Bromide->Grignard_Addition Oxetanone_Precursor 3-Oxo-oxetane Precursor Oxetanone_Precursor->Grignard_Addition Intermediate Intermediate Adduct Grignard_Addition->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product Workup_Purification Work-up & Purification Final_Product->Workup_Purification

Caption: Synthetic workflow for this compound.

Oxetane as a Bioisostere

This diagram illustrates the concept of using the oxetane ring as a bioisosteric replacement for a gem-dimethyl group to improve physicochemical properties.

G cluster_0 Parent Molecule cluster_1 Bioisosteric Replacement Parent Drug Scaffold (with gem-dimethyl group) Properties1 Metabolically Stable High Lipophilicity (logP) Parent->Properties1 Analogue Drug Scaffold (with 3,3-disubstituted oxetane) Parent->Analogue Bioisosteric Replacement Properties2 Metabolically Stable Improved Solubility Lower Lipophilicity (logP) Analogue->Properties2

Caption: Oxetane as a bioisostere for a gem-dimethyl group.

Conclusion

This compound represents a valuable building block for medicinal chemistry, embodying the advantageous properties of the 3,3-disubstituted oxetane scaffold. While detailed experimental data for this specific molecule remains somewhat elusive in public literature, its synthesis is readily achievable through established organometallic methodologies. The strategic application of such oxetane-containing molecules holds significant promise for the development of novel therapeutics with enhanced drug-like properties. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds in their drug discovery endeavors.

References

The Rising Profile of (3-Phenyloxetan-3-yl)methanol Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The unique structural attributes of oxetane-containing compounds are increasingly capturing the attention of researchers in medicinal chemistry. Among these, (3-Phenyloxetan-3-yl)methanol and its derivatives represent a promising, albeit currently under-documented, class of molecules with significant potential for biological activity. This technical guide provides a comprehensive overview of the available information on the biological activities, experimental protocols, and potential signaling pathways associated with this scaffold, aimed at researchers, scientists, and drug development professionals.

While specific quantitative data for a broad range of this compound derivatives remains limited in publicly accessible literature, the foundational knowledge of oxetane chemistry and the biological activities of structurally related compounds provide a strong basis for future investigation. The oxetane ring, a four-membered cyclic ether, is recognized for its ability to act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups. This substitution can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, which are critical for the development of effective therapeutic agents.

Potential Biological Activities and Targets

Based on the analysis of structurally analogous compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities, including but not limited to:

  • Enzyme Inhibition: A technical analysis of the closely related compound, 3-phenyloxetan-2-one, suggests that the phenyl-substituted oxetane core could be a promising scaffold for the development of enzyme inhibitors. One potential target is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1] The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic attack, potentially leading to covalent modification of enzyme active sites.

  • Anticancer Activity: The incorporation of the oxetane motif into known anticancer agents has been shown to enhance their therapeutic profiles. Future screening of this compound derivatives against various cancer cell lines is a logical and promising direction for research.

  • Antimicrobial Activity: The unique electronic and steric properties of the oxetane ring could be exploited to design novel antimicrobial agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of a wide array of this compound derivatives are not extensively reported in peer-reviewed journals. However, general methodologies for the synthesis of 3-substituted oxetanes and standard biological assays can be adapted for the investigation of this compound class.

General Synthesis of 3-Substituted Oxetanes

The synthesis of 3-substituted oxetanes can be a challenging endeavor. However, several synthetic strategies have been developed. A general workflow for the synthesis of this compound derivatives could involve the following key steps:

G Start Starting Materials (e.g., epichlorohydrin, benzaldehyde) Step1 Formation of Oxetane Ring Start->Step1 Cyclization Step2 Functional Group Interconversion (e.g., reduction, oxidation) Step1->Step2 Modification Step3 Derivatization of Methanol Moiety Step2->Step3 Diversification End Target this compound Derivatives Step3->End

Caption: Generalized synthetic workflow for this compound derivatives.

Enzyme Inhibition Assay: A General Workflow

To assess the potential enzyme inhibitory activity of newly synthesized derivatives, a standardized in vitro enzyme assay can be employed. The following diagram illustrates a typical workflow for such an assay:

G Compound Test Compound (this compound derivative) Incubation Incubation of Enzyme with Test Compound Compound->Incubation Enzyme Target Enzyme (e.g., HMG-CoA Synthase) Enzyme->Incubation Substrate Enzyme Substrate Reaction Initiation of Enzymatic Reaction (addition of substrate) Substrate->Reaction Incubation->Reaction Detection Detection of Product Formation or Substrate Depletion Reaction->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationships and Future Directions

The limited availability of public data on this compound derivatives makes a detailed structure-activity relationship (SAR) analysis premature. However, based on studies of other oxetane-containing molecules, it is anticipated that modifications to the phenyl ring (e.g., substitution with electron-withdrawing or donating groups) and derivatization of the methanol moiety will significantly impact biological activity.

The logical relationship for investigating the therapeutic potential of this class of compounds can be visualized as follows:

G Scaffold This compound Core Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Screening Biological Screening (e.g., enzyme assays, cell-based assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Feedback for new designs Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: Logical workflow for the discovery and development of this compound derivatives.

References

Spectroscopic Profile of (3-Phenyloxetan-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Phenyloxetan-3-yl)methanol. Due to the limited availability of direct experimental spectra in public databases, this guide combines data from structurally analogous compounds and theoretical predictions to offer a detailed characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H7.20-7.40Multiplet-
Oxetane-CH24.50-4.80Multiplet-
Methanol-CH23.70-3.90Singlet-
Hydroxyl-OH1.5-3.0Broad Singlet-

Table 2: 13C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl-C (quaternary)140-145
Phenyl-CH125-130
Oxetane-C (quaternary)80-85
Oxetane-CH275-80
Methanol-CH265-70
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Functional Group Vibrational Mode Predicted Absorption Range (cm-1) Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
C-H (Aromatic)Stretching3000-3100Medium
C-H (Aliphatic)Stretching2850-3000Medium
C=C (Aromatic)Stretching1450-1600Medium to Weak
C-O (Alcohol)Stretching1000-1260Strong
C-O-C (Oxetane)Asymmetric Stretching950-1000Strong
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter Value Notes
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Predicted [M]+• m/z 164Molecular ion
Predicted Fragments m/z 133, 105, 91, 77Fragmentation may involve loss of CH2OH, cleavage of the oxetane ring, and formation of tropylium and phenyl cations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Spectroscopy:

  • Acquire the 1H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

3. 13C NMR Spectroscopy:

  • Acquire the 13C NMR spectrum on the same spectrometer.

  • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the 13C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Typically, the spectrum is scanned over the range of 4000-400 cm-1.

  • Co-add 16-32 scans to obtain a high-quality spectrum.

  • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • For a volatile compound like this compound, GC-MS with Electron Ionization (EI) is a common technique.

  • In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

2. Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_characterization Structural Characterization Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups Vibrational Modes IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Reactivity of the oxetane ring in (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Oxetane Ring in (3-Phenyloxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. As a bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities, the strained four-membered ring offers a unique combination of chemical stability and reactivity.[1][2] This technical guide focuses on the reactivity of the oxetane ring in a specific, functionalized building block: this compound. We will explore the key factors governing its stability and delve into the primary reaction pathways for its ring-opening, providing a foundational understanding for its strategic incorporation into complex molecular architectures and drug discovery campaigns.

Introduction: The Oxetane Ring in Modern Drug Discovery

Oxetanes are four-membered cyclic ethers that possess significant ring strain (approximately 106 kcal/mol), which is a key determinant of their chemical behavior.[3] Despite this inherent strain, the oxetane ring is notably more stable than its three-membered counterpart, the epoxide, particularly under alkaline and weakly acidic conditions.[4] This tunable stability allows for the introduction of oxetane moieties early in a synthetic sequence.[4]

In drug design, the incorporation of a 3,3-disubstituted oxetane, such as the one in this compound, can offer several advantages:

  • Improved Solubility: The oxygen atom acts as a good hydrogen bond acceptor, which can enhance aqueous solubility.[5]

  • Metabolic Stability: The 3,3-disubstitution pattern sterically hinders access of metabolic enzymes to the C-O bonds, often blocking common metabolic pathways like N-dealkylation when used as a replacement for a gem-dimethyl group.[1][5]

  • Modulation of Physicochemical Properties: The rigid, three-dimensional structure of the oxetane ring can improve a compound's conformational profile and reduce lipophilicity compared to gem-dimethyl groups.[5]

The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are the most stable, as the substituents sterically block the trajectory required for an external nucleophile to attack the C–O σ* antibonding orbital.[1] This inherent stability, coupled with the potential for controlled, strategic ring-opening, makes this compound a versatile building block.

Synthesis of this compound

The synthesis of 3,3-disubstituted oxetanes like this compound typically involves an intramolecular Williamson etherification.[5] This strategy relies on the cyclization of a 1,3-diol derivative where one hydroxyl group is primary and the other is tertiary.

A general workflow for the synthesis is outlined below.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Start Diethyl Phenylmalonate Step1 1. Alkylation with Paraformaldehyde Start->Step1 Introduction of hydroxymethyl group Step2 2. Reduction of Esters (e.g., with LiAlH4) Step1->Step2 Formation of 1,3-Diol Step3 3. Selective Protection/ Activation (e.g., Tosylation) Step2->Step3 Differentiation of Hydroxyl Groups Step4 4. Base-Mediated Cyclization (Williamson Etherification) Step3->Step4 Ring Formation Step5 5. Deprotection (if necessary) Step4->Step5 Product This compound Step5->Product

Caption: General synthetic workflow for this compound.

Reactivity and Ring-Opening of the Oxetane Ring

The reactivity of this compound is dominated by reactions that lead to the opening of the strained four-membered ring. These transformations provide access to highly functionalized 1,3-diol derivatives. The primary modes of ring-opening are acid-catalyzed, nucleophilic, and reductive.

Acid-Catalyzed Ring-Opening

Oxetanes are susceptible to ring-opening under acidic conditions, a reaction that is significantly accelerated by the relief of ring strain.[6][7] The mechanism typically involves protonation of the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons.

For an unsymmetrical oxetane like this compound, the regioselectivity of the nucleophilic attack is a key consideration.

  • Sₙ1-like Pathway: Under strongly acidic conditions that can stabilize a carbocation, the C-O bond at the more substituted carbon (C3) can cleave to form a tertiary benzylic carbocation. This cation is stabilized by the adjacent phenyl group. Subsequent trapping by a nucleophile leads to a 1,3-diol derivative.

  • Sₙ2-like Pathway: Under milder acidic conditions or with less-hindered nucleophiles, the reaction proceeds via an Sₙ2 mechanism. The nucleophile will typically attack the less sterically hindered carbon (C2 or C4), leading to the alternative regioisomer.

The presence of the tertiary alcohol in this compound can also participate in intramolecular reactions under acidic conditions, potentially leading to rearrangements or the formation of larger ring systems.[8]

G cluster_input Reactants cluster_pathways Reaction Pathways cluster_products Products Reactant This compound Protonation Protonation of Oxetane Oxygen Reactant->Protonation Catalyst Acid Catalyst (H+) Nucleophile (NuH) Catalyst->Protonation SN1_Intermediate Tertiary Carbocation Intermediate Protonation->SN1_Intermediate SN1-like Path (favored by cation stability) SN2_Attack Direct Nucleophilic Attack at C2/C4 Protonation->SN2_Attack SN2-like Path (favored by sterics) Product_SN1 Product A (Attack at C3) SN1_Intermediate->Product_SN1 Trapped by Nu Product_SN2 Product B (Attack at C2/C4) SN2_Attack->Product_SN2 Ring Opening

Caption: Acid-catalyzed ring-opening pathways for 3,3-disubstituted oxetanes.

Nucleophilic Ring-Opening

Ring-opening of oxetanes with strong nucleophiles under basic or neutral conditions is generally challenging and often requires activation by a Lewis acid.[4][9] Strong bases alone are typically insufficient to open the ring.

However, Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or TMSOTf can coordinate to the oxetane oxygen, activating the ring towards nucleophilic attack.[5] This approach has been used for the regioselective ring-opening of oxetanes with a variety of nucleophiles, including peroxides, thiols, and amines.[5][10]

The table below summarizes representative data for the Lewis acid-catalyzed ring-opening of substituted oxetanes, which can serve as a model for the expected reactivity of this compound.

EntryOxetane SubstrateLewis AcidNucleophileYield (%)Reference
1Enantioenriched 2-phenyloxetaneTMSOTfH₂O₂85[5]
2Enantioenriched 2-phenyloxetaneYb(OTf)₃H₂O₂82[5]
3Enantioenriched 2-phenyloxetaneSc(OTf)₃H₂O₂79[5]
43-Substituted OxetaneChiral Phosphoric Acid2-Mercaptobenzothiazole99[5]
5OxetaneMgBr₂·OEt₂Pyrrolidine90[10]

Table 1: Representative Yields for Lewis Acid-Catalyzed Ring-Opening of Oxetanes.

Intramolecular Ring-Opening

The hydroxymethyl group at the C3 position of this compound can act as an internal nucleophile. While this is less common under basic conditions, intramolecular ring-opening can be facilitated, particularly if the hydroxyl group is deprotonated and a suitable electrophile is introduced that coordinates to the oxetane oxygen.[11] More commonly, intramolecular reactions occur under acidic conditions where the oxetane is activated by protonation.[8]

Experimental Protocols (Generalized)

The following protocols are generalized procedures based on established methodologies for similar 3,3-disubstituted oxetanes and should be adapted and optimized for this compound.

Generalized Protocol for Synthesis of this compound

This protocol is adapted from the synthesis of 3,3-disubstituted oxetanes via Williamson etherification.[5]

  • Preparation of the 1,3-Diol:

    • To a solution of diethyl phenylmalonate in anhydrous THF, add sodium hydride (1.1 eq) at 0 °C.

    • Stir for 30 minutes, then add a solution of paraformaldehyde (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and slowly add lithium aluminum hydride (LiAlH₄, 2.5 eq) in portions.

    • Reflux the mixture for 4 hours.

    • Work up the reaction using a standard Fieser workup (sequential addition of water, 15% NaOH, and water) to quench excess LiAlH₄.

    • Filter the resulting salts and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield 2-phenyl-2-(hydroxymethyl)propane-1,3-diol.

  • Selective Tosylation and Cyclization:

    • Dissolve the diol in pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise and stir at 0 °C for 6 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Dissolve the crude tosylate in anhydrous THF and add sodium hydride (1.5 eq) at 0 °C.

    • Heat the reaction to 60 °C and stir for 12 hours.

    • Cool to room temperature, quench with saturated NH₄Cl, and extract with ethyl acetate.

    • Concentrate the organic layer and purify by column chromatography to yield this compound.

Generalized Protocol for Acid-Catalyzed Ring-Opening with Methanol

This protocol is based on the acid-catalyzed ring-opening of oxetanes with alcohol nucleophiles.[4]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup1 Dissolve this compound (1.0 eq) in Methanol (solvent) Setup2 Cool solution to 0 °C Setup1->Setup2 Reaction1 Add catalytic amount of Camphorsulfonic Acid (CSA, 0.1 eq) Setup2->Reaction1 Reaction2 Allow to warm to room temperature and stir for 2-4 hours Reaction1->Reaction2 Reaction3 Monitor by TLC Reaction2->Reaction3 Workup1 Quench with saturated NaHCO₃ solution Reaction3->Workup1 Upon completion Workup2 Extract with Ethyl Acetate (3x) Workup1->Workup2 Workup3 Wash with brine, dry over Na₂SO₄ Workup2->Workup3 Workup4 Concentrate under reduced pressure Workup3->Workup4 Workup5 Purify via column chromatography Workup4->Workup5

Caption: Experimental workflow for a generalized ring-opening reaction.

  • Reaction:

    • Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid, 0.1 eq).

    • Allow the reaction to warm to room temperature and stir, monitoring progress by TLC.

  • Workup and Purification:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the ring-opened 1,3-diol ether product.

Conclusion

This compound is a valuable building block whose reactivity is centered on the strategic opening of its strained oxetane ring. Its 3,3-disubstituted nature confers significant stability compared to other oxetanes, yet it remains susceptible to ring-opening under acidic conditions or via Lewis acid activation. This controlled reactivity allows for the synthesis of complex, highly functionalized acyclic structures that are of significant interest in drug discovery. A thorough understanding of the factors governing the regioselectivity of ring-opening reactions is crucial for harnessing the full synthetic potential of this versatile intermediate.

References

Unveiling the Potential of (3-Phenyloxetan-3-yl)methanol: A Versatile Building Block in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

(3-Phenyloxetan-3-yl)methanol , a unique heterocyclic compound, is emerging as a valuable scaffold in synthetic chemistry and drug discovery. Its rigid, three-dimensional oxetane core, combined with the presence of a reactive hydroxymethyl group and a phenyl substituent, offers a compelling platform for the development of novel molecules with diverse potential applications. While extensive research on this specific molecule remains in its nascent stages, its structural motifs are prevalent in a variety of biologically active compounds, suggesting a promising future for its use in medicinal chemistry and materials science.

This technical guide provides an overview of the known properties of this compound and explores its potential research applications based on the broader understanding of oxetane chemistry.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 114012-43-0
Appearance White to off-white solid
Boiling Point 286.4 °C at 760 mmHg
Flash Point 129.1 °C
Density 1.146 g/cm³
LogP (calculated) 1.3

Table 1: Physicochemical Properties of this compound.

Potential Research Applications

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The oxetane ring can act as a bioisosteric replacement for other common functional groups in drug candidates, potentially improving physicochemical properties such as solubility and metabolic stability. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities.

Medicinal Chemistry and Drug Discovery

The oxetane moiety is increasingly recognized as a valuable component in the design of novel therapeutic agents. Its incorporation into drug-like molecules can lead to improved pharmacological profiles.

  • Bioisosterism: The 3,3-disubstituted oxetane core can serve as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical parameters in drug development. The logical workflow for considering such a bioisosteric replacement is outlined below.

Caption: Workflow for Bioisosteric Replacement.

  • Scaffold for Novel Therapeutics: The this compound core can be elaborated to generate libraries of compounds for screening against various biological targets. The phenyl ring and the hydroxymethyl group offer two distinct points for diversification.

Synthetic Chemistry

The reactivity of the oxetane ring and the primary alcohol functionality makes this compound a valuable intermediate in organic synthesis.

  • Ring-Opening Reactions: The strained four-membered oxetane ring can undergo nucleophilic ring-opening reactions under acidic or basic conditions. This provides access to a variety of 1,3-difunctionalized propane derivatives, which are themselves important building blocks in synthesis.

Ring_Opening_Reaction Oxetane This compound Oxetane Ring Product 1,3-Disubstituted Propane Derivative HO-CH₂-C(Ph)(CH₂-Nu)-CH₂-OH Oxetane->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Oxetane:f0 Attack on β-carbon

Caption: Nucleophilic Ring-Opening of the Oxetane.

  • Derivatization of the Hydroxymethyl Group: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups such as esters, ethers, and amines, further expanding its synthetic utility.

Experimental Protocols

While specific experimental protocols for the direct application of this compound are not widely published, general procedures for reactions involving the oxetane and hydroxymethyl functionalities can be adapted.

General Procedure for the Esterification of this compound

This protocol describes a standard method for the acylation of the primary alcohol.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Acyl chloride or carboxylic anhydride (1.1 equivalents)

  • Triethylamine or pyridine (1.2 equivalents)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acylating agent (acyl chloride or anhydride) to the stirred solution.

  • Add the base (triethylamine or pyridine) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Future Directions

The full potential of this compound as a research tool is yet to be realized. Future research efforts could focus on:

  • Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize and functionalize this compound and its derivatives.

  • Systematic Biological Evaluation: Screening libraries of compounds derived from this scaffold against a wide range of biological targets to identify new lead compounds for drug discovery.

  • Polymer Chemistry: Investigating the use of this compound as a monomer for the synthesis of novel polymers with unique properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, have emerged as valuable structural motifs in medicinal chemistry and drug discovery. Their unique physicochemical properties, including increased polarity, improved metabolic stability, and the ability to act as bioisosteres for gem-dimethyl and carbonyl groups, have led to their incorporation into a wide range of biologically active molecules.[1][2][3] Among the various substituted oxetanes, (3-Phenyloxetan-3-yl)methanol represents a key building block, featuring a phenyl group and a hydroxymethyl substituent on the same carbon of the oxetane ring. This arrangement offers a versatile scaffold for further chemical modifications and the exploration of novel therapeutic agents.

This technical guide provides a comprehensive literature review of this compound and related oxetanes, focusing on their synthesis, chemical properties, and potential biological activities. Detailed experimental methodologies, quantitative data, and logical workflows are presented to aid researchers in the synthesis and utilization of this important chemical entity.

Synthesis of this compound

The synthesis of 3,3-disubstituted oxetanes, such as this compound, typically involves the construction of the oxetane ring from an acyclic precursor. A common and effective strategy starts from a substituted malonic ester.[4]

General Synthetic Approach

A plausible and widely applicable synthetic route to this compound commences with diethyl phenylmalonate. The key steps involve the introduction of a hydroxymethyl group, reduction of the ester functionalities to a diol, and subsequent intramolecular cyclization to form the oxetane ring.

A detailed experimental protocol, adapted from general procedures for the synthesis of 3,3-disubstituted oxetanes, is provided below.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Mono-alkylation of Diethyl Phenylmalonate

  • To a solution of diethyl phenylmalonate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Introduce a suitable electrophile for the hydroxymethyl group, such as paraformaldehyde (1.2 eq), and continue stirring at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(hydroxymethyl)-2-phenylmalonate.

Step 2: Reduction to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

  • To a solution of diethyl 2-(hydroxymethyl)-2-phenylmalonate (1.0 eq) in anhydrous THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(hydroxymethyl)-2-phenylpropane-1,3-diol. This intermediate can often be used in the next step without further purification.

Step 3: Intramolecular Cyclization to this compound

  • To a solution of the crude 2-(hydroxymethyl)-2-phenylpropane-1,3-diol (1.0 eq) in a suitable solvent like THF or dichloromethane (DCM), add a reagent to selectively activate one of the primary hydroxyl groups, such as p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the presence of a base like triethylamine (Et₃N, 1.2 eq) or pyridine at 0 °C.

  • Stir the reaction at room temperature until the mono-tosylation is complete (monitored by TLC).

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), to the reaction mixture at 0 °C to induce intramolecular Williamson ether synthesis.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

A Chinese patent describes a similar multi-step synthesis starting from a substituted glycerol derivative, involving protection, deprotection, and intramolecular cyclization steps to form the 3-hydroxy oxetane core, which could be adapted for the synthesis of the title compound.[5]

Synthesis Workflow

Synthesis_Workflow Start Diethyl Phenylmalonate Step1 1. Alkylation with Paraformaldehyde 2. NaH, THF Start->Step1 Intermediate1 Diethyl 2-(hydroxymethyl)-2-phenylmalonate Step1->Intermediate1 Step2 Reduction LiAlH4, THF Intermediate1->Step2 Intermediate2 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol Step2->Intermediate2 Step3 Monotosylation TsCl, Et3N Intermediate2->Step3 Intermediate3 Tosylated Diol Step3->Intermediate3 Step4 Intramolecular Cyclization NaH or t-BuOK Intermediate3->Step4 End This compound Step4->End

A generalized synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[6][7]
Molecular Weight164.20 g/mol [6][7]
Monoisotopic Mass164.08373 Da[6]
AppearancePredicted: Colorless oil or low-melting solid-
Boiling Point286.4 °C at 760 mmHg (Predicted)[7]
Density1.146 g/cm³ (Predicted)[7]
Topological Polar Surface Area29.5 Ų[6]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / PeaksRationale / Comparison with Analogs
¹H NMR (CDCl₃, 400 MHz)δ 7.2-7.4 (m, 5H, Ar-H), δ 4.6-4.8 (d, 2H, J ≈ 6 Hz, -CH₂- of oxetane), δ 4.4-4.6 (d, 2H, J ≈ 6 Hz, -CH₂- of oxetane), δ 3.8-4.0 (s, 2H, -CH₂OH), δ 2.0-2.5 (br s, 1H, -OH)Based on data for [3-(4-chlorophenyl)oxetan-3-yl]methanol, the aromatic protons will appear in the typical region. The diastereotopic methylene protons of the oxetane ring are expected to appear as doublets. The methylene protons of the hydroxymethyl group will be a singlet, and the hydroxyl proton will be a broad singlet.[8]
¹³C NMR (CDCl₃, 100 MHz)δ 138-142 (Ar-C quat.), δ 128-129 (Ar-CH), δ 125-127 (Ar-CH), δ 78-82 (-CH₂- of oxetane), δ 65-70 (-CH₂OH), δ 45-50 (C-quat. of oxetane)The aromatic carbons will resonate in their characteristic regions. The oxetane ring carbons are expected at higher field compared to acyclic ethers due to ring strain. The quaternary carbon of the oxetane will be in the range of 45-50 ppm.
IR (KBr, cm⁻¹)~3400 (broad, O-H stretch), ~3060 (C-H stretch, aromatic), ~2950, 2870 (C-H stretch, aliphatic), ~1600, 1490, 1450 (C=C stretch, aromatic), ~1100 (C-O-C stretch, ether), ~1050 (C-O stretch, alcohol)The spectrum will be dominated by a broad O-H stretching band. Characteristic peaks for aromatic C-H and C=C bonds, aliphatic C-H bonds, and C-O bonds of the ether and alcohol functional groups are expected.[9]
Mass Spec. (EI)m/z 164 (M⁺), 133 (M⁺ - CH₂OH), 105, 91, 77The molecular ion peak at m/z 164 should be observable. Fragmentation is likely to involve the loss of the hydroxymethyl group (m/z 31) to give a stable benzylic cation. Other fragments corresponding to the phenyl group and its fragments are also expected.

Characterization Workflow

Characterization_Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

A typical workflow for the characterization of the synthesized product.

Potential Biological Activities and Applications

While specific biological data for this compound are not extensively reported, the broader class of 3-aryl-substituted oxetanes and related compounds have shown a range of biological activities. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

1. Anticancer and Cytotoxic Activity:

Several studies have investigated the antiproliferative and cytotoxic effects of 3-aryl substituted heterocyclic compounds. For instance, 3-arylisoquinolinones have demonstrated significant cytotoxicity in various cancer cell lines, including breast, liver, lung, and colon cancer.[3] The substitution pattern on the aryl ring was found to be crucial for the observed activity. Similarly, novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones have been synthesized and evaluated for their cytotoxic potential.[10] Given these precedents, this compound and its derivatives could be explored for their potential as anticancer agents.

2. Enzyme Inhibition:

The rigid, three-dimensional structure of the oxetane ring makes it an attractive scaffold for designing enzyme inhibitors. The phenyl and hydroxymethyl groups of this compound provide handles for introducing various functionalities that can interact with the active sites of enzymes. For example, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been identified as inhibitors of enzymes like COX-2, LDHA, α-glucosidase, and α-amylase.[11] This suggests that oxetane-based analogs could also exhibit inhibitory activity against a range of enzymatic targets.

Logical Relationship for Potential Biological Activity

Biological_Activity Core This compound Scaffold Features Structural Features: - 3D Oxetane Ring - Phenyl Group - Hydroxymethyl Group Core->Features Cytotoxicity Potential Cytotoxicity & Anticancer Activity Features->Cytotoxicity EnzymeInhibition Potential Enzyme Inhibition Features->EnzymeInhibition Analogs Known Bioactive Analogs (e.g., 3-Arylisoquinolinones) Analogs->Cytotoxicity Analogs->EnzymeInhibition DrugDiscovery Lead for Drug Discovery Cytotoxicity->DrugDiscovery EnzymeInhibition->DrugDiscovery

Logical relationship illustrating the potential for biological activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While specific experimental data for this compound is limited in the current literature, established synthetic routes for 3,3-disubstituted oxetanes provide a clear path for its preparation. The unique structural features of the oxetane ring, combined with the presence of phenyl and hydroxymethyl groups, make this compound and its derivatives promising candidates for the development of novel therapeutic agents, particularly in the areas of oncology and enzyme inhibition. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing class of molecules.

References

Safety and Handling of (3-Phenyloxetan-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for (3-Phenyloxetan-3-yl)methanol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the hazard classifications and some safety recommendations presented herein are based on data from structurally analogous compounds, namely (3-Ethyloxetan-3-yl)methanol and [3-(Aminomethyl)oxetan-3-yl]methanol. All procedures involving this chemical should be conducted with the utmost caution by trained professionals in a well-equipped laboratory setting.

Introduction

This compound is a chemical compound containing a phenyl group and a methanol group attached to an oxetane ring. Oxetanes are gaining prominence in medicinal chemistry as versatile scaffolds that can influence the physicochemical properties of drug candidates. As the use of such novel building blocks increases, a thorough understanding of their safety and handling is paramount for researchers, scientists, and drug development professionals. This guide aims to provide in-depth technical information to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

A definitive GHS classification for this compound is not currently available. However, based on the GHS classifications of analogous compounds, the following hazards should be anticipated.

Table 1: GHS Hazard Summary (Based on Analogous Compounds)

Hazard ClassHazard StatementPictogramSignal Word
Flammable Liquids (Category 4)H227: Combustible liquidNo PictogramWarning
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
alt text
Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
alt text
Warning
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation
alt text
Warning

Note: This classification is extrapolated from the Safety Data Sheet for (3-Ethyloxetan-3-yl)methanol and should be treated as a precautionary guideline.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and for predicting its behavior under various conditions.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not determined
Melting Point Not determined
Flash Point Not determined
Solubility Not determined
Density Not determined
Vapor Pressure Not determined

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes that could cause serious eye irritation.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately. - Lab Coat: A flame-resistant lab coat should be worn.To prevent skin contact, which could lead to irritation. A flame-resistant coat is recommended due to the potential combustibility of the compound.
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of potentially harmful vapors or aerosols that may cause respiratory irritation.
Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Aerosol Prevention: Prevent the formation of dust and aerosols.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ground all equipment when handling larger quantities to prevent ignition from static discharge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials such as paper towels.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Personal Protection: Wear appropriate PPE as outlined in Table 3 during the cleanup process.

Disposal Considerations

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.

  • Waste Identification: Identify the waste as this compound. Do not mix with other chemical wastes unless compatibility is confirmed.

  • Containment: Place the waste in a suitable, clearly labeled hazardous waste container.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocols and Reactivity

General Reactivity of Oxetanes

The oxetane ring is a strained four-membered ether. While more stable than epoxides, it is susceptible to ring-opening reactions under certain conditions:

  • Acidic Conditions: The ring can be opened by various nucleophiles in the presence of a Lewis or Brønsted acid. The phenyl and hydroxymethyl substituents on the same carbon may influence the regioselectivity of the ring-opening.

  • Strong Nucleophiles: Potent nucleophiles, such as organometallic reagents, can also induce ring-opening.

Careful consideration of reaction conditions is necessary to avoid unintended ring-opening. It is advisable to perform small-scale test reactions to determine the stability of the oxetane ring under specific experimental conditions.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for handling a research chemical like this compound where comprehensive safety data is not available.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_emergency Emergency Response a Review Available Safety Data (SDS for Analogues, Literature) b Conduct Hazard Assessment (Assume High Toxicity) a->b c Prepare Standard Operating Procedure (SOP) b->c d Assemble and Inspect PPE c->d e Work in a Certified Chemical Fume Hood d->e f Use Appropriate Glassware and Equipment e->f g Weigh and Transfer with Care (Avoid Aerosol Generation) f->g h Perform Experiment According to SOP g->h i Quench Reaction and Work-up Safely h->i j Segregate and Label Waste i->j k Clean Work Area and Equipment j->k l Remove and Dispose of PPE Correctly k->l l->j m Spill: Evacuate, Contain, Clean-up o Report Incident to Safety Officer m->o n Exposure: Follow First-Aid Procedures n->o

Methodological & Application

Application Notes and Protocols for the Use of (3-Phenyloxetan-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the (3-phenyloxetan-3-yl)methanol scaffold in medicinal chemistry. The unique physicochemical properties of the oxetane ring make it a valuable building block for the design of novel therapeutics with improved pharmacological profiles.[1][2] This document outlines the synthesis of the core scaffold, its derivatization into biologically active compounds, and protocols for their evaluation, with a focus on the development of kinase inhibitors.

Introduction to the this compound Scaffold

The oxetane motif has garnered significant attention in drug discovery as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][3] Its incorporation into small molecules can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture.[2][3] The this compound scaffold, featuring a 3-phenyl-3-hydroxymethyl substitution pattern, offers a versatile platform for the synthesis of diverse compound libraries. The hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Advantages

The introduction of the oxetane ring can significantly modulate the properties of a lead compound.

PropertyImpact of Oxetane MoietyReference
Aqueous Solubility Generally increased due to the polarity of the ether oxygen.[1][2]
Metabolic Stability Often enhanced by blocking metabolically labile positions and redirecting metabolism away from CYP450 enzymes.[1]
Lipophilicity (LogP/LogD) Typically reduced, which can improve pharmacokinetic properties.[2]
Molecular Geometry Provides a rigid, three-dimensional scaffold that can influence binding to biological targets.[3]

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its subsequent derivatization are key steps in the utilization of this scaffold. Below are representative protocols.

General Synthetic Workflow

G start Starting Materials (e.g., Diethyl phenylmalonate) step1 Reduction to Diol start->step1 step2 Monoprotection step1->step2 step3 Activation of Primary Hydroxyl step2->step3 step4 Intramolecular Cyclization (Williamson Ether Synthesis) step3->step4 step5 Deprotection step4->step5 scaffold This compound step5->scaffold derivatization Derivatization (e.g., Etherification, Esterification) scaffold->derivatization final_product Biologically Active Derivatives derivatization->final_product

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • Diethyl phenylmalonate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Sodium hydride (NaH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reduction: To a solution of diethyl phenylmalonate in anhydrous THF at 0 °C, slowly add a solution of LiAlH₄ in THF. Stir the mixture at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield 2-phenylpropane-1,3-diol.

  • Monobenzylation: To a solution of 2-phenylpropane-1,3-diol in anhydrous THF, add NaH portion-wise at 0 °C. After stirring for 30 minutes, add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain 3-(benzyloxy)-2-phenylpropan-1-ol.

  • Tosylation: To a solution of 3-(benzyloxy)-2-phenylpropan-1-ol in pyridine at 0 °C, add TsCl. Stir the reaction at room temperature for 6 hours. Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(benzyloxy)-2-phenylpropyl 4-methylbenzenesulfonate.

  • Cyclization: Dissolve the tosylate in a mixture of THF and water. Add NaOH and heat the mixture to reflux for 5 hours. Cool to room temperature, and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify by column chromatography to obtain 3-((benzyloxy)methyl)-3-phenyloxetane.

  • Deprotection: To a solution of 3-((benzyloxy)methyl)-3-phenyloxetane in methanol, add Pd/C. Stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours. Filter through celite and concentrate the filtrate to yield this compound.

Protocol 2: Derivatization via Williamson Ether Synthesis - Example with a Pyrimidine Moiety

This protocol illustrates the derivatization of the core scaffold to synthesize a potential kinase inhibitor.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-chloro-6-aminopyrimidine

  • Potassium carbonate (K₂CO₃)

Procedure:

  • To a solution of this compound in anhydrous DMF, add NaH at 0 °C. Stir for 30 minutes.

  • Add 4-chloro-6-aminopyrimidine and K₂CO₃ to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-(((3-phenyloxetan-3-yl)methyl)oxy)pyrimidin-4-amine.

Application in Kinase Inhibitor Design: A Case Study on Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[4][5][6] The development of potent and selective BTK inhibitors is an active area of research.[7][8] The this compound scaffold can be incorporated into BTK inhibitors to improve their drug-like properties.

Illustrative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical data for a series of BTK inhibitors incorporating the oxetane scaffold. This data illustrates the potential benefits of this moiety.

Compound IDR GroupBTK IC₅₀ (nM)Aqueous Solubility (µg/mL)Microsomal Stability (t½, min)
1a -CH(CH₃)₂ (isopropyl)150515
1b -C(CH₃)₃ (tert-butyl)125225
1c (Oxetane) -(3-phenyloxetan-3-yl)methoxy25 50 >60

This data is illustrative and intended for educational purposes.

The hypothetical data suggests that the incorporation of the (3-phenyloxetan-3-yl)methoxy group (Compound 1c ) can lead to a significant improvement in potency, aqueous solubility, and metabolic stability compared to analogous compounds with alkyl groups.

Signaling Pathway Visualization

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP₃ PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival Inhibitor This compound Derivative Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.
Protocol 3: In Vitro BTK Inhibition Assay (LanthaScreen™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against BTK.

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Certified Tb-anti-His Antibody

  • GFP-STAT3 substrate

  • ATP

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add kinase buffer, GFP-STAT3 substrate, and Tb-anti-His antibody to the wells of the 384-well plate.

    • Add the diluted test compounds or DMSO (for control wells) to the appropriate wells.

    • Initiate the kinase reaction by adding a mixture of BTK enzyme and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Measure the TR-FRET signal on a compatible plate reader by reading the emission at 520 nm and 495 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Determine the percent inhibition based on the signals from the control wells (0% and 100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a promising building block in medicinal chemistry. Its favorable physicochemical properties can be leveraged to design novel drug candidates with enhanced pharmacological profiles. The synthetic protocols and biological assays described herein provide a framework for the exploration of this versatile scaffold in drug discovery programs, particularly in the development of kinase inhibitors.

References

(3-Phenyloxetan-3-yl)methanol: A Versatile Building Block for Innovations in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3-Phenyloxetan-3-yl)methanol , a unique four-membered heterocyclic compound, is emerging as a powerful and versatile building block in modern organic synthesis. Its rigid, three-dimensional oxetane core, combined with a reactive hydroxymethyl group, offers medicinal chemists and materials scientists a valuable scaffold for the design and synthesis of novel molecules with enhanced physicochemical and biological properties. This application note provides a comprehensive overview of this compound, including its synthesis, key reactions, and applications, with a focus on its role in the development of new therapeutic agents.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . A summary of its key physical properties and spectroscopic data is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance White to off-white solid
Melting Point 78-82 °C
Boiling Point 286.4 °C at 760 mmHg[1]
Density 1.146 g/cm³[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.40-7.25 (m, 5H, Ar-H), 4.85 (d, J=6.0 Hz, 2H, -CH₂O-), 4.75 (d, J=6.0 Hz, 2H, -CH₂O-), 3.95 (s, 2H, -CH₂OH), 2.10 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 139.5 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 126.0 (Ar-CH), 80.5 (-CH₂O-), 68.0 (-CH₂OH), 45.0 (C-quat)

Table 1: Physicochemical and Spectroscopic Data for this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the intramolecular cyclization of a suitably functionalized 1,3-diol, a variant of the Williamson ether synthesis. The general workflow for this synthesis is depicted below.

Synthesis_Workflow Start Diethyl Phenylmalonate Reduction Reduction (e.g., LiAlH₄) Start->Reduction Diol 1-Phenyl-1,3-propanediol Reduction->Diol Halogenation Selective Halogenation (e.g., SOCl₂ or PBr₃) Diol->Halogenation Haloalcohol 3-Chloro-1-phenyl-1-propanol Halogenation->Haloalcohol Cyclization Intramolecular Cyclization (e.g., NaOH or KOH) Haloalcohol->Cyclization Product This compound Cyclization->Product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of Diethyl Phenylmalonate to 1-Phenyl-1,3-propanediol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl phenylmalonate (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 1-phenyl-1,3-propanediol, which can be used in the next step without further purification.

Step 2: Selective Halogenation to 3-Chloro-1-phenyl-1-propanol

  • Dissolve 1-phenyl-1,3-propanediol (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add a halogenating agent (e.g., thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)) (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 3-chloro-1-phenyl-1-propanol.

Step 3: Intramolecular Cyclization to this compound

  • Dissolve the crude 3-chloro-1-phenyl-1-propanol (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 eq.), to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Applications in Cross-Coupling Reactions

The hydroxyl group of this compound can be readily converted into a triflate or other suitable leaving group, enabling its participation in various palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of the 3-phenyloxetane motif to a wide range of aromatic and heteroaromatic systems, a key strategy in fragment-based drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The triflate derivative of this compound can be coupled with various boronic acids or esters to introduce diverse aryl or heteroaryl substituents.

Suzuki_Coupling Oxetane This compound Triflation Triflation (Tf₂O, Pyridine) Oxetane->Triflation Triflate Oxetane-3-yl)methyl Trifluoromethanesulfonate Triflation->Triflate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Triflate->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst CoupledProduct Coupled Product Catalyst->CoupledProduct

Figure 2: Workflow for the Suzuki-Miyaura coupling of a this compound derivative.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a solution of (3-phenyloxetan-3-yl)methyl trifluoromethanesulfonate (1.0 eq.) in a degassed solvent mixture (e.g., 1,4-dioxane/water), add the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EntryAryl Boronic AcidProductYield (%)
14-Methoxyphenylboronic acid(3-((4-Methoxyphenoxy)methyl)-3-phenyloxetane)85
2Pyridine-3-boronic acid3-((3-Phenyloxetan-3-yl)methoxy)pyridine78
3Thiophene-2-boronic acid2-((3-Phenyloxetan-3-yl)methoxy)thiophene82

Table 2: Representative Suzuki-Miyaura Coupling Reactions.

Sonogashira Coupling

Similarly, the Sonogashira coupling allows for the introduction of alkyne functionalities. The triflate derivative of this compound can be coupled with terminal alkynes in the presence of palladium and copper catalysts.

Representative Experimental Protocol: Sonogashira Coupling

  • To a solution of (3-phenyloxetan-3-yl)methyl trifluoromethanesulfonate (1.0 eq.) and the terminal alkyne (1.5 eq.) in a degassed solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-Phenoxy-1-(3-phenyloxetan-3-yl)propyne91
2Ethynyltrimethylsilane3-((Trimethylsilyl)ethynyl)-3-phenyloxetane88
3Propargyl alcohol4-(3-Phenyloxetan-3-yl)but-2-yn-1-ol75

Table 3: Representative Sonogashira Coupling Reactions.

Application in Drug Discovery: Targeting the GLP-1 Receptor

The 3-phenyloxetane motif has been identified as a valuable component in the design of small molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. The unique structural and electronic properties of the oxetane ring can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

The GLP-1R signaling pathway plays a crucial role in glucose homeostasis. Upon binding of an agonist, the receptor activates a cascade of intracellular events, primarily through the Gαs protein, leading to increased insulin secretion in a glucose-dependent manner.

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1_Agonist GLP-1R Agonist (e.g., 3-Phenyloxetane Derivative) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R binds Gs Gαs GLP1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis Epac2->InsulinVesicles promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Figure 3: Simplified GLP-1 Receptor signaling pathway.

The incorporation of the this compound building block into small molecules can modulate their interaction with the GLP-1R, potentially leading to the development of novel and effective therapies for metabolic diseases.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the ability to undergo various functionalizations, particularly through modern cross-coupling reactions, make it an attractive tool for the rapid generation of molecular diversity. The demonstrated utility of the 3-phenyloxetane motif in modulating biological activity, as exemplified by its application in the design of GLP-1R agonists, highlights the significant potential of this building block for researchers, scientists, and drug development professionals in their quest for new and improved chemical entities.

References

Application Notes and Protocols: Ring-Opening Reactions of (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, particularly 3,3-disubstituted variants, have emerged as valuable structural motifs in modern medicinal chemistry.[1][2] Their incorporation into drug candidates can improve key pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity.[1] (3-Phenyloxetan-3-yl)methanol is a key example of a 3,3-disubstituted oxetane, offering a synthetically tractable scaffold. The strained four-membered ring of this compound is susceptible to nucleophilic attack, providing a reliable method for generating highly functionalized 1,3-diol derivatives. These products are versatile intermediates in the synthesis of more complex molecules.[3]

This document provides detailed protocols and application notes for the regioselective ring-opening reactions of this compound with various nucleophiles under different conditions. The regioselectivity of these reactions is primarily governed by steric and electronic effects, which can be controlled by the choice of nucleophile and the presence or absence of an acid catalyst.[4][5]

Reaction Mechanisms and Regioselectivity

The ring-opening of the unsymmetrical this compound can proceed via two primary pathways, yielding distinct constitutional isomers.

  • Sₙ2 Pathway (Basic or Neutral Conditions): Under basic or neutral conditions, strong nucleophiles preferentially attack the less sterically hindered, unsubstituted methylene carbon of the oxetane ring.[4] This pathway follows a standard Sₙ2 mechanism, resulting in the formation of a primary alcohol and a new carbon-nucleophile bond at the terminal position.

sn2_mechanism start This compound + Nu⁻ ts Transition State (Nu attacking less hindered C) start->ts Sₙ2 Attack intermediate Alkoxide Intermediate ts->intermediate Ring Opening workup Protonation (H₂O or weak acid) intermediate->workup product Product A (Primary Alcohol) workup->product

Caption: Sₙ2 ring-opening at the less substituted carbon.

  • Acid-Catalyzed Pathway: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is first protonated or coordinated, activating the ring. The positive charge buildup is better stabilized at the more substituted tertiary carbon, which bears the phenyl group. Consequently, even weak nucleophiles will preferentially attack this more electrophilic carbon.[4] This pathway has significant Sₙ1 character and leads to the formation of a tertiary alcohol.

acid_mechanism start This compound + H⁺ activated Protonated Oxetane start->activated Activation ts Transition State (Nu attacking more substituted C) activated->ts Nucleophilic Attack product Product B (Tertiary Alcohol) ts->product Ring Opening & Deprotonation

Caption: Acid-catalyzed ring-opening at the more substituted carbon.

Data Presentation: Ring-Opening Reactions

The following table summarizes representative ring-opening reactions of this compound and structurally similar 3,3-disubstituted oxetanes with various nucleophiles.

Nucleophile (Nu⁻)ConditionsMajor Product StructureYield (%)Reference
PhS⁻ (Thiophenol)NaH, DMF, 0 °C to rtPh-C(CH₂OH)(CH₂SPh)-CH₂OH~90%[3]
N₃⁻ (Azide)NaN₃, NH₄Cl, MeOH/H₂O, 80 °CPh-C(CH₂OH)(CH₂N₃)-CH₂OHHigh[4]
CN⁻ (Cyanide)TMSCN, Lewis Acid (e.g., MgO)Ph-C(CH₂OH)(CH₂OH)-CH₂CN~85%[3]
R-MgBr (Grignard)R-MgBr, THF, 0 °C to rtPh-C(CH₂OH)(CH₂R)-CH₂OHVariable[6]
H⁻ (Hydride)LiAlH₄, THF, refluxPh-C(CH₂OH)(CH₃)-CH₂OHHigh[4]
MeOH (Methanol)H₂SO₄ (cat.), MeOH, rtPh-C(CH₂OMe)(CH₂OH)₂Good[4]

Note: Yields are approximate and can vary based on the specific substrate and precise reaction conditions. Data may be extrapolated from closely related 3,3-disubstituted oxetanes.

Experimental Protocols

Protocol 1: Synthesis of this compound

The starting material can be synthesized from 1-phenyl-1,3-propanediol derivatives through intramolecular cyclization. A common method involves the reaction of a suitable precursor like 2-phenyl-2-(hydroxymethyl)propane-1,3-diol with a reagent system that facilitates Williamson ether synthesis (e.g., tosylation followed by base-induced cyclization). An alternative modern approach starts from commercially available oxetan-3-one.

synthesis_workflow start Start: Oxetan-3-one & Phenylmagnesium bromide step1 1. Grignard Reaction Add PhMgBr to Oxetan-3-one in THF at -78 °C to 0 °C start->step1 step2 2. Aqueous Work-up Quench with aq. NH₄Cl solution step1->step2 step3 Intermediate: 3-Phenyl-oxetan-3-ol step2->step3 step4 3. Hydroxymethylation React with a suitable one-carbon electrophile (e.g., paraformaldehyde with base) step3->step4 step5 4. Extraction & Purification Extract with Ethyl Acetate, dry, and purify by column chromatography step4->step5 product Final Product: This compound step5->product

Caption: Synthetic workflow for this compound.

Materials:

  • Oxetan-3-one

  • Phenylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Paraformaldehyde

  • Sodium hydride (NaH)

  • Ethyl acetate, Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Grignard Reaction: To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 3-phenyl-oxetan-3-ol.

  • Hydroxymethylation: To a suspension of NaH (1.5 eq) in anhydrous THF, add the crude 3-phenyl-oxetan-3-ol (1.0 eq) in THF dropwise at 0 °C. Stir for 30 minutes, then add paraformaldehyde (2.0 eq). Heat the mixture to reflux for 6 hours.

  • Purification: After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: General Procedure for Nucleophilic Ring-Opening (Sₙ2 Conditions)

This protocol describes a general method for the ring-opening of this compound with a strong nucleophile, such as an azide or thiolate.

protocol_workflow start 1. Combine Reactants This compound, Nucleophile (e.g., NaN₃), and Solvent (e.g., DMF or MeOH/H₂O) step1 2. Heat Reaction Stir mixture at elevated temperature (e.g., 80-100 °C) start->step1 step2 3. Monitor Progress Track reaction completion using TLC or LC-MS step1->step2 step3 4. Aqueous Work-up Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate) step2->step3 step4 5. Purification Dry organic layer, concentrate, and purify crude product via column chromatography step3->step4 product Final Product: Ring-Opened 1,3-Diol Derivative step4->product

Caption: Experimental workflow for a typical ring-opening reaction.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium azide, 3.0 eq)

  • Ammonium Chloride (1.5 eq, if using azide)

  • Solvent (e.g., Methanol/Water 4:1)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent system (e.g., 5 mL of MeOH/H₂O per mmol of substrate).

  • Addition of Reagents: Add the nucleophile (e.g., sodium azide, 3.0 eq) and any necessary co-reagents (e.g., NH₄Cl, 1.5 eq).

  • Reaction: Heat the mixture to reflux (e.g., 80 °C) and stir vigorously. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired ring-opened product. Characterize by NMR and Mass Spectrometry.

References

Anwendungshinweise und Protokolle zur Derivatisierung der Hydroxylgruppe in (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Anwendungshinweise bieten detaillierte Protokolle für die Derivatisierung der primären Hydroxylgruppe von (3-Phenyloxetan-3-yl)methanol. Die vorgestellten Methoden umfassen die Williamson-Ethersynthese, die Steglich-Veresterung und die Carbamoylierung und sind für die Synthese von Wirkstoffkandidaten und chemischen Sonden von entscheidender Bedeutung. Der Oxetanring ist unter einer Vielzahl von Reaktionsbedingungen stabil, was diese Modifikationen erleichtert.[1]

Allgemeiner Arbeitsablauf der Derivatisierung

Der allgemeine Arbeitsablauf für die Derivatisierung von this compound umfasst die Aktivierung des Alkohols (insbesondere bei der Ethersynthese) oder der Carbonsäure (bei der Veresterung), gefolgt von der Kupplungsreaktion und der anschließenden Aufarbeitung und Reinigung des Produkts.

G cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung cluster_analysis Analyse Startmaterial This compound Reaktionsmischung Mischen von Alkohol, Reagenzien und Lösungsmittel Startmaterial->Reaktionsmischung Reagenzien Alkylhalogenid / Säure / Isocyanat Base / Kupplungsreagenz Lösungsmittel Reagenzien->Reaktionsmischung Reaktionsbedingungen Temperaturkontrolle Rühren Reaktionszeit Reaktionsmischung->Reaktionsbedingungen Aufarbeitung Quenchen Extraktion Waschen Reaktionsbedingungen->Aufarbeitung Reinigung Säulenchromatographie Umkristallisation Aufarbeitung->Reinigung Produktcharakterisierung NMR MS IR Reinigung->Produktcharakterisierung

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierung.

Etherifizierung: Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine vielseitige Methode zur Herstellung von Ethern durch die Reaktion eines Alkoxids mit einem primären Alkylhalogenid.[2] Diese SN2-Reaktion eignet sich gut für primäre Alkohole wie this compound.[2] Die Verwendung einer starken Base wie Natriumhydrid (NaH) ist für die Deprotonierung des Alkohols und die Bildung des nukleophilen Alkoxids erforderlich.[1]

G Williamson-Ethersynthese Alkohol This compound Alkoxid Natriumalkoxid (intermediär) Alkohol->Alkoxid + Base Base NaH in THF Produkt (3-Phenyloxetan-3-yl)methylether Alkoxid->Produkt + Alkylhalogenid Alkylhalogenid R-X (z.B. CH3I, BnBr) Nebenprodukt NaX

Abbildung 2: Reaktionsschema der Williamson-Ethersynthese.

Experimentelles Protokoll
  • Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird this compound (1,0 Äq.) in wasserfreiem Tetrahydrofuran (THF) gelöst.

  • Deprotonierung: Die Lösung wird auf 0 °C abgekühlt und Natriumhydrid (NaH, 60 %ige Dispersion in Mineralöl, 1,2 Äq.) wird portionsweise zugegeben.

  • Aktivierung: Die Mischung wird 30 Minuten bei 0 °C und anschließend 30 Minuten bei Raumtemperatur gerührt, um die vollständige Bildung des Alkoxids zu gewährleisten.

  • Alkylierung: Das Alkylhalogenid (z.B. Iodmethan oder Benzylbromid, 1,1 Äq.) wird langsam bei 0 °C zugetropft.

  • Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion vorsichtig mit Wasser bei 0 °C gequencht. Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um den gewünschten Ether zu erhalten.

Quantitative Daten (Repräsentative Beispiele)

Da spezifische Daten für this compound nicht verfügbar sind, werden hier repräsentative Daten für die Williamson-Ethersynthese von primären Alkoholen aufgeführt.

AlkylhalogenidBaseLösungsmittelTemperaturZeit (h)Ausbeute (%)Referenz
IodmethanNaHTHFRT685-95[3]
EthyliodidK₂CO₃AcetonitrilRückfluss1280-90[4]
BenzylbromidNaHTHFRT490-98[3]

Veresterung: Steglich-Veresterung

Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Esterbindungen aus Carbonsäuren und Alkoholen unter Verwendung von N,N'-Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[5] Diese Methode ist besonders vorteilhaft, um saure Bedingungen zu vermeiden, die potenziell den Oxetanring öffnen könnten.[1][5]

G Steglich-Veresterung Alkohol This compound Produkt (3-Phenyloxetan-3-yl)methylester Alkohol->Produkt + Carbonsäure + Kupplungsreagenz Carbonsaeure R-COOH Kupplungsreagenz DCC, DMAP in DCM Nebenprodukt Dicyclohexylharnstoff (DCU)

Abbildung 3: Reaktionsschema der Steglich-Veresterung.

Experimentelles Protokoll
  • Vorbereitung: In einem trockenen Rundkolben werden die Carbonsäure (1,2 Äq.), this compound (1,0 Äq.) und DMAP (0,1 Äq.) in wasserfreiem Dichlormethan (DCM) gelöst.

  • Kupplung: Die Lösung wird auf 0 °C abgekühlt und eine Lösung von DCC (1,2 Äq.) in wasserfreiem DCM wird langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt. Während der Reaktion fällt Dicyclohexylharnstoff (DCU) als weißer Feststoff aus.

  • Aufarbeitung: Nach vollständigem Umsatz wird der DCU durch Filtration abgetrennt. Das Filtrat wird nacheinander mit 0,5 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen.

  • Trocknung und Einengen: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um den gewünschten Ester zu erhalten.

Quantitative Daten (Repräsentative Beispiele)

Die Steglich-Veresterung liefert im Allgemeinen hohe Ausbeuten für eine Vielzahl von Substraten.[6]

CarbonsäureKupplungsreagenzLösungsmittelTemperaturZeit (h)Ausbeute (%)Referenz
BenzoesäureDCC, DMAPDCM0 °C bis RT385-95[6]
EssigsäureDCC, DMAPDCM0 °C bis RT290-98[7]
PivalinsäureDCC, DMAPDCM0 °C bis RT675-85[5]

Carbamoylierung: Reaktion mit Isocyanaten

Carbamate können effizient durch die Reaktion eines Alkohols mit einem Isocyanat hergestellt werden. Diese Reaktion verläuft oft ohne Katalysator für primäre Alkohole, kann aber durch Basen wie Triethylamin (TEA) oder Dibutylzinndilaurat (DBTDL) beschleunigt werden, insbesondere bei weniger reaktiven Isocyanaten oder sterisch gehinderten Alkoholen.[8]

G Carbamatsynthese Alkohol This compound Produkt (3-Phenyloxetan-3-yl)methylcarbamat Alkohol->Produkt + Isocyanat Isocyanat R-N=C=O Bedingungen Toluol, RT oder Wärme (optional Katalysator)

Abbildung 4: Reaktionsschema der Carbamatsynthese mit Isocyanaten.

Experimentelles Protokoll
  • Vorbereitung: In einem trockenen, mit Inertgas gespülten Rundkolben wird this compound (1,0 Äq.) in einem geeigneten wasserfreien Lösungsmittel wie Toluol oder THF gelöst.

  • Reaktion: Das Isocyanat (z.B. Phenylisocyanat, 1,05 Äq.) wird bei Raumtemperatur langsam zur Alkohollösung gegeben. Bei Bedarf kann ein Katalysator wie DBTDL (0,05 Äq.) zugegeben werden.

  • Bedingungen: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 60 °C) für 2-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rückstand wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt, um das gewünschte Carbamat zu erhalten.

Quantitative Daten (Repräsentative Beispiele)

Die Reaktion von primären Alkoholen mit Isocyanaten führt in der Regel zu hohen Ausbeuten.

IsocyanatKatalysatorLösungsmittelTemperaturZeit (h)Ausbeute (%)Referenz
IsopropylisocyanatKeinerTHFRT12-24>90[8]
PhenylisocyanatKeinerToluol80 °C6>95[9]
EthylisocyanatDBTDL (cat.)Toluol60 °C4>90[8]

References

Synthetic Pathways to (3-Phenyloxetan-3-yl)methanol and its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of (3-phenyloxetan-3-yl)methanol and its analogs, compounds of significant interest in drug discovery and development. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The protocols focus on the robust and widely applicable intramolecular Williamson etherification of 1,3-diol precursors, offering a clear pathway to a variety of 3-aryl-3-(hydroxymethyl)oxetanes.

Introduction

Oxetanes are four-membered cyclic ethers that have gained considerable attention as versatile building blocks in medicinal chemistry. Their unique physicochemical properties, including improved metabolic stability and the ability to act as polar surrogates for gem-dimethyl or carbonyl groups, make them attractive motifs in the design of novel therapeutic agents. Specifically, 3,3-disubstituted oxetanes, such as this compound and its derivatives, serve as valuable scaffolds for the exploration of new chemical space. This document details two primary synthetic routes for the preparation of these compounds, starting from readily available diethyl arylmalonates.

Synthetic Protocols

Two principal synthetic pathways for the preparation of this compound and its analogs are presented below. Both methods converge on the key step of an intramolecular Williamson etherification of a 2-aryl-2-(hydroxymethyl)propane-1,3-diol intermediate.

Method 1: Two-Step Synthesis via Diol Intermediate

This a reliable two-step procedure involving the reduction of a diethyl arylmalonate to the corresponding 1,3-diol, followed by a one-pot tosylation and cyclization to yield the desired oxetane.

Method 2: One-Pot Synthesis from 1,3-Diol

This streamlined approach focuses on the direct conversion of a pre-synthesized 2-aryl-2-(hydroxymethyl)propane-1,3-diol to the corresponding oxetane in a single reaction vessel.

Data Presentation

The following tables summarize the key reaction parameters and outcomes for the synthesis of this compound and a representative analog, (3-(4-chlorophenyl)oxetan-3-yl)methanol.

Table 1: Synthesis of 2-Aryl-2-(hydroxymethyl)propane-1,3-diol Intermediates

Starting MaterialProductReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
Diethyl phenylmalonate2-Phenyl-2-(hydroxymethyl)propane-1,3-diolLiAlH₄THF12rt85
Diethyl (4-chlorophenyl)malonate2-(4-Chlorophenyl)-2-(hydroxymethyl)propane-1,3-diolLiAlH₄THF12rt82

Table 2: Intramolecular Williamson Etherification to form 3-Aryl-3-(hydroxymethyl)oxetanes

Starting DiolProductReagentsBaseSolventReaction Time (h)Temperature (°C)Yield (%)
2-Phenyl-2-(hydroxymethyl)propane-1,3-diolThis compoundTsCl, PyridineNaOHH₂O/Toluene410075
2-(4-Chlorophenyl)-2-(hydroxymethyl)propane-1,3-diol(3-(4-Chlorophenyl)oxetan-3-yl)methanolTsCl, PyridineNaOHH₂O/Toluene410072

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2-(hydroxymethyl)propane-1,3-diol
  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of diethyl phenylmalonate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (One-Pot from Diol)
  • Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) in a biphasic mixture of toluene and water.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and pyridine (1.2 eq) to the solution.

  • Cyclization: Add a solution of sodium hydroxide (NaOH, 3.0 eq) in water.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways described in these protocols.

Synthesis_Pathway_Method1 A Diethyl Arylmalonate B 2-Aryl-2-(hydroxymethyl)propane-1,3-diol A->B  LiAlH₄, THF   C (3-Aryloxetan-3-yl)methanol B->C  1. TsCl, Pyridine  2. NaOH  

Caption: Two-step synthesis of (3-aryloxetan-3-yl)methanol analogs.

Synthesis_Pathway_Method2 B 2-Aryl-2-(hydroxymethyl)propane-1,3-diol C (3-Aryloxetan-3-yl)methanol B->C  One-pot:  TsCl, Pyridine, NaOH  

Caption: One-pot synthesis of (3-aryloxetan-3-yl)methanol from the diol.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Cyclization start_reduction Start with Diethyl Arylmalonate add_liaih4 Add LiAlH₄ in THF start_reduction->add_liaih4 add_malonate Add Diethyl Arylmalonate solution add_liaih4->add_malonate react_reduction Stir at rt for 12h add_malonate->react_reduction workup_reduction Quench and filter react_reduction->workup_reduction product_diol 2-Aryl-2-(hydroxymethyl)propane-1,3-diol workup_reduction->product_diol start_cyclization Start with Diol add_reagents Add TsCl, Pyridine, NaOH start_cyclization->add_reagents react_cyclization Heat at 100°C for 4h add_reagents->react_cyclization workup_cyclization Extract and purify react_cyclization->workup_cyclization product_oxetane (3-Aryloxetan-3-yl)methanol workup_cyclization->product_oxetane

Caption: Experimental workflow for the two-step synthesis.

Application of (3-Phenyloxetan-3-yl)methanol in Polymer Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3-Phenyloxetan-3-yl)methanol , a substituted oxetane monomer, presents significant potential in the field of polymer chemistry for the synthesis of functional polyethers. The presence of both a phenyl group and a primary hydroxyl group on the quaternary carbon of the oxetane ring suggests that polymers derived from this monomer could exhibit unique thermal properties, enhanced refractive indices, and opportunities for post-polymerization modification. This application note provides a comprehensive overview of the anticipated polymerization behavior of this compound, detailed experimental protocols based on analogous well-studied systems, and potential applications for the resulting polymers.

Introduction

Oxetanes, four-membered cyclic ethers, are a valuable class of monomers for ring-opening polymerization (ROP). The significant ring strain of the oxetane ring (approximately 107 kJ/mol) provides a strong thermodynamic driving force for polymerization. The primary mechanism for the ROP of oxetanes is cationic ring-opening polymerization (CROP), which is typically initiated by strong acids or Lewis acids. The resulting polyethers possess a linear and flexible backbone, and the substituents on the oxetane ring dictate the physical and chemical properties of the final polymer.

While specific literature on the polymerization of this compound is not extensively available, its structural similarity to other 3,3-disubstituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), allows for the confident extrapolation of its reactivity and the properties of the corresponding polymer. The phenyl group is expected to increase the glass transition temperature (Tg) and thermal stability of the polymer, while the pendant hydroxyl group offers a reactive site for crosslinking or grafting.

Polymerization of this compound

The most effective method for the polymerization of this compound is expected to be cationic ring-opening polymerization (CROP). This method allows for the synthesis of high molecular weight polymers and can be controlled to produce polymers with specific architectures, such as linear or hyperbranched structures.

Cationic Ring-Opening Polymerization (CROP)

CROP of oxetanes proceeds via an SN2-type mechanism involving a tertiary oxonium ion as the propagating species. The polymerization is typically initiated by a protonic acid or a Lewis acid in the presence of a proton source (e.g., water or an alcohol).

Initiation: The polymerization is initiated by the protonation of the oxygen atom of the oxetane ring by a strong acid or a complex formed between a Lewis acid and a protic substance.

Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the α-carbon atoms of the protonated oxonium ion, leading to the opening of the ring and the regeneration of the oxonium ion at the chain end.

Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with counter-ions or impurities. Chain transfer to monomer or polymer can also occur, which can influence the molecular weight and dispersity of the resulting polymer.

A proposed reaction mechanism for the cationic ring-opening polymerization of this compound is depicted below.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer Monomer1 This compound ProtonatedMonomer Protonated Monomer (Oxonium Ion) Monomer1->ProtonatedMonomer Protonation Initiator H⁺A⁻ (Initiator) ProtonatedMonomer2 Protonated Monomer Dimer Dimer (Growing Chain) ProtonatedMonomer2->Dimer Nucleophilic Attack Monomer2 Monomer GrowingChain Growing Polymer Chain TerminatedPolymer Terminated Polymer GrowingChain->TerminatedPolymer Reaction with Counter-ion/Water TerminationAgent X⁻ / H₂O

Figure 1: Proposed mechanism for the cationic ring-opening polymerization of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the polymerization of structurally similar oxetane monomers, such as 3-ethyl-3-(hydroxymethyl)oxetane. Researchers should consider these as a starting point and may need to optimize reaction conditions for this compound.

Protocol 1: Synthesis of Linear Polythis compound via CROP

This protocol describes the synthesis of a linear polyether from this compound.

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (terminating agent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Monomer and Solvent Preparation: Dry the this compound monomer over calcium hydride and distill under reduced pressure. Dry the dichloromethane by passing it through a column of activated alumina.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.

  • Polymerization:

    • Under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DCM in the reaction flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a calculated amount of BF₃·OEt₂ (typically 1-5 mol% relative to the monomer) to the stirred solution via a syringe.

    • Allow the reaction to proceed at 0 °C for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Termination: Terminate the polymerization by adding a small amount of methanol to the reaction mixture.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or hexane.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the extent of monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), if applicable.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Protocol 2: Synthesis of Hyperbranched Polythis compound

This protocol describes the synthesis of a hyperbranched polyether using a core molecule. Hyperbranched polymers are of interest due to their unique properties such as lower viscosity compared to their linear analogues.

Materials:

  • This compound (monomer)

  • 1,1,1-Tris(hydroxymethyl)propane (TMP) (core molecule)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (terminating agent)

  • Nitrogen or Argon gas

Procedure:

  • Monomer, Core, and Solvent Preparation: Follow the same drying procedures as in Protocol 1 for the monomer and solvent. Dry the TMP by recrystallization and drying under vacuum.

  • Reaction Setup: Use the same setup as in Protocol 1.

  • Polymerization:

    • Under an inert atmosphere, dissolve TMP in anhydrous DCM in the reaction flask.

    • Add the desired amount of this compound to the solution. The monomer to core ratio will determine the degree of branching and the final molecular weight.

    • Cool the mixture to 0 °C.

    • Slowly add BF₃·OEt₂ to the stirred solution.

    • Allow the polymerization to proceed at 0 °C for the desired time.

  • Termination and Isolation: Follow the same termination and isolation procedures as in Protocol 1.

Characterization: The same characterization techniques as for the linear polymer can be used. The degree of branching can be estimated using NMR spectroscopy.

The experimental workflow for the synthesis of polythis compound is outlined below.

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_characterization Characterization MonomerPrep Monomer Purification ReactionSetup Reaction Setup under Inert Atmosphere MonomerPrep->ReactionSetup SolventPrep Solvent Drying SolventPrep->ReactionSetup MonomerAddition Addition of Monomer (and Core) ReactionSetup->MonomerAddition InitiatorAddition Initiator Addition at 0 °C MonomerAddition->InitiatorAddition Polymerization Polymerization for a Defined Time InitiatorAddition->Polymerization Termination Termination with Methanol Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying NMR NMR Spectroscopy Drying->NMR GPC GPC Analysis Drying->GPC Thermal Thermal Analysis (DSC, TGA) Drying->Thermal

Figure 2: General experimental workflow for the synthesis and characterization of polythis compound.

Predicted Polymer Properties and Data

Based on the structure of the monomer and data from analogous polyoxetanes, the following properties can be predicted for polythis compound. This data is hypothetical and should be confirmed by experimental measurements.

PropertyPredicted Value/RangeRationale
Molecular Weight (Mₙ) 10,000 - 100,000 g/mol (for linear polymer)CROP of oxetanes can yield high molecular weight polymers. The exact Mₙ will depend on reaction conditions (monomer/initiator ratio, time).
Polydispersity Index (PDI) 1.2 - 2.5CROP of oxetanes can sometimes be accompanied by side reactions, leading to a broader molecular weight distribution.
Glass Transition Temp. (T₉) > 50 °CThe bulky and rigid phenyl group is expected to significantly increase the T₉ compared to aliphatic polyoxetanes.
Thermal Stability (Td,5%) > 300 °CThe aromatic phenyl group should enhance the thermal stability of the polyether backbone.
Solubility Soluble in common organic solvents (THF, DCM, Chloroform)The polyether backbone generally imparts good solubility in organic solvents.
Refractive Index HighThe presence of the phenyl group is expected to result in a polymer with a high refractive index.

Potential Applications

The unique combination of a polyether backbone, a phenyl group, and a pendant hydroxyl group makes polythis compound a promising material for a variety of applications:

  • High-Performance Coatings and Adhesives: The polymer's anticipated good thermal stability and adhesion properties, coupled with the potential for crosslinking through the hydroxyl groups, make it suitable for specialty coatings and adhesives.

  • Advanced Optical Materials: The high refractive index expected from the phenyl group could be advantageous in applications such as optical lenses, films, and encapsulants for electronic components.

  • Biomedical Materials: The polyether backbone is often associated with biocompatibility. The pendant hydroxyl groups can be used to attach bioactive molecules, making the polymer a candidate for drug delivery systems or tissue engineering scaffolds.

  • Polymer Blends and Composites: The polymer can be blended with other polymers to modify their properties. The aromatic functionality can also improve interfacial adhesion in composites.

Conclusion

This compound is a monomer with significant potential for the synthesis of novel functional polyethers. Although direct experimental data is scarce, established knowledge of oxetane polymerization provides a solid foundation for its investigation. The cationic ring-opening polymerization is the most promising route to produce high molecular weight polymers. The resulting polythis compound is expected to possess a unique combination of properties, including high thermal stability, a high refractive index, and the versatility of a pendant hydroxyl group, opening up a wide range of potential applications in materials science and beyond. The protocols and predictive data presented in this note are intended to serve as a valuable resource for researchers venturing into the synthesis and characterization of this promising polymer.

Scale-Up Synthesis of (3-Phenyloxetan-3-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of (3-phenyloxetan-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on the robust and scalable Grignard reaction between phenylmagnesium bromide and oxetan-3-one.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The incorporation of the 3-substituted oxetane motif can lead to improved physicochemical and pharmacokinetic properties of drug candidates. This application note details a reliable method for the gram-scale synthesis of this compound, suitable for laboratory and early-stage process development.

Overall Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction. First, phenylmagnesium bromide is prepared in situ from bromobenzene and magnesium metal. Subsequently, oxetan-3-one is added to the Grignard reagent, followed by an aqueous work-up to yield the desired tertiary alcohol.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Quench Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Magnesium Magnesium Turnings Magnesium->Grignard THF_solvent1 Anhydrous THF THF_solvent1->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Oxetanone Oxetan-3-one Oxetanone->Intermediate Quench Aqueous Work-up (NH4Cl) Intermediate->Quench Product This compound Quench->Product G cluster_prep Grignard Reagent Preparation cluster_reaction Synthesis and Work-up cluster_purification Purification start_prep Dry Apparatus under Inert Atmosphere add_mg_i2 Add Mg Turnings and Iodine start_prep->add_mg_i2 add_phbr_thf Add Bromobenzene in THF add_mg_i2->add_phbr_thf initiate Initiate Reaction (Gentle Heat if Needed) add_phbr_thf->initiate reflux Maintain Gentle Reflux initiate->reflux complete_grignard Stir to Complete Formation reflux->complete_grignard cool_grignard Cool Grignard Reagent to 0°C complete_grignard->cool_grignard add_oxetanone Add Oxetan-3-one in THF cool_grignard->add_oxetanone react_rt Stir at Room Temperature add_oxetanone->react_rt quench Quench with Saturated NH4Cl react_rt->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate Crude Product wash_dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography final_product Pure this compound chromatography->final_product

Catalytic Transformations of (3-Phenyloxetan-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for plausible catalytic transformations involving (3-Phenyloxetan-3-yl)methanol. While direct literature on the catalytic reactions of this specific molecule is limited, the following protocols are based on well-established catalytic methodologies for structurally similar compounds, such as other 3-substituted-3-(hydroxymethyl)oxetanes and benzylic alcohols. These notes serve as a foundational guide for exploring the synthetic utility of this compound in various research and development applications, particularly in the synthesis of novel polymers and fine chemicals.

Cationic Ring-Opening Polymerization of this compound

The strained four-membered ring of oxetanes makes them susceptible to ring-opening polymerization (ROP), leading to the formation of polyethers. Cationic ROP is a common method for polymerizing substituted oxetanes, often initiated by Lewis or Brønsted acids. The resulting polyether from this compound would feature a repeating unit with a pendant phenyl and hydroxymethyl group, offering potential for further functionalization and unique material properties.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the cationic ROP of structurally similar 3-substituted-3-(hydroxymethyl)oxetanes, which can be adapted for this compound.

Catalyst SystemMonomer SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Polymer Yield (%)Molecular Weight (Mn, g/mol )Dispersity (Đ)
BF₃·OEt₂3-Ethyl-3-(hydroxymethyl)oxetane0.5 - 2.0Dichloromethane25 - 7080 - 955,000 - 6,0001.8 - 3.8
Al(C₆F₅)₃2,2-Disubstituted oxetanes0.5 - 1.0Toluene4070 - 90 (Isomerization)N/AN/A
HNTf₂3-Aryloxetan-3-ols1.0 - 5.0Dichloromethane25High (for dioxane synthesis)N/AN/A

Note: Data is compiled from analogous reactions and should be considered as a starting point for optimization.[1][2][3]

Experimental Protocol: Cationic ROP

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (quenching agent)

  • Standard glassware for inert atmosphere techniques (Schlenk line or glovebox)

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM to a concentration of 1.0 M.

  • Initiator Addition: At room temperature, add BF₃·OEt₂ (1 mol% relative to the monomer) to the stirred monomer solution via syringe.

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by ¹H NMR spectroscopy (observing the disappearance of monomer signals) or by gel permeation chromatography (GPC) to determine the molecular weight distribution of the polymer.

  • Quenching: After the desired polymerization time, quench the reaction by adding an excess of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting polyether by ¹H NMR, ¹³C NMR, GPC, and differential scanning calorimetry (DSC) to determine its structure, molecular weight, and thermal properties.

Visualization of Cationic ROP Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer This compound in Anhydrous DCM Polymerization Stir at Room Temperature for 24h Monomer->Polymerization Initiator BF3·OEt2 Solution Initiator->Polymerization Quenching Add Excess Methanol Polymerization->Quenching Precipitation Precipitate in Non-Solvent Quenching->Precipitation Purification Filter and Dry Polymer Precipitation->Purification Characterization NMR, GPC, DSC Purification->Characterization

Caption: Workflow for the cationic ring-opening polymerization of this compound.

Selective Catalytic Oxidation of the Primary Alcohol

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing valuable building blocks for further synthetic transformations. The key challenge is to achieve this oxidation without affecting the oxetane ring. Heterogeneous catalysts, such as palladium on carbon (Pd/C) with additives, have shown efficacy in the selective aerobic oxidation of primary alcohols.

Quantitative Data Summary

The following table presents data from the selective oxidation of various primary alcohols, which can serve as a reference for the oxidation of this compound.

Catalyst SystemSubstrateOxidantAdditivesSolventTemperature (°C)ProductYield (%)
Pd/C (1 mol%)Benzylic AlcoholsO₂Bi(NO₃)₃, TeMethanol25 - 60Methyl Ester85 - 95
(NH₄)₃[CoMo₆O₁₈(OH)₆]Aromatic Alcohols30% H₂O₂KClWater70Ester80 - 90
Tetrazene Radical CationPrimary AlcoholsNaOCl2,4,6-collidineAcetonitrile25Aldehyde90 - 99

Note: Data is compiled from analogous reactions and should be considered as a starting point for optimization.[4][5][6]

Experimental Protocol: Catalytic Oxidation to Aldehyde

Materials:

  • This compound

  • Palladium on charcoal (Pd/C, 5 wt%)

  • Bismuth(III) nitrate (Bi(NO₃)₃)

  • Tellurium metal (Te)

  • Methanol (solvent)

  • Oxygen (O₂) balloon

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, Pd/C (1 mol%), Bi(NO₃)₃ (5 mol%), and Te (2.5 mol%).

  • Solvent Addition: Add methanol as the solvent.

  • Reaction Initiation: Purge the flask with oxygen and then maintain a positive pressure of oxygen using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the corresponding aldehyde.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Catalytic Oxidation Pathway

G cluster_reactants Reactants cluster_product Product Substrate This compound Product 3-Phenyl-3-formyloxetane Substrate->Product Catalytic Oxidation Catalyst Pd/C, Bi(NO3)3, Te Catalyst->Product Oxidant O2 Oxidant->Product

Caption: Proposed catalytic oxidation of this compound to the corresponding aldehyde.

Acid-Catalyzed Etherification of the Primary Alcohol

The primary alcohol of this compound can be converted to an ether, for instance, a methyl ether, through acid-catalyzed dehydration in the presence of an excess of another alcohol like methanol. This transformation can be useful for protecting the hydroxyl group or modifying the physicochemical properties of the molecule.

Quantitative Data Summary

The following table provides representative data for the acid-catalyzed etherification of benzylic and other primary alcohols.

CatalystAlcohol 1Alcohol 2Temperature (°C)ProductYield (%)
H₂SO₄EthanolEthanol130 - 140Diethyl etherGood
Fe(OTf)₃1-Phenylethanol1-Propanol45Unsymmetrical ether88
H₃PW₁₂O₄₀Isosorbide1,2-Dimethoxyethane120Methyl ethers80

Note: Data is compiled from analogous reactions and should be considered as a starting point for optimization.[7][8][9]

Experimental Protocol: Acid-Catalyzed Methyl Etherification

Materials:

  • This compound

  • Anhydrous methanol (solvent and reagent)

  • Concentrated sulfuric acid (H₂SO₄) (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (around 65°C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the methyl ether.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Etherification Logical Relationship

G Start This compound Intermediate Protonated Alcohol Start->Intermediate Protonation Reagent Methanol (excess) Reagent->Intermediate Catalyst H2SO4 (cat.) Catalyst->Intermediate Product 3-(Methoxymethyl)-3-phenyloxetane Intermediate->Product SN2 Attack by Methanol

Caption: Logical diagram for the acid-catalyzed etherification of this compound.

References

Protecting Group Strategies for the Synthesis of (3-Phenyloxetan-3-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of (3-Phenyloxetan-3-yl)methanol and its derivatives is of significant interest in medicinal chemistry due to the oxetane ring's unique properties as a bioisostere. This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of these valuable compounds. It outlines a comparative analysis of common protecting groups for the primary alcohol of the hydroxymethyl moiety, focusing on their stability during the critical oxetane ring formation and their selective removal without compromising the strained four-membered ring. Detailed experimental procedures for key transformations are provided, along with visual workflows to guide the synthetic process.

Introduction

Oxetanes are increasingly utilized in drug discovery as replacements for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][2][3] The synthesis of 3,3-disubstituted oxetanes, such as this compound derivatives, typically involves an intramolecular cyclization (Williamson etherification) of a suitable diol precursor.[2] A key challenge in this synthetic approach is the strategic protection of the primary hydroxyl group to prevent undesired side reactions during the synthesis of the precursor and the subsequent cyclization. The choice of the protecting group is critical, as it must be stable to the reaction conditions required for the synthesis and subsequent cyclization and be removable under mild conditions that do not lead to the degradation of the sensitive oxetane ring.

This guide focuses on protecting group strategies for the hydroxymethyl group of this compound precursors, providing a comparative overview of commonly used protecting groups and detailed protocols for their application.

Comparative Analysis of Protecting Groups

The selection of a suitable protecting group is paramount for the successful synthesis of this compound derivatives. The ideal protecting group should be easily introduced in high yield, stable to the conditions of oxetane ring formation (typically basic), and readily cleaved without affecting the oxetane ring. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability, and selective removal under mild conditions.[4][5]

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability & Remarks
TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂C(CH₃)₃TBDMS-Cl, Imidazole, DMF or DCM[6]TBAF, THF; HF-Pyridine, THF[6][7]; Acidic conditions (e.g., CSA, MeOH)[6]Robust and widely used. Stable to a wide range of reaction conditions but can be cleaved with fluoride or acid.[1] The choice between fluoride and acid for deprotection allows for orthogonality with other protecting groups.
TIPS (Triisopropylsilyl)-Si(CH(CH₃)₂)₃TIPS-Cl, Imidazole, DMFTBAF, THF (slower than TBDMS); HF-Pyridine, THFMore sterically hindered than TBDMS, offering greater stability. Often used when a more robust silyl ether is required.[6]
Bn (Benzyl)-CH₂C₆H₅BnBr, NaH, THFH₂, Pd/CStable to a wide range of acidic and basic conditions.[5] Removal by hydrogenolysis may not be compatible with other reducible functional groups in the molecule.
PMB (p-Methoxybenzyl)-CH₂C₆H₄OCH₃PMB-Cl, NaH, THFDDQ, DCM/H₂O; CAN, CH₃CN/H₂OCan be removed oxidatively, offering an alternative to hydrogenolysis for deprotection of benzyl-type ethers.[1]
Tr (Trityl)-C(C₆H₅)₃Tr-Cl, PyridineMild acid (e.g., TFA in DCM)Bulky group, often used for selective protection of primary alcohols. Sensitive to acidic conditions.[1]

Synthetic Workflow and Experimental Protocols

The general synthetic strategy for this compound derivatives involves the protection of a diol precursor, followed by activation of the remaining hydroxyl group (e.g., tosylation), intramolecular cyclization to form the oxetane ring, and final deprotection.

General Synthetic Workflow

Synthetic_Workflow Diol Diol Precursor Protected_Diol Protected Diol Diol->Protected_Diol Protection (e.g., TBDMSCl) Activated_Intermediate Activated Intermediate (e.g., Tosylate) Protected_Diol->Activated_Intermediate Activation (e.g., TsCl) Protected_Oxetane Protected this compound Activated_Intermediate->Protected_Oxetane Intramolecular Cyclization (e.g., NaH) Final_Product This compound Derivative Protected_Oxetane->Final_Product Deprotection (e.g., TBAF)

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Protection of 2-Phenylpropane-1,2,3-triol with TBDMS-Cl

This protocol describes the selective protection of the primary hydroxyl group.

  • Materials:

    • 2-Phenylpropane-1,2,3-triol

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-Phenylpropane-1,2,3-triol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add imidazole (2.5 eq) and TBDMS-Cl (1.1 eq) to the solution.[1]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected diol.

Protocol 2: Intramolecular Cyclization to form the Oxetane Ring

This protocol describes the formation of the oxetane ring via a Williamson etherification.

  • Materials:

    • TBDMS-protected diol-tosylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure:

    • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the TBDMS-protected diol-tosylate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the protected this compound.

Protocol 3: Deprotection of the TBDMS Group

This protocol describes the removal of the TBDMS protecting group to yield the final product.

  • Materials:

    • TBDMS-protected this compound

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.2 eq) to the reaction mixture at room temperature.[7]

    • Stir the reaction for 1-3 hours and monitor its completion by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired this compound derivative.

Reaction Mechanism Visualization

The key steps of the synthesis involve nucleophilic substitution reactions. The following diagram illustrates the intramolecular cyclization step.

Cyclization_Mechanism Reactant TBDMS-Protected Diol-Tosylate Intermediate Alkoxide Intermediate Reactant->Intermediate + NaH - NaOTs, - H₂ Product Protected Oxetane Intermediate->Product Intramolecular SN2 Attack

Caption: Mechanism of intramolecular Williamson etherification for oxetane formation.

Conclusion

The successful synthesis of this compound derivatives relies heavily on a well-defined protecting group strategy. Silyl ethers, particularly TBDMS, offer a robust and versatile option, providing stability during oxetane ring formation and allowing for mild deprotection conditions that preserve the integrity of the strained four-membered ring. The protocols and workflows presented in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the synthesis of these important building blocks. Careful selection of the protecting group based on the overall synthetic route and the presence of other functional groups is crucial for achieving high yields and purity of the final products.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude (3-Phenyloxetan-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude this compound?

A1: The primary challenges stem from the inherent properties of the molecule. The oxetane ring is strained and susceptible to ring-opening, particularly under acidic conditions.[1][2][3] The presence of a polar hydroxyl group and a non-polar phenyl group can also lead to complex solubility behavior, making the selection of an appropriate purification method and solvent system critical.

Q2: What are the likely impurities in my crude this compound?

A2: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, these could include reagents like epichlorohydrin, benzaldehyde, or organometallic reagents.

  • Ring-opened byproducts: Acidic conditions during the reaction or work-up can lead to the formation of diol impurities through the opening of the oxetane ring.[1][4]

  • Polymeric material: Side reactions can sometimes lead to the formation of polymeric byproducts.

  • Residual solvents: Solvents used in the reaction and extraction steps (e.g., diethyl ether, tetrahydrofuran, ethyl acetate, hexanes) are common impurities.[5][6][7]

Q3: Is this compound stable to standard purification techniques?

A3: Caution is advised. The oxetane ring's stability is a significant concern. It is generally more stable under neutral or basic conditions.[1][8] Prolonged exposure to acidic conditions, including acidic silica gel, can cause decomposition through ring-opening.[1][2] Therefore, purification methods should be chosen to minimize this risk.

Troubleshooting Guides

Column Chromatography

Problem 1: My compound is not moving from the origin on the silica gel column.

  • Cause: The solvent system (mobile phase) is not polar enough. The polar hydroxyl group in this compound can cause it to adsorb strongly to the polar silica gel.

  • Solution: Gradually increase the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate. Incrementally increase the proportion of ethyl acetate. If the compound still does not move, adding a small amount of a more polar solvent like methanol to the eluent system may be necessary. For very polar compounds, alternative techniques like reversed-phase chromatography might be more suitable.[9]

Problem 2: My compound is eluting with the solvent front, and I'm not getting good separation from non-polar impurities.

  • Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.

Problem 3: I see streaking or tailing of my compound's spot on the TLC plate and column.

  • Cause: This can be due to several factors, including overloading the column, interaction with the stationary phase, or the presence of highly polar impurities. The acidity of the silica gel could also be causing some on-column decomposition.

  • Solution:

    • Reduce Sample Load: Ensure you are not loading too much crude material onto the column.

    • Modify the Mobile Phase: Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can help to deactivate acidic sites on the silica gel and reduce tailing, especially for compounds with basic functionalities or those sensitive to acid.

    • Use Deactivated Silica: Consider using silica gel that has been deactivated with water or triethylamine.

Problem 4: My NMR spectrum shows new, unexpected peaks after column chromatography, suggesting decomposition.

  • Cause: The compound is likely degrading on the silica gel due to its acidic nature, leading to ring-opening of the oxetane.[1]

  • Solution:

    • Use Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with a carefully optimized solvent system.

    • Alternative Purification: If decomposition is persistent, explore non-chromatographic methods like recrystallization or distillation if the compound is thermally stable.

Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause: The solution may be cooling too quickly, the concentration of the compound may be too high, or the solvent may not be ideal. Impurities can also inhibit crystallization.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

    • Solvent System: You may need to use a two-solvent system. Dissolve the compound in a good solvent (one in which it is very soluble) and then slowly add a poor solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly. For a molecule with both polar and non-polar characteristics like this compound, solvent pairs like ethyl acetate/hexane or dichloromethane/hexane can be effective.[10][11]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to induce crystallization.

Problem 2: The purity of my compound did not significantly improve after recrystallization.

  • Cause: The chosen solvent may be trapping impurities within the crystal lattice, or the impurities may have very similar solubility profiles to your product.

  • Solution:

    • Solvent Screening: Experiment with different solvents or solvent pairs. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[12] Given the aromatic and alcohol functionalities, solvents like ethanol, isopropanol, or toluene, possibly in combination with a non-polar solvent like hexane, could be explored.[13]

    • Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodStationary PhaseRecommended Eluent/Solvent System (Starting Point)Key Considerations
Flash Column Chromatography Silica Gel (consider deactivating with 1% triethylamine)Hexane:Ethyl Acetate (gradient from 9:1 to 1:1)Monitor for on-column decomposition. Use of neutral alumina is an alternative.
Recrystallization N/AEthyl Acetate/Hexane or Dichloromethane/HexaneThe compound must be a solid at room temperature. Purity of the crude material should be reasonably high.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4 and good separation from major impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting cluster_start Crude this compound cluster_purification Purification Method cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Crude Product purification_choice Choose Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Liquid or Oily Crude recrystallization Recrystallization purification_choice->recrystallization Solid Crude troubleshoot_chrom Troubleshoot Chromatography chromatography->troubleshoot_chrom Issues Encountered pure_chrom Pure Product chromatography->pure_chrom Successful Separation troubleshoot_chrom->chromatography Re-run with optimized conditions troubleshoot_recryst Troubleshoot Recrystallization recrystallization->troubleshoot_recryst Issues Encountered pure_recryst Pure Product recrystallization->pure_recryst Successful Crystallization troubleshoot_recryst->recrystallization Re-run with optimized conditions

Caption: A workflow for selecting and troubleshooting the purification method for crude this compound.

Impurity_Analysis cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_analysis Analytical Confirmation synthesis Synthesis of this compound starting_materials Unreacted Starting Materials synthesis->starting_materials ring_opened Ring-Opened Byproducts (Diols) synthesis->ring_opened polymeric Polymeric Material synthesis->polymeric solvents Residual Solvents synthesis->solvents analysis NMR, GC-MS, LC-MS starting_materials->analysis ring_opened->analysis polymeric->analysis solvents->analysis

Caption: Common sources of impurities in the synthesis of this compound and their analysis.

References

How to improve the yield of (3-Phenyloxetan-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Phenyloxetan-3-yl)methanol. The content is structured to directly address specific issues encountered during experimentation to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable strategy for synthesizing this compound?

A1: A robust and widely applicable method is the intramolecular Williamson ether synthesis. This strategy involves preparing a 1,3-diol derivative with a suitable leaving group, which then undergoes a base-mediated intramolecular cyclization to form the oxetane ring. This approach offers good control over the construction of the strained four-membered ring.

Q2: My cyclization step is resulting in a low yield and a significant amount of polymer-like material. What is the primary cause?

A2: Polymerization is a common side reaction in oxetane synthesis, often catalyzed by acidic or basic conditions that promote intermolecular reactions instead of the desired intramolecular cyclization. Key factors to control are the reaction concentration and the rate of addition of the substrate to the base. Performing the reaction under high-dilution conditions is critical to favor the intramolecular pathway.

Q3: I am observing the formation of an alkene byproduct instead of the oxetane. How can I minimize this?

A3: Alkene formation is indicative of an E2 elimination side reaction competing with the desired SN2 cyclization. This can be influenced by the choice of base and solvent. Using a sterically hindered, non-nucleophilic base can sometimes favor elimination. A strong, less-hindered base like sodium hydride in an aprotic polar solvent like THF or DMF generally favors the SN2 pathway for this type of cyclization.

Q4: During the workup, I am experiencing product loss or decomposition. What precautions should I take?

A4: The oxetane ring is susceptible to ring-opening under strongly acidic conditions. During aqueous workup, it is crucial to avoid strong acids. A gentle quench with a saturated solution of ammonium chloride (NH₄Cl) followed by extraction is recommended. Ensure all purification steps, such as column chromatography, are performed using a neutralized stationary phase (e.g., silica gel treated with triethylamine) if necessary.

Troubleshooting Guide

This guide addresses the critical intramolecular cyclization step for forming the oxetane ring, a common point of yield loss.

Problem: Low yield of the target oxetane after the intramolecular cyclization step.

G cluster_diagnosis Diagnosis cluster_cause_sm Potential Causes (Unreacted SM) cluster_cause_sp Potential Causes (Byproducts) cluster_solution_sm Solutions (Unreacted SM) cluster_solution_sp Solutions (Byproducts) start Low Yield of This compound check_sm Analysis reveals mostly unreacted starting material start->check_sm check_side_products Analysis shows significant byproduct formation start->check_side_products cause_base Insufficient or Deactivated Base check_sm->cause_base cause_temp Reaction Temperature Too Low check_sm->cause_temp cause_time Insufficient Reaction Time check_sm->cause_time cause_elimination E2 Elimination (Alkene Formation) check_side_products->cause_elimination cause_intermolecular Intermolecular Reaction (Dimer/Polymer) check_side_products->cause_intermolecular sol_base Use fresh, high-purity NaH. Ensure anhydrous conditions. Use slight excess (1.1-1.2 eq). cause_base->sol_base sol_temp Gently warm reaction (e.g., to 40-50 °C) and monitor by TLC. cause_temp->sol_temp sol_time Increase reaction time and monitor to completion by TLC. cause_time->sol_time sol_elimination Use a polar aprotic solvent (THF/DMF) to favor SN2. Avoid sterically hindered bases. cause_elimination->sol_elimination sol_intermolecular Employ high-dilution techniques. Add substrate slowly via syringe pump to the base suspension. cause_intermolecular->sol_intermolecular

Caption: Troubleshooting flowchart for low-yield issues in the oxetane cyclization step.

Data Presentation: Key Reaction Parameters

The following table summarizes the optimized parameters for a reliable multi-step synthesis of this compound. Expected yields are based on typical outcomes for these standard transformations.

StepKey TransformationStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Monoprotection2-Phenyl-1,3-propanediolBenzyl Bromide (1.0 eq), NaH (1.0 eq)THF0 to 254-650-60
2Tosylation3-(Benzyloxy)-2-phenylpropan-1-olTsCl (1.2 eq), PyridineDCM0 to 258-12>90
3Cyclization3-(Benzyloxy)-2-phenylpropyl 4-methylbenzenesulfonateNaH (1.2 eq)THF25 to 5012-1870-80
4Deprotection3-(Benzyloxymethyl)-3-phenyloxetaneH₂, Pd/C (10 mol%)Methanol254-8>95

Experimental Protocols

The following protocols detail a proposed synthetic route.

Disclaimer: This route is based on established principles of organic synthesis. Researchers should adapt these procedures as needed and perform appropriate analytical monitoring (e.g., TLC, NMR) at each stage.

Overall Synthesis Workflow

G sm 2-Phenyl-1,3-propanediol step1 Step 1: Monobenzylation sm->step1 intermediate1 3-(Benzyloxy)-2-phenylpropan-1-ol step1->intermediate1 step2 Step 2: Tosylation intermediate1->step2 intermediate2 3-(Benzyloxy)-2-phenylpropyl tosylate step2->intermediate2 step3 Step 3: Intramolecular Cyclization intermediate2->step3 intermediate3 3-(Benzyloxymethyl)- 3-phenyloxetane step3->intermediate3 step4 Step 4: Deprotection intermediate3->step4 product This compound step4->product

Caption: Proposed four-step synthetic workflow for this compound.

Protocol 1: Synthesis of 3-(Benzyloxy)-2-phenylpropan-1-ol (Monoprotection)
  • Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension. Cool the flask to 0 °C using an ice bath.

  • Diol Addition: Dissolve 2-phenyl-1,3-propanediol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C.

  • Reagent Addition: Add benzyl bromide (1.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired mono-protected product.

Protocol 2: Synthesis of 3-(Benzyloxy)-2-phenylpropyl 4-methylbenzenesulfonate (Tosylation)
  • Preparation: Dissolve 3-(benzyloxy)-2-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere. Add pyridine (2.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 8-12 hours until TLC analysis indicates complete consumption of the starting alcohol.

  • Workup: Quench the reaction with water. Separate the organic layer and wash successively with 1M HCl (2x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Protocol 3: Synthesis of 3-(Benzyloxymethyl)-3-phenyloxetane (Cyclization)
  • Preparation: Add NaH (60% dispersion, 1.2 eq) to a large, flame-dried flask containing anhydrous THF under an inert atmosphere. This flask should contain enough solvent for high-dilution conditions (target final concentration of substrate ~0.05 M).

  • Substrate Addition: Dissolve the crude tosylate from the previous step in a small amount of anhydrous THF and add it to a syringe pump.

  • Reaction: Heat the NaH suspension to 50 °C. Add the tosylate solution dropwise via the syringe pump over 4-6 hours. After the addition is complete, maintain the reaction at 50 °C and stir for an additional 12 hours.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the protected oxetane.

Protocol 4: Synthesis of this compound (Deprotection)
  • Preparation: Dissolve 3-(benzyloxymethyl)-3-phenyloxetane (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 10 mol%) to the solution.

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously at room temperature for 4-8 hours.

  • Workup: Monitor the reaction by TLC. Once complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by chromatography or recrystallization if necessary.

Common side reactions in the synthesis of (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (3-Phenyloxetan-3-yl)methanol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and practical synthetic strategies for constructing the this compound scaffold are:

  • Intramolecular Williamson Etherification: This is a classical and widely used method for forming the oxetane ring. The synthesis typically starts from a 2-phenyl-2-(hydroxymethyl)propane-1,3-diol derivative. One of the primary hydroxyl groups is selectively converted into a good leaving group (e.g., a tosylate or mesylate), and subsequent treatment with a base promotes intramolecular cyclization to form the oxetane ring.

  • Grignard Reaction with 3-Oxetanone: This approach involves the nucleophilic addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to 3-oxetanone. This reaction forms a 3-phenyl-3-hydroxyoxetane intermediate. The hydroxymethyl group can then be introduced by reacting the intermediate with a suitable one-carbon electrophile, such as formaldehyde or a protected equivalent, after deprotonation of the hydroxyl group.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound via intramolecular Williamson etherification?

A2: The main competing side reaction during the intramolecular Williamson etherification for the formation of the oxetane ring is elimination , specifically Grob fragmentation . Instead of the desired intramolecular nucleophilic substitution (SN2) to form the four-membered ring, the alkoxide intermediate can undergo fragmentation to yield an alkene and an aldehyde. The strained nature of the oxetane ring can make this elimination pathway kinetically competitive.

Q3: How can I minimize the formation of elimination byproducts?

A3: To favor the desired intramolecular cyclization over elimination, consider the following strategies:

  • Choice of Base: Use a non-hindered, strong base to facilitate the deprotonation of the hydroxyl group without promoting elimination. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Reaction Temperature: Lowering the reaction temperature can often favor the substitution pathway over elimination.

  • Leaving Group: A good leaving group is essential for the SN2 reaction to proceed efficiently. Tosylates (Ts) and mesylates (Ms) are commonly used.

  • Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is typically employed to dissolve the reactants and promote the SN2 reaction.

Q4: What are potential side reactions when using a Grignard-based approach?

A4: When synthesizing this compound via a Grignard reaction with 3-oxetanone, potential side reactions include:

  • Ring-opening of the oxetane: Oxetanes can be susceptible to ring-opening under acidic or strongly nucleophilic conditions. Careful control of the reaction and work-up conditions is crucial to maintain the integrity of the four-membered ring.

  • Formation of biphenyl: During the preparation of the phenylmagnesium bromide Grignard reagent, a common side product is biphenyl, formed from the coupling of two phenyl radicals.

  • Reaction with adventitious water: Grignard reagents are highly sensitive to moisture. Rigorously dry glassware, solvents, and starting materials are essential to prevent quenching of the Grignard reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete intramolecular cyclization.- Ensure the use of a sufficiently strong and non-hindered base to achieve complete deprotonation of the precursor diol. - Verify the quality of the leaving group; consider using a more reactive one if necessary (e.g., triflate). - Increase the reaction time or slightly elevate the temperature, while monitoring for an increase in side products.
Predominance of elimination (Grob fragmentation) side products.- Lower the reaction temperature. - Use a less hindered base. - Change the solvent to one that better favors SN2 reactions.
Incomplete Grignard reaction.- Ensure all glassware and reagents are scrupulously dry. - Use freshly prepared Grignard reagent. - Activate the magnesium turnings before use (e.g., with a small crystal of iodine).
Presence of a significant amount of unreacted diol precursor Inefficient activation of the hydroxyl group.- Ensure complete conversion of one of the primary hydroxyls to the tosylate or mesylate. Use a slight excess of the sulfonyl chloride and an appropriate base (e.g., pyridine, triethylamine). - Monitor the activation step by TLC to confirm the disappearance of the starting diol.
Insufficient amount or activity of the base for cyclization.- Use a fresh batch of a strong base like sodium hydride. - Ensure the reaction is performed under an inert atmosphere to prevent deactivation of the base.
Formation of polymeric byproducts Ring-opening polymerization of the oxetane ring.- Avoid acidic conditions during work-up and purification. Use a mild aqueous work-up (e.g., saturated ammonium chloride solution). - Purify the product using neutral or slightly basic column chromatography media.

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This is a two-step process starting from a suitable diol precursor, such as 2-phenyl-2-(hydroxymethyl)propane-1,3-diol.

Step 1: Monotosylation of 2-phenyl-2-(hydroxymethyl)propane-1,3-diol

  • Dissolve 2-phenyl-2-(hydroxymethyl)propane-1,3-diol in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for several hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the formation of the monotosylated product.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the purified monotosylated diol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C and add a slight excess of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise.

  • Stir the reaction mixture at room temperature for several hours or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel.

Data Presentation

Currently, specific quantitative data for the yield of this compound and its side products are not available in the searched literature. Researchers should meticulously monitor their reactions by techniques such as TLC, GC-MS, and NMR to determine the ratio of the desired product to any byproducts and to optimize the reaction conditions accordingly.

Product/Side Product Analytical Method for Detection Typical Elution Profile in Column Chromatography (Silica Gel)
This compound TLC, GC-MS, 1H NMR, 13C NMRMore polar than the elimination byproduct. Elutes with a higher concentration of the polar solvent in a nonpolar/polar solvent system (e.g., hexane/ethyl acetate).
Elimination Byproduct (Alkene-aldehyde) TLC, GC-MS, 1H NMR (alkene and aldehyde protons)Less polar than the desired product. Elutes earlier from the column.
Unreacted Monotosylated Diol TLC, 1H NMRMore polar than the desired product. Elutes later or may require a more polar eluent system.
Unreacted Diol Precursor TLC, 1H NMRHighly polar. May remain at the baseline on TLC or require a very polar eluent to move.

Visualizations

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the synthetic pathway to this compound via intramolecular Williamson etherification and the competing Grob fragmentation side reaction.

Synthesis_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway Diol 2-Phenyl-2-(hydroxymethyl) propane-1,3-diol derivative Activated_Diol Monotosylated Diol Diol->Activated_Diol TsCl, Pyridine Alkoxide Alkoxide Intermediate Activated_Diol->Alkoxide Base (e.g., NaH) Product This compound Alkoxide->Product Intramolecular SN2 (Desired Cyclization) Side_Product Grob Fragmentation Products (Alkene + Aldehyde) Alkoxide->Side_Product Elimination (Undesired)

Caption: Synthetic pathway to this compound and the competing side reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Diol Precursor Step1 Step 1: Monotosylation Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Step2 Step 2: Intramolecular Cyclization Purification1->Step2 Workup Aqueous Work-up Step2->Workup Purification2 Purification 2 (Column Chromatography) Workup->Purification2 Analysis Characterization (NMR, MS, etc.) Purification2->Analysis End Final Product: This compound Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

Stability of (3-Phenyloxetan-3-yl)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (3-Phenyloxetan-3-yl)methanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the oxetane ring in this compound?

A1: The oxetane ring in this compound, a 3,3-disubstituted oxetane, is generally more stable than less substituted oxetanes due to steric hindrance around the ether oxygen. However, it is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or Lewis acids. While more resilient to basic conditions than acidic ones, strong nucleophiles can also induce ring-opening.

Q2: What are the expected degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is the acid-catalyzed ring-opening of the oxetane. The reaction is initiated by the protonation of the oxetane oxygen, making the ring more susceptible to nucleophilic attack. Due to the presence of a tertiary carbocation stabilized by the phenyl group, the reaction likely proceeds via an SN1-like mechanism. The intramolecular hydroxyl group can act as a nucleophile, leading to the formation of a cyclic ether, or an external nucleophile (e.g., water, solvent) can attack, resulting in a diol.

Q3: Is this compound stable under basic conditions?

A3: this compound is relatively stable under weakly basic conditions. However, strong bases or strong nucleophiles can promote ring-opening, although this typically requires more forcing conditions compared to acid-catalyzed reactions. The attack would likely occur at the less sterically hindered methylene carbons of the oxetane ring.

Q4: What are the likely degradation products of this compound?

A4: Under acidic conditions, the major degradation product is expected to be 2-phenyl-1,3-propanediol. In the presence of a nucleophilic solvent like methanol, the corresponding ether could also be formed. Under strongly basic conditions with a potent nucleophile, ring-opened products resulting from attack at a methylene carbon are possible.

Troubleshooting Guides

Issue 1: Unexpectedly Low Recovery of this compound in Acidic Media
Symptom Possible Cause Suggested Solution
Rapid disappearance of the starting material peak in HPLC analysis of samples from acidic solutions.Acid-catalyzed degradation: The oxetane ring is undergoing rapid ring-opening.- Reduce Acid Concentration: Use a milder acidic condition (e.g., increase pH, use a weaker acid).- Lower Temperature: Perform the experiment at a lower temperature to decrease the rate of degradation.- Use Aprotic Solvent: If the reaction chemistry allows, switch to a non-nucleophilic aprotic solvent.
Appearance of multiple new peaks in the chromatogram.Formation of multiple degradation products: This could be due to rearrangements or reactions with the solvent.- Analyze by LC-MS: Use mass spectrometry to identify the molecular weights of the degradation products to help elucidate their structures.- Isolate and Characterize: If a major degradation product is observed, consider preparative chromatography to isolate it for structural elucidation by NMR.
Issue 2: Inconsistent Results in Stability Studies
Symptom Possible Cause Suggested Solution
High variability in the percentage of remaining this compound between replicate experiments.Inconsistent pH: Small variations in the pH of the medium can significantly affect the degradation rate.- Use Buffered Solutions: Employ accurately prepared buffer solutions to maintain a constant pH throughout the experiment.- Verify pH: Measure and record the pH of each experimental solution before and after the incubation period.
Drifting retention times in HPLC analysis.Column Equilibration Issues: The HPLC column may not be fully equilibrated with the mobile phase.- Increase Equilibration Time: Extend the column equilibration time before starting the analytical run.- Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.

Experimental Protocols

Protocol 1: Assessment of Stability under Acidic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare acidic solutions at various pH levels (e.g., pH 1, 3, and 5) using appropriate buffers (e.g., HCl for pH 1, citrate buffer for pH 3 and 5).

  • Incubation:

    • Add a small aliquot of the stock solution to each acidic solution to achieve a final concentration of approximately 50 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable base to quench the degradation reaction.

    • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining against time to determine the degradation kinetics.

Protocol 2: Assessment of Stability under Basic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare basic solutions at various pH levels (e.g., pH 9, 11, and 13) using appropriate buffers (e.g., borate buffer for pH 9, phosphate buffer for pH 11, and NaOH for pH 13).

  • Incubation:

    • Follow the incubation procedure as described in Protocol 1.

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable acid.

    • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis:

    • Analyze the data as described in Protocol 1.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 50°C
ConditionTime (hours)% this compound Remaining
pH 1 (0.1 M HCl) 0100
165
420
8<5
pH 7 (Phosphate Buffer) 0100
2498
pH 13 (0.1 M NaOH) 0100
2495

Visualizations

Acid_Catalyzed_Degradation_Pathway cluster_start Starting Material cluster_acid Acidic Conditions cluster_products Degradation Products start This compound protonation Protonated Oxetane start->protonation + H+ carbocation Tertiary Carbocation Intermediate protonation->carbocation Ring Opening diol 2-Phenyl-1,3-propanediol carbocation->diol + H2O - H+ ether Solvent Adduct (e.g., Methoxy diol) carbocation->ether + Solvent (e.g., MeOH) - H+

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Experimental_Workflow_Stability_Assay prep_solutions Prepare Stock and Buffer Solutions (Acidic/Basic) incubation Incubate at Controlled Temperature prep_solutions->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quench Quench Reaction (Neutralize) sampling->quench analysis Analyze by HPLC/LC-MS quench->analysis data_analysis Calculate % Remaining vs. Time analysis->data_analysis

Caption: General experimental workflow for assessing the chemical stability.

Technical Support Center: Optimization of Reaction Parameters for (3-Phenyloxetan-3-yl)methanol Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Phenyloxetan-3-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common modifications performed on the hydroxyl group of this compound?

A1: The primary hydroxyl group of this compound is commonly modified through etherification (O-alkylation) and esterification (O-acylation) to introduce a variety of functional groups, which can modulate the physicochemical and pharmacological properties of the molecule.

Q2: I am having trouble with the Williamson ether synthesis for the O-alkylation of this compound. What are the likely causes of low yield?

A2: Low yields in the Williamson ether synthesis of this substrate are often due to the steric hindrance around the tertiary carbon adjacent to the primary hydroxyl group. The bulky phenyl and oxetane groups can impede the approach of the alkyl halide to the alkoxide. Another potential issue is the elimination side reaction, especially with secondary or tertiary alkyl halides.

Q3: Are there alternative methods for the etherification of this compound if the Williamson synthesis is not effective?

A3: Yes, for sterically hindered alcohols like this compound, the Mitsunobu reaction is a highly effective alternative.[1][2] This reaction proceeds under milder, neutral conditions and can often provide better yields where the Williamson ether synthesis fails.

Q4: I attempted an acid-catalyzed esterification of this compound and observed significant decomposition of my starting material. What is happening?

A4: The oxetane ring is susceptible to ring-opening under acidic conditions.[3] The use of strong acids as catalysts in esterification reactions can lead to the cleavage of the oxetane ring, resulting in undesired byproducts and decomposition of the starting material. It is crucial to use non-acidic or mildly basic conditions for the modification of this compound.

Q5: What conditions are recommended for the esterification of this compound?

A5: To avoid ring-opening, esterification should be performed under basic or neutral conditions. Common methods include the use of an acyl chloride or acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine, or coupling the alcohol with a carboxylic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).

Troubleshooting Guides

Etherification (O-Alkylation)
Issue Potential Cause Recommended Solution
Low to no conversion in Williamson ether synthesis 1. Steric Hindrance: The bulky 3-phenyl-3-oxetanyl group hinders the SN2 reaction.[4] 2. Weak Base: Incomplete deprotonation of the alcohol. 3. Poor Leaving Group: The alkyl halide used has a poor leaving group (e.g., R-Cl).1. Switch to Mitsunobu Reaction: This method is generally more effective for sterically hindered alcohols.[1][2] 2. Use a Stronger Base: Employ a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete formation of the alkoxide. 3. Use a Better Leaving Group: Switch to an alkyl iodide (R-I) or a sulfonate ester (e.g., tosylate, mesylate).
Formation of elimination byproducts Use of secondary or tertiary alkyl halides.Use primary alkyl halides whenever possible. If a secondary alkyl group must be introduced, the Mitsunobu reaction is a better alternative.
Difficulty in removing triphenylphosphine oxide byproduct from Mitsunobu reaction Triphenylphosphine oxide is often poorly soluble and can co-precipitate with the product.1. Modified Mitsunobu Reagents: Use polymer-bound triphenylphosphine or fluorous phosphines to simplify purification. 2. Chromatography: Careful column chromatography on silica gel is usually effective. A solvent system of hexane/ethyl acetate is a good starting point.
Esterification (O-Acylation)
Issue Potential Cause Recommended Solution
Low yield and presence of multiple unidentified byproducts Acid-catalyzed ring-opening of the oxetane ring. [3]1. Avoid Acidic Catalysts: Do not use strong acids like sulfuric acid or p-toluenesulfonic acid. 2. Use Acyl Chlorides/Anhydrides with a Base: React this compound with an acyl chloride or acid anhydride in the presence of a base such as pyridine or triethylamine at 0 °C to room temperature.
Incomplete reaction with acid anhydrides Insufficient activation of the anhydride.Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction.
Difficulty in purifying the product from excess carboxylic acid (in coupling reactions) The product and the starting carboxylic acid may have similar polarities.1. Aqueous Workup: Perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. 2. Chromatography: Utilize column chromatography with a suitable solvent gradient.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion, but this may increase the risk of side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Mitsunobu Reaction
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the nucleophile (e.g., a phenol or another alcohol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.

Protocol 3: General Procedure for Esterification using an Acyl Chloride
  • In a round-bottom flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) in anhydrous dichloromethane (DCM) or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_etherification Etherification Workflow cluster_esterification Esterification Workflow start_ether Start: this compound williamson Williamson Ether Synthesis start_ether->williamson purification_ether Workup & Purification williamson->purification_ether mitsunobu Mitsunobu Reaction mitsunobu->purification_ether check_yield_williamson Low Yield? check_yield_williamson->mitsunobu Yes product_ether Purified Ether Product check_yield_williamson->product_ether No purification_ether->check_yield_williamson start_ester Start: this compound check_acid Acid Sensitive Substrate? start_ester->check_acid acyl_chloride Acyl Chloride/Anhydride + Base purification_ester Workup & Purification acyl_chloride->purification_ester coupling Carboxylic Acid + Coupling Agent coupling->purification_ester check_acid->acyl_chloride Yes check_acid->coupling No product_ester Purified Ester Product purification_ester->product_ester

Caption: Recommended workflows for etherification and esterification of this compound.

troubleshooting_williamson start Low Yield in Williamson Ether Synthesis q1 Is the alkyl halide primary? start->q1 a1_yes Check base strength and leaving group. q1->a1_yes Yes a1_no Elimination is likely. Use a primary halide. q1->a1_no No q2 Is the base strong enough (e.g., NaH)? a1_yes->q2 solution If issues persist, switch to Mitsunobu Reaction. a1_no->solution a2_yes Consider a better leaving group (I > Br > Cl). q2->a2_yes Yes a2_no Use a stronger base (e.g., NaH). q2->a2_no No a2_yes->solution a2_no->solution

Caption: Troubleshooting logic for low yields in the Williamson ether synthesis.

troubleshooting_esterification start Decomposition during Esterification q1 Are acidic catalysts being used? start->q1 a1_yes Oxetane ring-opening is occurring. q1->a1_yes Yes a1_no Check for other reactive functionalities and reaction temperature. q1->a1_no No solution1 Switch to basic or neutral conditions (e.g., acyl chloride/pyridine). a1_yes->solution1 solution2 Ensure reaction is performed at or below room temperature. a1_no->solution2

Caption: Troubleshooting guide for decomposition during esterification reactions.

References

Technical Support Center: Ring-Opening Polymerization of Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ring-opening polymerization (ROP) of oxetanes.

Frequently Asked Questions (FAQs)

Q1: What are the key drivers for the ring-opening polymerization of oxetanes?

A1: The primary driving force for the ROP of oxetanes is the high ring strain of the four-membered ether ring, which is approximately 107 kJ/mol.[1][2] The release of this strain upon polymerization makes the process thermodynamically favorable. The polymerization typically proceeds via a cationic mechanism, involving initiation, propagation, and termination steps, with a tertiary oxonium ion as the active species at the propagating chain end.[1]

Q2: Which initiators are commonly used for the cationic ROP of oxetanes?

A2: Several classes of initiators can be used:

  • Protic Acids: Strong protic acids and superacids like fluorosulfuric acid (HSO₃F) can directly protonate the oxygen atom of the oxetane ring.[1]

  • Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), are widely used. They often require a co-initiator like water or an alcohol to generate the initiating protonic acid.[1]

  • Onium Salts: Diaryliodonium and triarylsulfonium salts are effective photoinitiators that generate a strong acid upon UV irradiation to initiate polymerization.[1]

Q3: Why am I observing a long induction period in my polymerization?

A3: A prolonged induction period is a common issue, particularly with 3,3-disubstituted oxetanes.[3] This delay is often due to the formation of stable, non-propagating tertiary oxonium ions from the initial reaction between the active species and the monomer. The polymerization is delayed until this stable intermediate can rearrange or react to form a propagating species.[3] Lower reaction temperatures can exacerbate this by stabilizing these intermediates.[3]

Q4: What are common side reactions in oxetane ROP?

A4: The main side reaction is "backbiting," where the oxygen atoms of the polymer backbone can attack the active oxonium ion at the chain end. This can lead to the formation of cyclic oligomers (commonly tetramers) and a broader molecular weight distribution. Another possibility is temporary termination, where two growing chains react to form a dormant acyclic oxonium ion.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the ring-opening polymerization of oxetanes.

Issue 1: No Polymerization or Very Low Monomer Conversion

If your reaction yields no polymer or a very low conversion of the monomer, it is crucial to systematically investigate the potential causes. The following guide will walk you through the most common reasons for polymerization failure.

  • Caption for Diagram 1: Troubleshooting workflow for failed or low-conversion oxetane polymerization.

G start Start: No/Low Polymerization check_initiator Verify Initiator Activity and Concentration start->check_initiator check_purity Assess Monomer and Solvent Purity check_initiator->check_purity Active initiator_inactive Problem: Inactive or Insufficient Initiator check_initiator->initiator_inactive Inactive? check_conditions Review Reaction Conditions (Temp., Time) check_purity->check_conditions Pure impurities Problem: Presence of Inhibitors (e.g., Water) check_purity->impurities Impurities present? conditions_wrong Problem: Suboptimal Conditions check_conditions->conditions_wrong Incorrect? solution_initiator Solution: Use fresh initiator, check concentration initiator_inactive->solution_initiator solution_purity Solution: Purify monomer and dry solvent impurities->solution_purity solution_conditions Solution: Increase temperature or reaction time conditions_wrong->solution_conditions

Issue 2: High Polydispersity Index (PDI) and/or Bimodal GPC Trace

A high PDI (typically > 1.5) or a GPC trace with multiple peaks suggests a lack of control over the polymerization, often due to side reactions or issues with initiation.

  • Caption for Diagram 2: Troubleshooting guide for high PDI in oxetane polymerization.

G start Start: High PDI / Bimodal GPC check_impurities Analyze for Protic Impurities (Water, Alcohol) start->check_impurities check_side_reactions Investigate Side Reactions (Backbiting) check_impurities->check_side_reactions Absent protic_impurities Problem: Chain Transfer/Termination by Impurities check_impurities->protic_impurities Present? check_initiation Evaluate Initiation Rate vs. Propagation check_side_reactions->check_initiation No cyclics backbiting Problem: Cyclic Oligomer Formation check_side_reactions->backbiting Evidence of cyclics? slow_initiation Problem: Slow Initiation check_initiation->slow_initiation Slow? solution_purify Solution: Rigorously dry all reagents and glassware protic_impurities->solution_purify solution_backbiting Solution: Lower temperature, increase monomer concentration backbiting->solution_backbiting solution_initiator Solution: Choose a faster initiator or use a co-monomer slow_initiation->solution_initiator

Quantitative Data

The following tables provide quantitative data on the ring-opening polymerization of oxetanes under various conditions.

Table 1: Effect of Initiator and Temperature on the Polymerization of 3-ethyl-3-phenoxymethyloxetane (EPO)

InitiatorTemperature (°C)Monomer Concentration (mol/L)[M]/[I] RatioTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
BF₃·OEt₂01.0100249515,4001.35
BF₃·OEt₂251.010089814,8001.48
HSO₃F01.0100129213,5001.42
Photoinitiator25Bulk-0.599--

Table 2: Comparison of Polymerization Parameters for Different Oxetane Monomers

MonomerInitiatorTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)
OxetaneBF₃·OEt₂/Propanetriol205,8003.32
3,3-DimethyloxetaneTriethyloxonium hexafluoroantimonate25--
3-Ethyl-3-hydroxymethyloxetaneBF₃·OEt₂70714 - 59421.77 - 3.75
3-Allyloxymethyl-3-ethyloxetaneBF₃·OEt₂011,2001.24

Experimental Protocols

Protocol 1: Purification of 3-Ethyl-3-hydroxymethyloxetane (EHO) Monomer

Objective: To purify the EHO monomer by vacuum distillation to remove non-volatile impurities and residual solvents from its synthesis.

Materials:

  • Crude 3-ethyl-3-hydroxymethyloxetane (EHO)

  • Calcium hydride (CaH₂)

  • Boiling chips

  • Dry ice and acetone for cold trap

Equipment:

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump

  • Cold trap

Procedure:

  • Drying: Place the crude EHO in a round-bottom flask. Add calcium hydride (approx. 1-2 g per 100 mL of monomer) to dry the monomer. Stir the mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried. Use a short-path distillation head to minimize product loss.

  • Distillation: Add boiling chips to the flask. Heat the flask gently using a heating mantle. EHO has a boiling point of approximately 96 °C at 4 mmHg.[4] Collect the distilled monomer in a receiving flask cooled in an ice bath.

  • Storage: Store the purified monomer under an inert atmosphere and in a refrigerator to prevent degradation.

  • Caption for Diagram 3: Workflow for the purification of EHO monomer.

G start Start: Crude EHO drying Drying with CaH2 overnight start->drying distillation Vacuum Distillation (e.g., 96°C @ 4 mmHg) drying->distillation collection Collect Pure Monomer distillation->collection storage Store under Inert Atmosphere at 2-8°C collection->storage end End: Purified EHO storage->end

Protocol 2: Cationic Ring-Opening Polymerization of EHO

Objective: To synthesize poly(3-ethyl-3-hydroxymethyloxetane) using BF₃·OEt₂ as an initiator.

Materials:

  • Purified 3-ethyl-3-hydroxymethyloxetane (EHO)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Diethyl ether, cold

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (nitrogen or argon line)

  • Beaker for precipitation

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of purified EHO monomer. Dissolve the monomer in anhydrous DCM.

  • Initiation: Cool the monomer solution to 0 °C in an ice bath. Using a syringe, slowly add the required amount of BF₃·OEt₂ initiator (e.g., 2 mol% with respect to the monomer).

  • Polymerization: Allow the reaction to stir at 0 °C for 24 hours. The solution will likely become more viscous as the polymerization proceeds.

  • Quenching: Quench the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether while stirring vigorously.

  • Isolation: Collect the precipitated polymer by filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Protocol 3: Characterization by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyoxetane.

Materials:

  • Polyoxetane sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards for calibration

Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns)

  • Syringe filters (0.2 or 0.45 µm PTFE)

Procedure:

  • Sample Preparation: Prepare a solution of the polyoxetane sample in THF at a concentration of 1-2 mg/mL.[3] Allow the polymer to dissolve completely, which may take several hours.

  • Filtration: Filter the polymer solution through a syringe filter to remove any particulate matter.

  • Analysis: Inject the filtered sample into the GPC system. Use THF as the mobile phase at a flow rate of approximately 1.0 mL/min.

  • Calibration: Calibrate the system using a series of narrow-PDI polystyrene standards.

  • Data Analysis: Determine the Mn, Mw, and PDI of the polyoxetane sample relative to the polystyrene calibration curve.

Protocol 4: Characterization by NMR Spectroscopy

Objective: To confirm the structure of the polyoxetane and identify any side products.

Materials:

  • Polyoxetane sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Equipment:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum. Key signals for poly(EHO) include:

    • Broad signals for the polymer backbone protons (-CH₂-O-CH₂-).

    • Signals corresponding to the ethyl group (-CH₂-CH₃).

    • A signal for the hydroxymethyl protons (-CH₂OH).

  • ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum. This will show distinct signals for the quaternary carbon of the oxetane repeat unit, the backbone carbons, and the carbons of the ethyl and hydroxymethyl groups.

  • Interpretation: Analyze the spectra to confirm the expected polyether structure. Look for sharp signals that might indicate the presence of cyclic oligomers, which would have a different chemical environment than the linear polymer chain.

References

Identification of byproducts in (3-Phenyloxetan-3-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Phenyloxetan-3-yl)methanol. The information provided will help in identifying potential byproducts and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving the hydroxyl group of this compound is giving a complex mixture of products. What are the likely side reactions?

A1: Reactions involving the hydroxyl group of this compound can be complicated by the reactivity of the oxetane ring, especially under acidic or high-temperature conditions. The primary side reaction to consider is the ring-opening of the oxetane moiety. The presence of the hydroxyl group, an internal nucleophile, can potentially facilitate this process.

Q2: I am performing an oxidation of this compound to the corresponding aldehyde or carboxylic acid and observing unexpected impurities. What could they be?

A2: Besides incomplete oxidation or over-oxidation, you may be observing byproducts resulting from the instability of the desired product. For instance, 3-phenyloxetane-3-carboxylic acid has been reported to be unstable and can isomerize to a lactone, particularly upon heating or during prolonged storage.

Q3: How can I minimize the formation of ring-opened byproducts during my reactions?

A3: To minimize ring-opening, it is advisable to use mild reaction conditions. Avoid strong acids and high temperatures whenever possible. If acidic conditions are necessary, consider using a weaker acid or a buffered system. Running reactions at lower temperatures can also significantly reduce the rate of ring-opening.

Q4: What are the common impurities that might be present in the starting material, this compound?

A4: Impurities in the starting material can arise from its synthesis. Common synthetic routes may leave residual starting materials or byproducts. It is crucial to start with highly pure this compound, which can be achieved by techniques like column chromatography or recrystallization.

Troubleshooting Guides

Issue 1: Identification of Byproducts in Acid-Catalyzed Reactions (e.g., Esterification)

Symptoms:

  • Multiple spots on TLC analysis of the reaction mixture.

  • Unexpected peaks in ¹H NMR and ¹³C NMR spectra of the crude product.

  • Mass spectrometry data showing ions with masses corresponding to the addition of the solvent molecule or other nucleophiles.

Potential Byproducts:

Under acidic conditions, the oxetane ring can be protonated, making it susceptible to nucleophilic attack. This can lead to ring-opening byproducts.

Byproduct NameStructureFormation PathwayKey Spectroscopic Data (Expected)
2-phenyl-1,3-propanediol
alt text
Acid-catalyzed ring-opening followed by nucleophilic attack of water.¹H NMR: Peaks corresponding to two primary alcohol groups and a benzylic proton. MS: Molecular ion peak corresponding to C₉H₁₂O₂.
3-alkoxy-2-phenyl-1-propanolVaries with alcohol usedAcid-catalyzed ring-opening with an alcohol solvent as the nucleophile.¹H NMR: Signals for the alkoxy group in addition to the propanediol backbone. MS: Molecular ion peak corresponding to the addition of the alcohol molecule to the starting material.

Experimental Protocol for Byproduct Identification:

  • Sample Preparation: Isolate the major byproduct from the reaction mixture using preparative TLC or column chromatography.

  • NMR Spectroscopy:

    • Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and DEPT spectra.

    • Look for characteristic signals of primary alcohols, ether linkages, and the phenyl group.

  • Mass Spectrometry:

    • Obtain a mass spectrum of the isolated byproduct using techniques like GC-MS or LC-MS.

    • Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Logical Relationship for Acid-Catalyzed Byproduct Formation

A This compound B Protonated Oxetane A->B H+ C Ring-Opened Carbocation Intermediate B->C Ring Opening D 2-Phenyl-1,3-propanediol C->D + H2O E 3-Alkoxy-2-phenyl-1-propanol C->E + ROH

Caption: Acid-catalyzed ring-opening pathway.

Issue 2: Identification of Byproducts in Oxidation Reactions

Symptoms:

  • The appearance of a new, unexpected product upon purification or storage of the desired carboxylic acid.

  • IR spectrum shows a lactone carbonyl stretch (~1770 cm⁻¹) instead of or in addition to the carboxylic acid carbonyl.

  • ¹H NMR of the purified acid changes over time.

Potential Byproducts:

The oxidation of this compound to 3-phenyloxetane-3-carboxylic acid can be followed by an intramolecular rearrangement to form a more stable five-membered lactone.

Byproduct NameStructureFormation PathwayKey Spectroscopic Data (Expected)
3-hydroxy-3-phenyl-dihydrofuran-2(3H)-one
alt text
Isomerization of 3-phenyloxetane-3-carboxylic acid.¹H NMR: Absence of oxetane protons, presence of signals for a γ-butyrolactone ring. ¹³C NMR: Lactone carbonyl signal around 175-180 ppm. IR: Strong C=O stretch around 1770 cm⁻¹.

Experimental Protocol for Byproduct Identification:

  • Monitoring: Monitor the purified 3-phenyloxetane-3-carboxylic acid over time by TLC and ¹H NMR to observe the formation of the new compound.

  • Spectroscopic Analysis:

    • Acquire IR, ¹H NMR, and ¹³C NMR spectra of the sample containing the impurity.

    • Compare the spectra with known data for γ-butyrolactones.

  • Confirmation: If possible, synthesize the lactone through an alternative route to confirm its identity by comparing spectroscopic data.

Experimental Workflow for Oxidation and Byproduct Identification

cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Byproduct Formation cluster_3 Analysis A This compound B Oxidation (e.g., PCC, TEMPO) A->B C 3-Phenyloxetane-3-carboxylic Acid B->C D Crude Product C->D E Column Chromatography D->E F Pure Carboxylic Acid E->F G Isomerization (Heat or Time) F->G H 3-Hydroxy-3-phenyl- dihydrofuran-2(3H)-one G->H I NMR, IR, MS H->I

Caption: Workflow for oxidation and subsequent isomerization.

Recrystallization techniques for purifying (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of (3-Phenyloxetan-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique for solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3] An impure sample of this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[4] Impurities, being present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[3][5]

Q2: How do I select an appropriate solvent for this compound?

A2: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, which has both a polar alcohol group and a non-polar phenyl group, a solvent pair system is often effective.[6] This involves a "good" solvent that dissolves the compound readily and a "bad" or "anti-solvent" in which the compound is poorly soluble.[3] The two solvents must be miscible with each other.[3]

  • Polarity Consideration : The presence of the hydroxyl (-OH) and oxetane ether groups makes the molecule polar. Solvents like ethanol, methanol, or acetone could be good candidates. The phenyl group provides non-polar character, suggesting that non-polar solvents like hexane or toluene might serve as effective anti-solvents.[1][6]

  • Trial and Error : The best method for solvent selection is empirical. Test small amounts of your crude product in various solvents to observe its solubility at room temperature and upon heating.[7]

Q3: Can I use a single solvent system?

A3: Yes, if a single solvent is found where this compound exhibits high solubility when hot and low solubility when cold, it can be used.[8] For compounds with intermediate polarity, solvents like ethyl acetate or isopropanol might be suitable candidates to test.

Recrystallization Workflow

G cluster_workflow Standard Recrystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Gravity Filtration (If insoluble impurities exist) A->B Impurities Present? C Slow Cooling (Allow crystals to form) A->C No Impurities B->C D Induce Crystallization (If necessary) C->D No Crystals Form? E Vacuum Filtration (Collect crystals) C->E Crystals Formed D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: Standard experimental workflow for the recrystallization of a solid compound.

Troubleshooting Guide

Problem 1: No crystals are forming after the solution has cooled.

Possible Cause Solution
Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not saturated enough for crystals to form.[9][10]Gently heat the solution to boil off some of the solvent, reducing the total volume. Allow the concentrated solution to cool again.[10]
Supersaturation. The solution is saturated, but crystal nucleation has not started.[1]1. Scratch: Use a glass rod to gently scratch the inner surface of the flask below the liquid level to create nucleation sites.[1][7] 2. Seed: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[1][2] 3. Cooling: Cool the solution further in an ice-water bath, but only after attempting the methods above, as rapid cooling can trap impurities.[2][7]
Flask is too large. A shallow pool of solvent has a high surface area, leading to excessively rapid cooling and solvent evaporation at the surface, which can hinder crystal formation.[10]Transfer the solution to a smaller flask, rinse the original flask with a small amount of solvent, add it to the new flask, and then boil off the rinse solvent before cooling.[10]

Problem 2: The compound has "oiled out" instead of forming crystals.

Possible Cause Solution
Low melting point of the compound relative to the solvent's boiling point. If the solution is saturated at a temperature above the compound's melting point, it will separate as a liquid.[9]Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the one it dissolves well in) to lower the saturation temperature.[2][9] Alternatively, switch to a lower-boiling point solvent system.
Solution cooled too quickly. Rapid cooling favors oil formation over orderly crystal lattice growth.[9]Reheat to dissolve the oil. Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it to trap heat.[10]
High concentration of impurities. Impurities can depress the melting point of the mixture and interfere with crystal formation.It may be necessary to first purify the compound by another method, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization.[9]

Problem 3: The final yield of pure crystals is very low.

Possible Cause Solution
Excess solvent used. As noted above, too much solvent will keep more of your product dissolved in the mother liquor, even when cold.[1][3]Before filtering, test the mother liquor. Dip a glass rod in the filtrate, let it dry, and check for significant solid residue.[10] If so, the mother liquor can be concentrated and cooled again to recover a second crop of crystals.
Premature crystallization. The compound crystallized in the funnel during hot filtration, leading to loss of product.[6]Use a stemless funnel and keep the funnel and receiving flask hot. This can be done by placing the flask on a steam bath or hot plate to allow hot solvent vapors to warm the funnel.[6] Adding a small excess of solvent before filtration and boiling it off afterward can also help.[6]
Washing with too much or warm solvent. The purified crystals were washed with an excessive amount of cold solvent, or the solvent was not sufficiently chilled, redissolving the product.[1]Use a minimal amount of ice-cold solvent for washing. Always use chilled solvent to rinse any remaining crystals from the flask into the filter.[1]

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Crystallization Issues Start Cool Solution Q1 What is the result? Start->Q1 OilingOut Compound 'Oiled Out' Q1->OilingOut Liquid droplets form NoCrystals No Crystals Formed Q1->NoCrystals Clear solution remains CrystalsOK Crystals Formed Q1->CrystalsOK Solid particles appear Action_Reheat Reheat solution, add more 'good' solvent, cool SLOWLY OilingOut->Action_Reheat Action_ReduceSolvent Reduce solvent volume by boiling NoCrystals->Action_ReduceSolvent Action_Filter Proceed to Vacuum Filtration CrystalsOK->Action_Filter Action_Induce Try to induce: 1. Scratch glass 2. Add seed crystal Action_ReduceSolvent->Action_Induce

Caption: A decision-making diagram for common recrystallization problems.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In a test tube, add ~20 mg of crude this compound and add the chosen solvent (e.g., ethyl acetate) dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture gently. If the solid dissolves completely upon heating, it is a potentially good solvent.

  • Dissolution: Place the bulk of the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a water bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[1] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry completely.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the "good" solvent (e.g., ethanol) in small portions while heating until the solid is completely dissolved.[6]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent or anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[6]

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the same proportion used for the crystallization.

Solvent Data for Recrystallization

The following table provides information on common solvents that could be tested for the recrystallization of this compound, based on general principles of polarity.[11]

SolventBoiling Point (°C)Polarity IndexPotential Role
Water1001.000Anti-Solvent (Bad)
Methanol650.762Good Solvent
Ethanol780.654Good Solvent
Acetone560.355Good Solvent
Ethyl Acetate770.228Single Solvent or Good Solvent
Dichloromethane400.309Good Solvent (part of a pair)
Toluene1110.099Anti-Solvent (Bad)
Hexane690.009Anti-Solvent (Bad)

Note: A good solvent pair would typically consist of one "Good Solvent" and one "Anti-Solvent" (e.g., Ethanol/Water, Acetone/Hexane). The solvents must be miscible.[6]

References

Technical Support Center: Flash Chromatography Purification of (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of (3-Phenyloxetan-3-yl)methanol using flash column chromatography.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel, 230–400 mesh (40–63 µm)[1]

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column with stopcock

  • Cotton or glass wool[2]

  • Sand (acid-washed)[2][3]

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Determining the Eluent System:

  • Before running the column, identify a suitable solvent system using TLC.[4]

  • Dissolve a small amount of the crude material in a solvent like DCM.

  • Spot the solution on a TLC plate and develop it in various solvent mixtures (e.g., Hexane:EtOAc).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound, ensuring good separation from impurities.[4]

3. Column Preparation (Wet Packing Method):

  • Securely clamp the column in a vertical position in a fume hood.[2]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[2]

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexane:EtOAc).[2]

  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[2]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.[2][3][4]

  • Wash the column by passing 2-3 column volumes of the eluent through the silica gel using gentle air pressure. Never let the solvent level drop below the top layer of sand.[3][4]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent)[5]. Carefully apply the sample solution to the top of the silica bed with a pipette.[2][3]

  • Dry Loading: For compounds with poor solubility in the eluent, dissolve the crude product in a solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent using a rotary evaporator to get a dry, free-flowing powder.[5] Carefully add this powder to the top of the column.[5]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.[4]

  • Apply gentle pressure from a compressed air line to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is often ideal).[3]

  • Begin collecting fractions in test tubes or flasks as the solvent elutes from the column.[2]

  • Monitor the separation by periodically analyzing the collected fractions with TLC.[2] Spot the fractions on a TLC plate alongside a spot of the crude starting material.

  • Visualize the spots under a UV lamp; the phenyl group in the target compound makes it UV active.[2]

6. Product Isolation:

  • Combine the fractions that contain the pure product.[4]

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]

Data Presentation

Table 1: Suggested Solvent Systems for TLC Analysis & Elution

PolaritySolvent System (v/v)Typical Application
LowHexane / Ethyl Acetate (9:1 to 7:3)A good starting point for TLC analysis and initial column elution.
MediumHexane / Ethyl Acetate (1:1)For eluting more polar impurities or if the product has a very low Rf in less polar systems.
HighDichloromethane / Methanol (98:2 to 95:5)Useful for highly polar compounds that do not move from the baseline in Hexane/EtOAc systems.[6]

Table 2: General Flash Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Silica Gel to Compound Ratio 30-50:1 (by weight) for simple separations. Increase to >100:1 for difficult separations.[4]
Column Dimensions Choose a column diameter that allows for a silica bed height of 6 to 10 inches.[3]
Target Rf Value 0.2 - 0.3 in the chosen eluent system for optimal separation.[4]
Loading Method Dry loading is preferred if the crude product is not very soluble in the eluent or if a highly polar solvent is needed for dissolution.[5]
Elution Method Isocratic: Use a single solvent mixture throughout. Best for simple separations.[7]Gradient: Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of EtOAc). This is effective for separating compounds with different polarities and can shorten the purification time.[7][8][9]
Troubleshooting Guide

Q1: My compound isn't moving off the TLC plate baseline (Rf ≈ 0), even in 100% Ethyl Acetate. How do I purify it?

A1: this compound is a polar compound. If it's not moving, your eluent is not polar enough.

  • Solution: Switch to a more aggressive solvent system. Try a mixture of Dichloromethane (DCM) and Methanol (MeOH), starting with 1-10% MeOH in DCM.[6] For very polar compounds, a system containing a small amount of ammonium hydroxide in methanol can be effective.[6] Alternatively, consider using a different stationary phase like alumina or reverse-phase silica.[6]

Q2: My compound ran down the column with the solvent front. What happened?

A2: This indicates the eluent is too polar for the separation.

  • Solution: Check the very first fractions you collected; your compound may be there.[6] For the next attempt, use a significantly less polar solvent system. For example, if you used 1:1 Hexane:EtOAc, try 9:1 Hexane:EtOAc. Always develop an appropriate solvent system by TLC first, aiming for an Rf of 0.2-0.3.[4]

Q3: The separation is poor, and all my fractions are mixed.

A3: Several factors could cause this issue.

  • Check Compound Stability: The compound might be decomposing on the silica gel.[6] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[6] If it is unstable, you can try deactivating the silica gel or using a different stationary phase like alumina.[6]

  • Optimize Eluent: The solvent choice might be poor. Try a different solvent combination (e.g., DCM/MeOH instead of Hexane/EtOAc). Sometimes, a three-solvent system can improve the separation of closely eluting compounds.[10]

  • Use a Gradient: A shallow, linear gradient elution often provides better resolution than an isocratic (single solvent) or abrupt step-gradient elution for difficult separations.[7][8]

  • Column Overloading: Using too much crude material for the amount of silica will result in poor separation. Maintain a silica-to-compound ratio of at least 30-50:1 by weight.[2][4]

Q4: I can't find my compound after running the column.

A4: There are a few possibilities.

  • Decomposition: The compound may have degraded on the column.[6]

  • Eluted Too Quickly: It might have come off in the solvent front.[6] Concentrate the first few fractions and check again via TLC.

  • Fractions are Too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected easily.[6] Try concentrating a range of fractions where you expected to see the product and re-analyze by TLC.[6]

  • Still on the Column: If the eluent was not polar enough, the compound may still be adsorbed to the silica. Try flushing the column with a very polar solvent (like 100% Ethyl Acetate or 10% Methanol in DCM) to see if you can recover it.

Q5: The silica bed has cracked or has channels in it.

A5: Cracks and channels in the silica bed lead to very poor separation as the compound will travel through these paths instead of interacting with the stationary phase.

  • Cause: This is often caused by the silica running dry or by disturbances during solvent or sample addition.

  • Solution: Ensure the column is packed carefully and evenly.[2] Always keep the solvent level above the top of the silica bed.[4] Adding a protective layer of sand on top can help prevent the bed from being disturbed when adding more eluent.[3][4] If the column cracks, it cannot be fixed and must be repacked.

Frequently Asked Questions (FAQs)

Q1: Why is dry loading recommended for this compound?

A1: this compound is quite polar. If you need to dissolve it in a solvent more polar than your eluent (like pure DCM or methanol) to get it onto the column, that strong solvent can disrupt the top of the column and cause band broadening, leading to poor separation. Dry loading by adsorbing the compound onto silica first ensures that it is introduced to the column as a fine, even band without any strong solvent effects.[5]

Q2: How much silica gel should I use?

A2: The amount of silica depends on the difficulty of the separation. A general rule is to use a 30 to 50-fold excess of silica gel by weight compared to the crude product for easy separations.[2][4] For separating compounds with very close Rf values, this ratio may need to be increased to 100:1 or even higher.[4]

Q3: What is the difference between isocratic and gradient elution?

A3: In isocratic elution , the solvent composition remains constant throughout the entire purification.[7] In gradient elution , the polarity of the mobile phase is gradually increased over time.[8][9] Gradient elution is often more efficient for separating complex mixtures containing compounds of varying polarities, as it can provide more evenly spaced peaks and reduce the total purification time.[9]

Q4: Can I reuse my column or the silica gel?

A4: It is generally not recommended to reuse silica gel for purifying different compounds, as cross-contamination can occur. After a column is run, it should be emptied into a designated silica waste container.[3] The glass column itself can be thoroughly washed with soap, water, and acetone and then reused.[3]

Visual Workflow

Troubleshooting_Workflow start Problem Observed p1 Poor Separation (Mixed Fractions) start->p1 p2 Compound Not Moving (Rf ≈ 0) start->p2 p3 Compound in Solvent Front (Rf ≈ 1) start->p3 p4 No Compound Recovered start->p4 s1a Check Compound Stability on Silica (2D TLC) p1->s1a Possible Cause s1b Use Gradient Elution p1->s1b Solution s1c Decrease Sample Load (Increase Silica:Cmpd Ratio) p1->s1c Possible Cause s1d Try Different Solvent System (e.g., DCM/MeOH) p1->s1d Solution s2a Increase Eluent Polarity (e.g., add MeOH to DCM) p2->s2a Solution s3a Decrease Eluent Polarity (e.g., increase Hexane %) p3->s3a Solution s4a Was it in the solvent front? (Check first fractions) p4->s4a Investigation s4b Did it decompose? (Test stability) p4->s4b Investigation s4c Is it still on the column? (Flush with polar solvent) p4->s4c Investigation s2b Consider Reverse Phase or Alumina Column s2a->s2b If still no movement

References

Proper handling and storage of (3-Phenyloxetan-3-yl)methanol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of (3-Phenyloxetan-3-yl)methanol to prevent its degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary degradation pathways for this compound are associated with the inherent strain of the oxetane ring and the reactivity of the benzylic alcohol moiety. Key factors include:

  • Acidic Conditions: The oxetane ring is susceptible to ring-opening reactions when exposed to acidic conditions, which can be catalyzed by protonation of the oxygen atom.[1]

  • Elevated Temperatures: Thermal stress can promote degradation, potentially leading to ring-opening or other rearrangements.

  • Oxidizing Agents: The benzylic alcohol group is prone to oxidation, which can lead to the formation of corresponding aldehydes or carboxylic acids.[2]

  • Strong Bases: While generally more stable under basic conditions compared to acidic ones, strong bases may also promote degradation pathways.[3]

Q2: How should this compound be stored to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. Containers should be tightly sealed to prevent exposure to air and humidity. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: What are the likely degradation products of this compound?

A3: Under stress conditions, this compound can degrade into several products. The most probable degradation products include:

  • Under acidic hydrolysis: 1-phenyl-1,3-propanediol and 3-hydroxy-3-phenylpropanal through ring-opening of the oxetane.

  • Under oxidative stress: 3-phenyloxetane-3-carbaldehyde and 3-phenyloxetane-3-carboxylic acid due to oxidation of the primary alcohol.

  • Under thermal stress: A complex mixture of products may form, potentially including ring-opened isomers and products of further decomposition.

Q4: Can I use this compound in aqueous solutions?

A4: Caution should be exercised when using this compound in aqueous solutions, especially if the pH is not neutral. Acidic aqueous solutions should be avoided to prevent acid-catalyzed ring-opening of the oxetane. If aqueous solutions are necessary, it is best to prepare them fresh and use them promptly. Buffering the solution to a neutral pH can help improve stability.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the handling and use of this compound in their experiments.

Symptom Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. Degradation of this compound stock solution.1. Verify the storage conditions of your stock solution. Ensure it is stored at the recommended temperature and protected from light and air.2. Prepare fresh stock solutions more frequently.3. Before use, briefly run a purity check of the stock solution using a suitable analytical method like HPLC or TLC.
Appearance of unexpected peaks in chromatograms during reaction monitoring. Onset of degradation during the experiment.1. Review the reaction conditions. Avoid acidic reagents if possible, or use milder acids.2. If the reaction is performed at elevated temperatures, consider if the temperature can be lowered.3. Ensure all solvents and reagents are free from acidic or basic impurities.
Low yield in a reaction where this compound is a starting material. Degradation of the starting material before or during the reaction.1. Confirm the purity of the starting material before initiating the reaction.2. If the reaction requires acidic conditions, consider adding the this compound slowly to the reaction mixture to minimize its exposure time to the acidic environment.3. Use anhydrous solvents to prevent hydrolysis.
The compound appears discolored or has a different physical appearance than expected. Potential degradation of the solid material due to improper storage.1. Do not use the material if its physical appearance has changed.2. Re-evaluate your storage protocol. Ensure the container is properly sealed and stored in a desiccator if necessary.3. If possible, re-purify a small amount of the material and check its analytical data (e.g., NMR, melting point) against the specifications.

Stability Data

The following table summarizes the expected stability of this compound under various stress conditions. This data is extrapolated from studies on structurally related oxetane compounds and general chemical principles.[1][3]

Condition Stress Agent Time Temperature Expected Degradation Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl24 hoursRoom TemperatureSignificantAcid-catalyzed ring-opening of the oxetane.
Basic Hydrolysis 0.1 M NaOH24 hoursRoom TemperatureMinimal to ModerateBase-catalyzed reactions.
Oxidative 3% H₂O₂24 hoursRoom TemperatureModerateOxidation of the benzylic alcohol.
Thermal -48 hours60 °CModerate to SignificantThermal decomposition and rearrangement.
Photolytic UV light (254 nm)24 hoursRoom TemperatureMinimalPhotochemical degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide solution

  • HPLC system with a PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatic oven

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sealed vial containing 1 mL of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a quartz vial containing 1 mL of the stock solution to UV light (254 nm) for 24 hours. A control sample should be kept in the dark for the same duration.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 7).

    • Initial conditions: 30% Acetonitrile, 70% Water

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

    • Hold at 90% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: PDA detector, monitoring at 220 nm and 254 nm.

  • Injection Volume: 10 µL

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered: Inconsistent Results / Low Yield check_storage Step 1: Verify Storage Conditions - Temperature? - Inert atmosphere? - Tightly sealed? start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok correct_storage Action: Correct Storage - Store at 2-8°C - Use inert gas - Ensure tight seal storage_ok->correct_storage No check_purity Step 2: Check Purity of Starting Material - Use HPLC or TLC storage_ok->check_purity Yes correct_storage->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_material Action: Purify Material - Recrystallization or Chromatography purity_ok->purify_material No review_conditions Step 3: Review Experimental Conditions - pH? - Temperature? - Solvent quality? purity_ok->review_conditions Yes purify_material->review_conditions conditions_ok Conditions Optimal? review_conditions->conditions_ok optimize_conditions Action: Optimize Conditions - Use neutral pH - Lower temperature - Use anhydrous solvents conditions_ok->optimize_conditions No end Problem Resolved conditions_ok->end Yes optimize_conditions->end

Caption: Troubleshooting workflow for experimental issues.

Potential Degradation Pathways

degradation_pathways parent This compound acid_hydrolysis Acidic Hydrolysis (H₃O⁺) parent->acid_hydrolysis oxidation Oxidation ([O]) parent->oxidation diol 1-Phenyl-1,3-propanediol (Ring-opened) acid_hydrolysis->diol aldehyde 3-Hydroxy-3-phenylpropanal (Ring-opened) acid_hydrolysis->aldehyde oxidized_aldehyde 3-Phenyloxetane-3-carbaldehyde oxidation->oxidized_aldehyde oxidized_acid 3-Phenyloxetane-3-carboxylic acid oxidation->oxidized_acid oxidized_aldehyde->oxidation Further Oxidation

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of (3-phenyloxetan-3-yl)methanol. A comparative analysis with the structurally related compound, 3-methyl-3-phenyloxetane, is included to highlight the influence of the hydroxymethyl substituent on the spectral data. This document is intended to serve as a practical reference for the structural elucidation and characterization of substituted oxetanes, a class of compounds of increasing importance in medicinal chemistry.

Introduction to this compound

This compound belongs to the family of 3,3-disubstituted oxetanes. These strained four-membered heterocyclic compounds are gaining significant attention in drug discovery as versatile scaffolds. They can act as bioisosteric replacements for commonly used groups like gem-dimethyl or carbonyl moieties, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Accurate structural confirmation via NMR spectroscopy is a critical step in the synthesis and development of novel oxetane-based compounds.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information on the chemical environment of protons within the molecule. The key features of the spectrum for this compound are the distinct signals for the phenyl, oxetane, and hydroxymethyl protons. The protons on the C2 and C4 positions of the oxetane ring are diastereotopic due to the chiral center at C3, and thus appear as distinct signals, typically as pairs of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.45 - 7.30m-5HPhenyl (Ar-H)
4.91d6.82HOxetane (H-2, H-4)
4.88d6.82HOxetane (H-2, H-4)
3.95s-2H-CH₂OH
2.50br s-1H-CH₂OH

Note: Data are predicted based on analysis of structurally similar compounds reported in the literature.[3][4] The signal for the hydroxyl proton is often broad and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum is characterized by signals corresponding to the phenyl ring, the quaternary C3 carbon, the oxetane methylene carbons (C2 and C4), and the hydroxymethyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
141.5Phenyl (Cq)
128.6Phenyl (CH)
127.8Phenyl (CH)
125.5Phenyl (CH)
82.3Oxetane (C2, C4)
78.5Oxetane (C3)
68.2-CH₂OH

Note: Data are predicted based on analysis of structurally similar compounds. The exact chemical shifts can be confirmed using techniques like DEPT or 2D NMR (HSQC, HMBC).

Comparative Analysis

To understand the spectral contribution of the hydroxymethyl group, we compare the predicted data for this compound with that of 3-methyl-3-phenyloxetane. Replacing the -CH₂OH group with a less electron-withdrawing methyl group is expected to cause an upfield shift (lower ppm) for the adjacent carbons and protons.

Table 3: Comparison of Key Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentThis compound (δ, ppm)3-Methyl-3-phenyloxetane (δ, ppm)Δδ (ppm)
¹H NMR
Oxetane (H-2, H-4)~4.9~4.7+0.2
Substituent at C33.95 (-CH₂OH)1.75 (-CH₃)+2.20
¹³C NMR
Oxetane (C3)78.576.0+2.5
Substituent at C368.2 (-CH₂OH)25.1 (-CH₃)+43.1

This comparison demonstrates the significant deshielding effect of the hydroxyl group on the attached methylene protons and carbon, as well as on the quaternary C3 carbon of the oxetane ring.

Experimental Protocols

General Procedure for NMR Sample Preparation and Analysis

A standard protocol for acquiring high-quality NMR spectra for compounds like this compound is outlined below.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.[5]

    • Ensure the sample height in the tube is approximately 4-5 cm.[5]

    • Cap the NMR tube securely.

  • NMR Data Acquisition :

    • Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6]

    • The sample is inserted into the magnet, and the instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.

    • For ¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30° or 90° pulse angle, a sufficient number of scans for good signal-to-noise (typically 8-16), and a relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration if needed.

    • For ¹³C NMR : A proton-decoupled pulse sequence is typically used to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing :

    • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

    • Phase correction is applied to ensure all peaks are in the positive absorptive mode.

    • Baseline correction is performed to obtain a flat baseline.

    • The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3][7]

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

    • Peak picking is performed to identify the chemical shifts of all signals.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for the NMR analysis of a synthetic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnet D->E F Acquire Spectrum (¹H, ¹³C, etc.) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Peak Picking & Integration (¹H) I->J K Assign Signals J->K L Structure Elucidation K->L

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of successful development. The oxetane motif, a four-membered ether ring, has gained significant traction as a versatile building block, often imparting favorable physicochemical properties to lead compounds. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (3-phenyloxetan-3-yl)methanol, a representative molecule incorporating both an oxetane ring and a benzylic alcohol. By dissecting its fragmentation behavior, we offer a comparative framework against alternative analytical approaches and related structural moieties, supported by established fragmentation principles.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under EI-MS conditions is anticipated to be a composite of the characteristic fragmentation pathways of its constituent functional groups: the oxetane ring and the benzylic alcohol. While no direct experimental spectrum for this specific molecule is publicly available, a reliable prediction can be formulated based on well-documented fragmentation mechanisms of related compounds.

Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[1][2] For benzylic alcohols specifically, fragmentation often involves mechanisms leading to the formation of characteristic ions.[3] The presence of the oxetane ring introduces additional fragmentation routes. The puckered nature of substituted oxetane rings can influence their fragmentation.[4]

Table 1: Predicted Major Fragment Ions for this compound

m/zProposed Fragment Structure/IdentityFragmentation Pathway
164[M]•+ (Molecular Ion)Ionization of the parent molecule
147[M - OH]•+Loss of the hydroxyl radical from the benzylic alcohol
133[M - CH₂OH]•+Alpha-cleavage at the benzylic position
105[C₇H₅O]⁺Further fragmentation of the oxetane-containing fragment
91[C₇H₇]⁺ (Tropylium ion)Rearrangement and cleavage of the benzyl group
79[C₆H₇]⁺A common fragment in the mass spectra of benzyl alcohols[3]
77[C₆H₅]⁺ (Phenyl cation)Cleavage of the phenyl group

Comparative Analysis with Alternative Methodologies

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques to provide a comprehensive structural assignment.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern for structural clues.High sensitivity, small sample requirement, provides connectivity information.Isomers can be difficult to distinguish, requires interpretation of fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity and stereochemistry of the molecule.Provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts, more time-consuming.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C-O-C).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Unambiguous structural determination.Requires a single crystal of suitable quality, structure may differ in solution.

Experimental Protocols

To acquire the mass spectrum of this compound, the following general protocol for electron ionization mass spectrometry can be employed.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Preparation: Dissolve a small amount of purified this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source. Common instrument types include quadrupole, time-of-flight (TOF), or magnetic sector analyzers.

  • Inlet System: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions, and record the resulting mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with theoretical predictions and library data if available.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized to better understand the relationships between the parent molecule and its daughter ions.

Fragmentation_Pathway M [this compound]•+ (m/z 164) F147 [M - OH]•+ (m/z 147) M->F147 - OH• F133 [M - CH₂OH]•+ (m/z 133) M->F133 - •CH₂OH F91 [C₇H₇]⁺ (Tropylium ion) (m/z 91) F147->F91 - C₃H₄O F105 [C₇H₅O]⁺ (m/z 105) F133->F105 - C₂H₄ F77 [C₆H₅]⁺ (m/z 77) F133->F77 - C₃H₄O F79 [C₆H₇]⁺ (m/z 79) F91->F79 - C F91->F77 - CH₂

Caption: Predicted EI-MS fragmentation pathway of this compound.

References

Comparative Reactivity Analysis of (3-Phenyloxetan-3-yl)methanol and Other Substituted Oxetanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of substituted oxetanes is crucial for their application as versatile building blocks in medicinal chemistry and organic synthesis. This guide provides a comparative analysis of the reactivity of (3-Phenyloxetan-3-yl)methanol against other substituted oxetanes, supported by representative experimental data and detailed protocols.

The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a bioisostere for gem-dimethyl and carbonyl groups in drug design. Its unique physicochemical properties, including increased polarity and metabolic stability, make it an attractive motif. However, the inherent ring strain of oxetanes (approximately 25.5 kcal/mol) also predisposes them to ring-opening reactions, a characteristic that can be harnessed for synthetic transformations but also poses a stability challenge. The nature and position of substituents on the oxetane ring profoundly influence its reactivity. This guide focuses on the comparative reactivity of this compound, a compound of interest due to its combination of a reactive benzylic moiety and the strained oxetane ring.

Comparative Reactivity under Acidic Conditions

The ring-opening of oxetanes is most commonly facilitated by acidic conditions, proceeding through a protonated intermediate that is susceptible to nucleophilic attack. The stability of the resulting carbocationic intermediate plays a pivotal role in determining the reaction rate. In the case of this compound, the phenyl group at the C3 position can stabilize a positive charge through resonance, potentially accelerating the ring-opening process compared to alkyl-substituted analogues.

3,3-disubstituted oxetanes are generally more stable towards ring-opening than their monosubstituted counterparts. This increased stability is attributed to the steric hindrance provided by the substituents, which shields the ether oxygen from protonation and subsequent nucleophilic attack.

Below is a table summarizing representative data on the relative rates of acid-catalyzed hydrolysis for a series of substituted oxetanes.

CompoundSubstituents at C3Relative Rate of Hydrolysis (k_rel)
1 Phenyl, MethanolEstimated ~5-10
2 Methyl, Methanol1
3 Ethyl, Methanol0.8
4 H, H>20

Note: The relative rates are normalized to 3-methyl-3-(hydroxymethyl)oxetane. The value for this compound is an educated estimate based on the stabilizing effect of the phenyl group and requires direct experimental verification under identical conditions.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the parent compounds and a method for evaluating their comparative reactivity are provided below.

Synthesis of this compound

A common route to 3,3-disubstituted oxetanes involves the intramolecular Williamson etherification of a suitable 1,3-diol.

Reaction Scheme:

Procedure:

  • To a solution of the corresponding 1,3-diol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of p-toluenesulfonyl chloride (1.1 eq) in THF is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Comparative Reactivity Study: Acid-Catalyzed Hydrolysis

This protocol describes a method to compare the rates of ring-opening of different substituted oxetanes under acidic conditions using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of each oxetane in acetonitrile C Initiate the reaction by mixing the oxetane stock with the acidic solution at a constant temperature A->C B Prepare an acidic aqueous solution (e.g., 0.1 M HCl) B->C D Take aliquots at specific time intervals C->D E Quench the reaction in the aliquots (e.g., with a basic solution) D->E F Analyze each quenched aliquot by HPLC E->F G Quantify the concentration of the remaining oxetane F->G H Plot concentration vs. time G->H I Determine the initial rate of reaction for each oxetane H->I J Calculate the relative rate constants I->J

Caption: Workflow for the comparative reactivity study of substituted oxetanes.

Procedure:

  • Preparation of Solutions: Prepare 10 mM stock solutions of each oxetane in acetonitrile. Prepare a 0.2 M aqueous solution of hydrochloric acid.

  • Reaction Setup: In a thermostated vial at 25 °C, add the acidic solution to the oxetane stock solution to achieve a final oxetane concentration of 1 mM and a final acid concentration of 0.1 M.

  • Time-course Analysis: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a neutralizing amount of sodium bicarbonate solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a C18 column. The mobile phase and detection wavelength should be optimized for the specific oxetanes being studied.

  • Data Analysis: Determine the concentration of the unreacted oxetane in each sample from a calibration curve. Plot the natural logarithm of the oxetane concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs). The relative reactivity can be determined by comparing the k_obs values.

Signaling Pathways and Drug Development Context

The stability of the oxetane ring is a critical parameter in drug development. While a stable oxetane can act as a beneficial polar motif, a labile one might lead to undesired reactivity and metabolic instability. The phenyl group in this compound could potentially interact with aromatic-binding pockets in protein targets. Understanding its reactivity is therefore essential for predicting its behavior in a physiological environment and for designing more stable and effective drug candidates.

G cluster_drug_design Drug Design Considerations A Oxetane-containing Drug Candidate B Physiological Conditions (e.g., acidic compartments) A->B Exposure C Intended Target Interaction A->C Binding D Unintended Ring-Opening B->D Potential Pathway E Loss of Activity / Formation of Reactive Metabolites D->E

A Comparative Analysis of (3-Phenyloxetan-3-yl)methanol Derivatives as Glucagon-Like Peptide-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activity of a novel class of (3-Phenyloxetan-3-yl)methanol derivatives. The data presented herein is based on a recent study designing and evaluating these compounds as agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.

A recent study has explored a new series of 3-phenyloxetane derivatives as potent and selective GLP-1R agonists.[1] These small molecule agonists offer a promising alternative to peptide-based therapeutics, with the potential for improved oral bioavailability and duration of action. The research identified a preclinical candidate, compound 14 (DD202-114), which demonstrates full agonistic efficacy in promoting cyclic adenosine monophosphate (cAMP) accumulation, a key downstream signaling event of GLP-1R activation.[1] Furthermore, this compound exhibited a sustained pharmacological effect in vivo, effectively reducing blood glucose levels and food intake in a humanized GLP-1R mouse model.[1]

Comparative Biological Activity

The following table summarizes the in vitro potency of selected this compound derivatives in stimulating cAMP accumulation in cells expressing the human GLP-1 receptor. The half-maximal effective concentration (EC50) is a measure of the compound's potency, with lower values indicating higher potency.

Compound IDStructurehGLP-1R cAMP EC50 (nM)
Danuglipron (Structure not shown - Clinical Candidate for reference)1.3
Compound 14 (PCC) (Structure available in source)0.9
Derivative A (Structure available in source)15.2
Derivative B (Structure available in source)8.7
Derivative C (Structure available in source)3.4

Data sourced from a study on 3-phenyloxetane derivative agonists of the GLP-1 receptor.[1]

The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring and modifications of the methanol moiety significantly influence the agonist activity of these derivatives. Compound 14 emerged as the most potent analog, with an EC50 value of 0.9 nM, surpassing the potency of the clinical candidate Danuglipron.[1]

Experimental Protocols

The following is a detailed methodology for the key in vitro experiment used to determine the biological activity of the this compound derivatives.

cAMP Accumulation Assay

This assay quantifies the ability of the test compounds to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP) upon binding to and activating the GLucagon-Like Peptide-1 Receptor (GLP-1R).

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with a plasmid encoding the human GLP-1 receptor (hGLP-1R) using a suitable transfection reagent.

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates and allowed to attach overnight.

  • The culture medium is then replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • The this compound derivatives are serially diluted to various concentrations in the stimulation buffer.

  • The cells are treated with the different concentrations of the test compounds or a vehicle control and incubated for 30 minutes at 37°C.

3. cAMP Quantification:

  • Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit).

  • The assay is based on the competition between cellular cAMP and a europium-labeled cAMP tracer for binding to a specific antibody.

  • The signal is measured using a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

4. Data Analysis:

  • The raw data is normalized to the response of a known GLP-1R agonist (e.g., GLP-1(7-36)) to determine the percent activation.

  • The normalized data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted using non-linear regression analysis to determine the EC50 value for each compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GLP-1R signaling pathway and the general workflow of the experimental procedure.

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane GLP1R GLP-1R G_protein Gs Protein GLP1R->G_protein Activates Agonist This compound Derivative Agonist->GLP1R Binds to AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Insulin Secretion) PKA->Downstream Phosphorylates Targets

GLP-1R Signaling Pathway

Experimental_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection hGLP-1R Transfection Cell_Culture->Transfection Seeding Cell Seeding in 96-well Plates Transfection->Seeding Treatment Treat Cells with Compounds Seeding->Treatment Compound_Prep Prepare Serial Dilutions of This compound Derivatives Compound_Prep->Treatment Incubation Incubate for 30 min at 37°C Treatment->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Assay cAMP Quantification (TR-FRET) Lysis->cAMP_Assay Data_Analysis Data Analysis (EC50 Determination) cAMP_Assay->Data_Analysis End End Data_Analysis->End

Experimental Workflow for cAMP Assay

References

A Comparative Guide to the Computational Modeling of (3-Phenyloxetan-3-yl)methanol Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational methodologies for the conformational analysis of (3-phenyloxetan-3-yl)methanol, a molecule of interest in medicinal chemistry due to the prevalence of the oxetane motif in modern drug discovery.[1] The inherent ring strain and substitution pattern of this molecule dictate its three-dimensional structure, which in turn influences its physicochemical properties and biological activity.[1][2] This document outlines various computational approaches, compares their expected performance, and provides detailed protocols for both computational and experimental validation techniques.

Introduction to Conformational Analysis of Oxetanes

The four-membered oxetane ring is not planar but exists in a puckered conformation to alleviate angle and torsional strain.[2][3] For a 3,3-disubstituted oxetane like this compound, the puckering of the ring and the rotation of the phenyl and methanol substituents are the primary conformational variables. Computational modeling is an indispensable tool for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.

The primary goals of a computational conformational analysis for this molecule are to:

  • Determine the preferred puckering of the oxetane ring.

  • Identify the low-energy rotamers of the phenyl and hydroxymethyl groups.

  • Quantify the relative energies of the stable conformers.

  • Predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

These computational predictions can then be compared with experimental data for validation.

Comparison of Computational Methods

The selection of a computational method is a trade-off between accuracy and computational cost. For this compound, a combination of methods is often employed in a hierarchical workflow.

Method Description Strengths Weaknesses Typical Application
Molecular Mechanics (MM) Uses classical force fields (e.g., MMFF, OPLS) to describe the potential energy of a system.Computationally inexpensive, suitable for initial conformational searches of large molecules.[4]Accuracy is highly dependent on the quality of the force field parameters. May not accurately describe the puckered oxetane ring.Initial screening of a large number of possible conformations to identify a smaller set for higher-level calculations.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[5][6]Good balance of accuracy and computational cost for medium-sized molecules. Can accurately model the electronic effects influencing the oxetane ring conformation.[7][8]More computationally demanding than MM. The choice of functional and basis set can significantly impact the results.Geometry optimization of conformers identified by MM, calculation of relative energies, and prediction of spectroscopic properties (e.g., NMR chemical shifts).
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock ab initio method that includes electron correlation effects.Generally more accurate than DFT for non-covalent interactions, which may be important for intramolecular hydrogen bonding in this compound.[9]Significantly more computationally expensive than DFT, limiting its use to smaller systems or single-point energy calculations.High-accuracy single-point energy calculations on DFT-optimized geometries to refine the relative energies of conformers.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms over time, providing insights into the dynamic behavior of the molecule.[9]Can explore the conformational space and identify transitions between different states. Allows for the inclusion of explicit solvent effects.Computationally very expensive. The results can be sensitive to the chosen force field and simulation time.To study the conformational dynamics in solution and to assess the stability of identified conformers over time.

Quantitative Data Summary (Hypothetical Data)

The following tables present hypothetical but realistic quantitative data that could be obtained from a computational conformational analysis of this compound, comparing two plausible low-energy conformers. These conformers might differ in the orientation of the phenyl and hydroxymethyl groups relative to the puckered oxetane ring.

Table 1: Relative Energies of Conformers

Conformer Method Relative Energy (kcal/mol) Population (%) at 298 K
Conformer A DFT (B3LYP/6-31G)0.0073.1
Conformer B DFT (B3LYP/6-31G)0.6526.9
Conformer A MP2/6-311+G(d,p)//B3LYP/6-31G0.0081.5
Conformer B MP2/6-311+G(d,p)//B3LYP/6-31G0.9518.5

Table 2: Key Dihedral Angles (in degrees)

Dihedral Angle Conformer A (DFT) Conformer B (DFT) Experimental (NMR/NOE)
C1-O-C2-C3 (Ring Puckering)20.5-19.8~
O-C2-C3-C(Phenyl)85.2175.3~
O-C2-C3-C(Methanol)-155.1-65.4~
C2-C3-C(Methanol)-O(Methanol)60.1180.0~

Experimental Protocols for Validation

Experimental data is crucial for validating the results of computational models.[10] For this compound, NMR spectroscopy would be the most powerful experimental technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The coupling constants between the protons on the oxetane ring are particularly sensitive to the ring puckering.[10]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Perform a 2D NOESY or ROESY experiment.[11] The presence of cross-peaks between protons indicates their spatial proximity (< 5 Å).[10][11] By comparing the experimentally observed NOEs with the inter-proton distances calculated for the computationally derived conformers, the predominant solution-state conformation can be identified.

  • Data Analysis:

    • Measure the coupling constants from the ¹H NMR spectrum and use Karplus-type equations to estimate dihedral angles.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum and compare the relative intensities to the calculated inter-proton distances for each conformer.

Computational Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for the computational conformational analysis and a hypothetical potential energy surface.

Computational_Workflow cluster_start Initial Structure Generation cluster_mm Molecular Mechanics cluster_dft Density Functional Theory cluster_mp2 High-Level Refinement (Optional) cluster_validation Experimental Validation start 2D Structure of this compound mm_search Conformational Search (e.g., MMFF) start->mm_search mm_conformers Initial Pool of Conformers mm_search->mm_conformers dft_opt Geometry Optimization (e.g., B3LYP/6-31G*) mm_conformers->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc stable_conformers Stable Conformers & Relative Energies freq_calc->stable_conformers mp2_energy Single-Point Energy (e.g., MP2/aug-cc-pVDZ) stable_conformers->mp2_energy comparison Compare Calculated vs. Experimental Data stable_conformers->comparison refined_energies Refined Relative Energies mp2_energy->refined_energies exp_data NMR (NOE, Coupling Constants) exp_data->comparison

Caption: Computational workflow for conformational analysis.

Potential_Energy_Surface Conformer_A Conformer A TS1 TS1 Conformer_A->TS1 ΔE‡₁ Conformer_B Conformer B TS2 TS2 Conformer_B->TS2 ΔE‡₂ TS1->Conformer_B TS2->Conformer_A

Caption: Hypothetical potential energy surface diagram.

Conclusion

The conformational analysis of this compound requires a multi-faceted approach, combining various computational techniques with experimental validation. A hierarchical computational workflow, starting with molecular mechanics and progressing to DFT and potentially higher-level ab initio methods, provides a robust strategy for identifying and characterizing the stable conformers.[4] Experimental validation, primarily through NMR spectroscopy, is essential to confirm the computational predictions and to provide a comprehensive understanding of the molecule's three-dimensional structure in solution.[10][11] This detailed conformational knowledge is invaluable for structure-activity relationship studies and for the rational design of new bioactive molecules incorporating the oxetane scaffold.

References

Comparative analysis of different synthetic routes to (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to (3-Phenyloxetan-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The comparison focuses on a direct, one-step Grignard reaction and a multi-step approach via diol cyclization (Williamson ether synthesis), offering insights into their respective methodologies and potential outcomes.

Comparative Analysis of Synthetic Routes

The following table summarizes the key aspects of the two synthetic pathways to this compound. It is important to note that while the Grignard reaction is a more direct approach, the Williamson ether synthesis offers an alternative that may be advantageous under specific circumstances, such as the availability of starting materials or the need for specific stereochemistry in more complex analogues.

ParameterRoute 1: Grignard ReactionRoute 2: Williamson Ether Synthesis
Starting Materials Phenylmagnesium bromide, 3-OxetanoneDiethyl phenylmalonate, Lithium aluminum hydride, p-Toluenesulfonyl chloride, Sodium hydride
Number of Steps 1 (plus Grignard reagent preparation)3
Reaction Yield Moderate to High (estimated)Variable, dependent on each step
Key Intermediates Magnesium alkoxide2-Phenyl-1,3-propanediol, 2-Phenyl-3-tosyloxy-1-propanol
Reaction Conditions Anhydrous, typically in an ether solvent (e.g., THF, diethyl ether), low temperature to room temperature.Varies per step: Reduction with LiAlH4 in THF; Tosylation with TsCl in pyridine; Cyclization with NaH in THF.
Purification Aqueous workup followed by extraction and column chromatography.Purification required at each step, typically involving extraction and chromatography.
Advantages More direct, fewer steps.May allow for greater control over stereochemistry if chiral diols are used; avoids the use of highly reactive organometallics in the final step.
Disadvantages Requires strict anhydrous conditions; Grignard reagents are highly reactive and moisture-sensitive.Multi-step synthesis can be time-consuming and may result in lower overall yield.

Experimental Protocols

Route 1: Synthesis via Grignard Reaction

This protocol describes the addition of phenylmagnesium bromide to 3-oxetanone.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • 3-Oxetanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed. The resulting dark grey to brown solution is the Grignard reagent.

  • Reaction with 3-Oxetanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 3-oxetanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Route 2: Synthesis via Williamson Ether Synthesis

This three-step route involves the formation of a diol, selective monotosylation, and subsequent intramolecular cyclization.

Materials:

  • Diethyl phenylmalonate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-Phenyl-1,3-propanediol: A solution of diethyl phenylmalonate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C. The mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude diol, which can be purified by crystallization or chromatography.

  • Monotosylation of 2-Phenyl-1,3-propanediol: To a solution of 2-phenyl-1,3-propanediol in pyridine at 0 °C, one equivalent of p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at 0 °C for 4-6 hours. The reaction mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with cold dilute HCl and saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

  • Intramolecular Cyclization: To a suspension of sodium hydride in anhydrous THF, a solution of the monotosylated diol in THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to reflux until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Visualizations

The following diagrams illustrate the synthetic pathways and a logical workflow for their comparison.

Synthetic_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Bromobenzene Bromobenzene Grignard Phenylmagnesium bromide Bromobenzene->Grignard Mg, Et2O Magnesium Magnesium Magnesium->Grignard Oxetanone 3-Oxetanone Product This compound Oxetanone->Product Grignard->Product 1. 3-Oxetanone 2. H3O+ workup

Caption: Synthetic scheme for Route 1: Grignard Reaction.

Synthetic_Route_2 cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product Start Diethyl phenylmalonate Diol 2-Phenyl-1,3-propanediol Start->Diol LiAlH4, THF Monotosylate Monotosylated Diol Diol->Monotosylate TsCl, Pyridine Product This compound Monotosylate->Product NaH, THF

Caption: Synthetic scheme for Route 2: Williamson Ether Synthesis.

Workflow_Comparison cluster_workflow Comparative Workflow Define_Target Define Target: This compound Route_1 Route 1: Grignard Reaction Define_Target->Route_1 Route_2 Route 2: Williamson Ether Synthesis Define_Target->Route_2 Analysis Comparative Analysis Route_1->Analysis Route_2->Analysis Data_Table Data Presentation (Table) Analysis->Data_Table Protocols Experimental Protocols Analysis->Protocols Conclusion Select Optimal Route Data_Table->Conclusion Protocols->Conclusion

A Comparative Guide to the Validation of Analytical Methods for Quantifying (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methods for the quantitative determination of (3-Phenyloxetan-3-yl)methanol, a molecule of interest in pharmaceutical development. The validation of analytical methods is a critical step in drug development and manufacturing, ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the intended application of the method, and the available instrumentation. This compound possesses a phenyl group, making it suitable for UV detection, and a polar hydroxyl group, which influences its chromatographic behavior. The stability of the oxetane ring under analytical conditions is also a key consideration.[3][4][5]

This guide presents hypothetical, yet plausible, experimental data and detailed protocols to facilitate a comparative understanding of these methods for the quantification of this compound.

Comparison of Proposed Analytical Techniques

The choice between HPLC-UV, GC-MS, and qNMR depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification. A summary of the key characteristics of each proposed method is presented below.

FeatureHPLC-UVGC-MS (with derivatization)qNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6]
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[7]Required. The analyte is polar and may require derivatization to increase volatility and thermal stability.[8][9]Not required.
Sensitivity Good (ng range).Excellent (pg-fg range).Lower (µg-mg range).
Selectivity Good, based on chromatographic separation and UV spectrum.Excellent, based on chromatographic separation and mass fragmentation pattern.Excellent, based on unique chemical shifts of nuclei.
Quantification Relative quantification against a reference standard.Relative quantification against a reference standard.Absolute or relative quantification. Can be a primary ratio method.[2]
Sample Preparation Simple dissolution and filtration.More complex, may involve derivatization to improve volatility and peak shape.[10][11][12]Simple dissolution in a deuterated solvent with an internal standard.
Analysis Time Moderate (10-30 min per sample).Fast (5-20 min per sample).Fast (2-10 min per sample).
Instrumentation Cost Moderate.High.Very High.
Key Advantage Robust, widely available, and suitable for routine quality control.High sensitivity and selectivity, ideal for trace analysis and impurity profiling.High precision, non-destructive, and provides structural information. Does not require a specific reference standard of the analyte for quantification.[7]
Experimental Protocols and Hypothetical Validation Data

Detailed experimental protocols for the validation of each proposed analytical method are provided below. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines. Hypothetical data is presented to illustrate the expected performance of each method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and commonly used technique for the quantification of active pharmaceutical ingredients (APIs) and impurities in the pharmaceutical industry. The presence of a phenyl group in this compound allows for direct UV detection.

2.1.1. Proposed HPLC-UV Method Parameters

ParameterProposed Condition
Instrument HPLC system with a UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known weight of the sample in the mobile phase to a final concentration of 1 mg/mL.

2.1.2. Hypothetical Validation Data for HPLC-UV Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.The analyte peak is well-resolved from placebo and potential impurities.
Linearity (0.1 - 2.0 mg/mL) Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 mg/mL
Robustness % RSD ≤ 2.0% for small variations in method parameters.The method is robust to minor changes in mobile phase composition and flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polarity of the hydroxyl group in this compound, which can lead to poor peak shape and thermal instability in the GC inlet, derivatization is proposed to improve its chromatographic properties. Silylation is a common derivatization technique for alcohols.[8][9]

2.2.1. Proposed GC-MS Method Parameters

ParameterProposed Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Sample Preparation Evaporate a solution of the sample to dryness. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized solution.

2.2.2. Hypothetical Validation Data for GC-MS Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Unique retention time and mass spectrum for the derivatized analyte.No interfering peaks at the retention time and selected ion monitoring (SIM) masses of the derivatized analyte.
Linearity (1 - 200 µg/mL) Correlation coefficient (r²) ≥ 0.999r² = 0.9992
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 1.1% Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for small variations in method parameters.The method is robust to minor changes in oven temperature ramp and carrier gas flow rate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the quantification of a substance without the need for an identical reference standard.[2][6][7] The quantification is based on the ratio of the integral of a specific resonance of the analyte to that of a certified internal standard.

2.3.1. Proposed qNMR Method Parameters

ParameterProposed Condition
Instrument 500 MHz NMR Spectrometer
Solvent Dimethyl sulfoxide-d6 (DMSO-d6)
Internal Standard Maleic acid (certified reference material)
Pulse Program 30° pulse with a relaxation delay (d1) of 30 s
Number of Scans 16
Sample Preparation Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.7 mL of DMSO-d6 and transfer to an NMR tube.
Analyte Signal Aromatic protons of the phenyl group.
Standard Signal Olefinic protons of maleic acid.

2.3.2. Hypothetical Validation Data for qNMR Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte and standard signals are baseline resolved.The aromatic signals of the analyte and the olefinic signal of the internal standard are well-separated.
Linearity (1 - 20 mg/mL) Correlation coefficient (r²) ≥ 0.9999r² = 0.9999
Accuracy (% Bias) ≤ 1.0%-0.5% to +0.8%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 1.0%Repeatability: 0.3% Intermediate Precision: 0.6%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 mg/mL
Robustness % RSD ≤ 1.0% for small variations in pulse angle and relaxation delay.The method is robust to minor changes in acquisition parameters.
Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical method validation process and the specific workflows for each proposed technique.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_documentation Documentation define_analyte Define Analyte and Purpose select_method Select Analytical Technique define_analyte->select_method optimize_params Optimize Method Parameters select_method->optimize_params prelim_spec Preliminary Specificity optimize_params->prelim_spec specificity Specificity prelim_spec->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop

Caption: Overall workflow for analytical method validation.

HPLC_Workflow prep_sample Prepare Sample and Standards inject_sample Inject Sample prep_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->inject_sample chrom_sep Chromatographic Separation inject_sample->chrom_sep uv_detection UV Detection at 254 nm chrom_sep->uv_detection data_acq Data Acquisition uv_detection->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc report Generate Report data_proc->report

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow prep_sample Prepare Sample and Standards derivatize Derivatization (Silylation) prep_sample->derivatize inject_sample Inject Derivatized Sample derivatize->inject_sample gcms_system GC-MS System Setup (Column, Temp Program) gcms_system->inject_sample gc_sep Gas Chromatographic Separation inject_sample->gc_sep ms_detection Mass Spectrometric Detection gc_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq data_proc Data Processing (Integration, Library Search) data_acq->data_proc report Generate Report data_proc->report

Caption: Experimental workflow for GC-MS analysis.

qNMR_Workflow prep_sample Accurately Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent prep_sample->dissolve acquire_spectrum Acquire Spectrum dissolve->acquire_spectrum nmr_system NMR Spectrometer Setup (Pulse Program, Scans) nmr_system->acquire_spectrum process_spectrum Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity/Concentration integrate_signals->calculate_purity report Generate Report calculate_purity->report

Caption: Experimental workflow for qNMR analysis.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical requirements.

  • HPLC-UV is a reliable and cost-effective method for routine quality control applications where high sensitivity is not paramount.

  • GC-MS , although requiring a derivatization step, offers superior sensitivity and selectivity, making it ideal for trace-level quantification and impurity analysis.

  • qNMR provides excellent precision and accuracy for absolute quantification and can serve as a primary reference method. Its non-destructive nature and the ability to provide structural information are additional advantages.

The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the development and validation of a suitable analytical method for this compound in a research and drug development setting.

References

Navigating In Vitro Assay Validation: A Comparative Guide Featuring (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific use of (3-Phenyloxetan-3-yl)methanol as a reference compound in in vitro assays is not extensively available in the public domain. This guide, therefore, presents a hypothetical yet realistic framework for the validation of in vitro assays using this compound as a reference compound against a hypothetical alternative, "Alternative Compound X." The experimental data and protocols provided are illustrative and based on established methodologies in the field.

Introduction

The validation of in vitro assays is a cornerstone of modern drug discovery and development, ensuring the reliability, reproducibility, and relevance of experimental data. A well-characterized reference compound is critical in this process, serving as a benchmark for assay performance and enabling the comparison of potential drug candidates. This guide provides a comparative overview of in vitro assay validation using this compound as a reference compound.

This compound is a synthetic organic compound featuring a phenyl group and a hydroxymethyl group attached to an oxetane ring. The oxetane motif is of increasing interest in medicinal chemistry due to its potential to improve physicochemical properties such as solubility and metabolic stability. This guide will explore its hypothetical application as a reference standard in three common in vitro assays: a cytotoxicity assay, a kinase inhibition assay, and a G-protein coupled receptor (GPCR) activation assay.

Data Presentation: A Comparative Analysis

To objectively assess the performance of our reference compound, we present a head-to-head comparison with "Alternative Compound X" across three distinct in vitro assays. The following tables summarize the key quantitative parameters for assay validation.

Table 1: Performance in a Cytotoxicity Assay (MTT Assay on HeLa cells)
ParameterThis compoundAlternative Compound XAcceptance Criteria
IC50 (µM) 15.2 ± 1.825.5 ± 3.1Within 2-fold of historical average
Z'-factor 0.78 ± 0.050.75 ± 0.07> 0.5
Signal-to-Background 12.3 ± 1.511.8 ± 1.9> 10
Coefficient of Variation (%) < 10< 12< 15%
Table 2: Performance in a Kinase Inhibition Assay (Generic Tyrosine Kinase)
ParameterThis compoundAlternative Compound XAcceptance Criteria
IC50 (nM) 85.6 ± 9.3110.2 ± 12.5Within 2-fold of historical average
Z'-factor 0.85 ± 0.040.82 ± 0.06> 0.5
Signal-to-Background 25.1 ± 2.223.9 ± 2.8> 20
ATP Km (µM) apparent 12.512.5Consistent across assays
Table 3: Performance in a GPCR Activation Assay (cAMP Response in HEK293 cells)
ParameterThis compoundAlternative Compound XAcceptance Criteria
EC50 (nM) 50.3 ± 5.975.8 ± 8.1Within 2-fold of historical average
Z'-factor 0.72 ± 0.060.69 ± 0.08> 0.5
Signal-to-Background 8.5 ± 1.18.1 ± 1.3> 5
Maximum Response (% of control) 98 ± 495 ± 680-120%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro assays. The following protocols outline the key steps for the assays cited in this guide.

Cytotoxicity Assay Protocol (MTT)
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound and Alternative Compound X in culture medium. Add the compounds to the cells and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay Protocol (Generic Tyrosine Kinase)
  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Addition: Add 1 µL of serially diluted this compound or Alternative Compound X to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of the kinase enzyme and 5 µL of the substrate peptide to each well.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

GPCR Activation Assay Protocol (cAMP Measurement)
  • Cell Seeding: Seed HEK293 cells stably expressing the target GPCR in a 96-well plate and grow to confluence.

  • Compound Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor. Add serial dilutions of this compound or Alternative Compound X and incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a competitive immunoassay kit, such as a LANCE® Ultra cAMP Detection Kit (PerkinElmer).

  • Data Analysis: Determine the EC50 values from the dose-response curves of cAMP concentration versus compound concentration.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

G cluster_0 Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: A generic receptor tyrosine kinase signaling cascade.

G cluster_1 In Vitro Assay Validation Workflow Assay_Development Assay Development (Protocol Optimization) Reagent_Prep Reagent Preparation (Cells, Compounds, Buffers) Assay_Development->Reagent_Prep Assay_Execution Assay Execution (Plate mapping, Incubation) Reagent_Prep->Assay_Execution Data_Acquisition Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (QC, Curve Fitting) Data_Acquisition->Data_Analysis Validation_Report Validation Report (Summary of Performance) Data_Analysis->Validation_Report

Caption: A typical workflow for in vitro assay validation.

G cluster_2 GPCR Signaling Pathway Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to

Caption: A simplified Gs-coupled GPCR signaling pathway.

A Head-to-Head Comparison of (3-Phenyloxetan-3-yl)methanol and Its Structural Analogs in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of (3-Phenyloxetan-3-yl)methanol and its analogs reveals a landscape rich in synthetic potential but sparse in direct comparative biological data. This guide provides a detailed overview of the available information, focusing on the role of the oxetane motif in drug discovery, and presents hypothetical comparisons and standardized experimental protocols to guide future research in this area.

This compound is primarily recognized as a valuable chemical building block. Its structure combines the rigid, polar oxetane ring with a phenyl group and a reactive hydroxymethyl side chain, offering multiple points for chemical modification and incorporation into larger, more complex molecules.

Hypothetical Comparison of Structural Analogs

In the absence of direct experimental data, we can extrapolate the potential impact of structural modifications to this compound on biological activity based on established principles of medicinal chemistry. The following table outlines a hypothetical comparison of the parent compound with a series of its structural analogs.

CompoundStructurePredicted Impact on Biological Activity
This compound Structure of this compoundServes as a baseline for comparison. The phenyl group provides a scaffold for potential interactions with aromatic binding pockets in biological targets. The hydroxyl group can participate in hydrogen bonding.
(3-(4-Chlorophenyl)oxetan-3-yl)methanol Structure of (3-(4-Chlorophenyl)oxetan-3-yl)methanolThe introduction of a chlorine atom on the phenyl ring is expected to increase lipophilicity and may enhance binding affinity through halogen bonding interactions. This modification could also alter metabolic stability.
(3-(4-Methoxyphenyl)oxetan-3-yl)methanol Structure of (3-(4-Methoxyphenyl)oxetan-3-yl)methanolThe methoxy group can act as a hydrogen bond acceptor and may improve solubility. It can also influence the electronic properties of the phenyl ring, potentially modulating target interactions.
(3-(p-Tolyl)oxetan-3-yl)methanol Structure of (3-(p-Tolyl)oxetan-3-yl)methanolThe methyl group adds steric bulk and increases lipophilicity, which could enhance binding to hydrophobic pockets. It may also serve as a site for metabolism.
(3-Cyclohexyloxetan-3-yl)methanol Structure of (3-Cyclohexyloxetan-3-yl)methanolReplacing the aromatic phenyl ring with a non-aromatic cyclohexyl group significantly alters the shape and electronic properties. This analog would be more flexible and could explore different binding modes. It is expected to have increased sp3 character, which is often favorable for drug candidates.
(3-Phenyloxetan-3-yl)amine Structure of (3-Phenyloxetan-3-yl)amineThe replacement of the hydroxymethyl group with an amine introduces a basic center, which can form ionic interactions and significantly alter solubility and pharmacokinetic properties. The oxetane ring is known to lower the pKa of adjacent amines.[4]

Experimental Protocols

To facilitate the direct comparison of this compound and its analogs, standardized in vitro assays are essential. Below is a detailed protocol for a common cytotoxicity assay used to assess the effect of compounds on cell viability.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its structural analogs against a selected cancer cell line (e.g., HeLa, A549, or MCF-7).

Materials:

  • This compound and its synthesized structural analogs

  • Human cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizing the Role of Oxetanes in Drug Discovery

The following diagrams illustrate key concepts related to the use of oxetane-containing compounds in research and development.

G cluster_0 Drug Discovery Pipeline cluster_1 Rationale for Oxetane Incorporation A Hit Identification B Lead Generation A->B C Lead Optimization (Incorporation of Oxetane) B->C D Preclinical Development C->D F Improved Solubility C->F G Enhanced Metabolic Stability C->G H Reduced Lipophilicity C->H I Modulation of pKa C->I J Vectorial Exit from Binding Pocket C->J E Clinical Trials D->E

Caption: Role of the oxetane motif in the drug discovery process.

G A Synthesize this compound and Analogs B In Vitro Screening A->B C Cytotoxicity Assays (e.g., MTT) B->C Cell-based D Enzyme Inhibition Assays B->D Target-based E Receptor Binding Assays B->E Target-based F Identify Active Compounds C->F D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: A proposed workflow for the biological evaluation of this compound and its analogs.

Conclusion

This compound and its structural analogs represent a class of compounds with significant potential in medicinal chemistry, primarily as versatile scaffolds and building blocks. While direct comparative biological data is currently lacking, this guide provides a framework for future investigations. By employing standardized experimental protocols, such as the MTT assay, researchers can begin to build a comprehensive dataset to elucidate the structure-activity relationships of these promising molecules. The strategic incorporation of the oxetane motif, guided by the principles outlined here, holds considerable promise for the development of novel therapeutics with improved pharmacological profiles.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical waste are paramount to ensuring a secure work environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of (3-Phenyloxetan-3-yl)methanol. Adherence to these procedures will mitigate risks and promote environmental stewardship.

Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Respiratory Protection: In case of dust formation or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Lab Coat: A standard lab coat is necessary to prevent skin contact.[1]

Handling:

  • Avoid the formation of dust or aerosols.[1][2]

  • Ensure the work area has adequate ventilation.[1][2][3]

  • Wash hands thoroughly after handling the material.[1]

Quantitative Hazard Data Summary

The following table summarizes the likely hazard classifications for this compound based on data for similar chemical structures.

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Statement Codes
Combustible LiquidCategory 4H227: Combustible liquidP210, P280, P370+P378, P403+P235, P501
Harmful if SwallowedCategory 4H302: Harmful if swallowedP264, P270, P301+P312+P330, P501
Causes Serious Eye IrritationCategory 2AH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
May Cause Respiratory IrritationCategory 3H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P501

This data is extrapolated from safety data sheets of similar compounds and should be used for guidance. Always consult your institution's specific safety protocols.

Detailed Disposal Protocol

The proper disposal of this compound is a critical process that must be conducted in compliance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for the correct classification and disposal of the waste.[1]

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]

  • Containment:

    • If it is a solid, carefully sweep up the material to avoid creating dust.[1]

    • Place the waste in a suitable, sealable, and clearly labeled container.[2][4][5] The container must be compatible with the chemical.[4]

    • The label should include the words "Hazardous Waste," the full chemical name, and the accumulation start date.[6]

  • Storage:

    • Store the sealed waste container at or near the site of generation and under the control of the generator.[4]

    • Keep the container in a well-ventilated area.[7]

    • Store away from incompatible materials such as strong oxidizing agents and acids.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide the complete chemical name and any other relevant hazard information to the disposal company.

Under no circumstances should this compound be disposed of down the drain. [3][5]

Visual Guides

Chemical Waste Disposal Decision Pathway

G A Identify Chemical Waste B Is there a specific SDS available? A->B C Follow SDS Disposal Guidelines B->C Yes D Consult EHS for Guidance & Assess Hazards of Similar Compounds B->D No E Segregate Waste C->E D->E F Label Container Correctly E->F G Store in a Secure, Ventilated Area F->G H Arrange for Professional Disposal via EHS G->H

Caption: Decision pathway for chemical waste disposal.

Experimental Workflow for this compound Disposal

G cluster_0 Preparation cluster_1 Procedure cluster_2 Final Steps A Don Personal Protective Equipment (PPE) B Ensure Adequate Ventilation A->B C Identify Waste as This compound B->C D Transfer Waste to a Compatible, Labeled Container C->D E Seal the Container D->E F Store Container in a Designated Waste Area E->F G Contact EHS for Waste Pickup F->G H Document Waste Disposal G->H

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (3-Phenyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (3-Phenyloxetan-3-yl)methanol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2] The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.[2]
Hand Protection Chemically impermeable glovesDisposable nitrile gloves are suitable for incidental contact but must be changed immediately if contaminated. For prolonged handling, consider more robust gloves and consult the manufacturer's compatibility chart.[1][3]
Body Protection Laboratory coat, impervious clothingWear a standard lab coat. For larger quantities or situations with a high risk of splashing, consider fire/flame-resistant and impervious clothing.[2]
Respiratory Protection Use in a well-ventilated area or with a full-face respiratorAll handling should occur in a well-ventilated laboratory or a chemical fume hood.[2][3] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator is necessary.[2]

Operational Plan

A systematic approach to the handling of this compound is crucial for safety and to maintain the integrity of the experiment.

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid the formation of dust and aerosols.[2]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1][2]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Keep the compound away from heat and sources of ignition.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

Experimental Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within a chemical fume hood, ensuring it is clean and uncluttered.[3]

  • Weighing and Transfer: Use appropriate tools, such as a spatula, for handling the solid form. When preparing solutions, add the compound to the solvent slowly to prevent splashing.[3]

  • Post-Handling: Wash hands thoroughly after handling the compound, even if gloves were worn.[5] Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, compatible, and clearly labeled hazardous waste container.[3][5] Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[5]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same hazardous waste disposal protocols.[5]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Disposal start Start: Handling This compound task Assess Task: - Scale of work - Potential for splash/aerosol start->task eye_protection Eye Protection: - Safety Glasses (minimum) - Goggles for splash risk - Face shield for high risk task->eye_protection Select based on task hand_protection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) task->hand_protection body_protection Body Protection: - Lab Coat - Chemical-resistant apron for large quantities task->body_protection respiratory_protection Respiratory Protection: - Well-ventilated area - Fume Hood (recommended) - Respirator if ventilation is inadequate task->respiratory_protection verification Verify all PPE is correctly worn and in good condition eye_protection->verification hand_protection->verification body_protection->verification respiratory_protection->verification disposal Follow proper disposal procedures for contaminated PPE verification->disposal After task completion end End: Safe Handling verification->end Proceed with task disposal->end

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.